molecular formula C8H7BrO4 B1266133 Methyl 4-bromo-3,5-dihydroxybenzoate CAS No. 34126-16-4

Methyl 4-bromo-3,5-dihydroxybenzoate

Cat. No.: B1266133
CAS No.: 34126-16-4
M. Wt: 247.04 g/mol
InChI Key: UXSHRKILYILVSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-3,5-dihydroxybenzoate is a useful research compound. Its molecular formula is C8H7BrO4 and its molecular weight is 247.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-3,5-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO4/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSHRKILYILVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067814
Record name Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34126-16-4
Record name Methyl 4-bromo-3,5-dihydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34126-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034126164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 4-bromo-3,5-dihydroxybenzoate" CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-bromo-3,5-dihydroxybenzoate

Introduction

This compound, identified by the CAS number 34126-16-4 , is a halogenated phenolic compound belonging to the family of substituted benzoic acid esters.[1] Its structure, featuring a bromine atom and two hydroxyl groups on the benzene ring, makes it an interesting candidate for research in medicinal chemistry and materials science. As a member of the broader class of bromophenols, which are known for their diverse biological activities, and a derivative of dihydroxybenzoic acid, recognized for its antioxidant properties, this molecule holds potential as a versatile building block in the synthesis of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthetic protocol, expected spectroscopic characteristics, potential applications based on the bioactivity of related compounds, and essential safety and handling information. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while some properties like the melting point have been experimentally determined, others, such as the boiling point and density, are based on computational predictions and should be considered as estimates.

PropertyValueSource(s)
CAS Number 34126-16-4[1]
Molecular Formula C₈H₇BrO₄[1]
Molecular Weight 247.04 g/mol [1][2]
IUPAC Name This compound[1]
Appearance Solid (form may vary)N/A
Melting Point 230 °C[3][4]
Boiling Point (Predicted) 384.4 ± 37.0 °C[3][4]
Density (Predicted) 1.759 ± 0.06 g/cm³[3]
Storage Temperature 0-8 °C is recommended for long-term storage.[1]

Synthesis of this compound

The most direct and logical synthetic route to this compound is the esterification of its corresponding carboxylic acid, 4-bromo-3,5-dihydroxybenzoic acid. This is a standard transformation in organic chemistry, often catalyzed by a strong acid. The following is a representative protocol based on established methods for the esterification of similar phenolic acids.

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound via acid-catalyzed esterification of 4-bromo-3,5-dihydroxybenzoic acid.

Materials:

  • 4-bromo-3,5-dihydroxybenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq).

  • Add an excess of anhydrous methanol (e.g., 20-30 mL per gram of carboxylic acid).

  • Stir the mixture to dissolve the starting material as much as possible.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

G start 4-bromo-3,5-dihydroxybenzoic acid in Methanol acid Add conc. H₂SO₄ (catalyst) start->acid Step 1 reflux Reflux for 4-6 hours acid->reflux Step 2 workup Workup: - Evaporate excess Methanol - Dissolve in Ethyl Acetate - Wash with NaHCO₃ and Brine - Dry and concentrate reflux->workup Step 3 purify Purification: Recrystallization or Column Chromatography workup->purify Step 4 product This compound purify->product Final Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Expected)

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons. The chemical shift of this singlet would likely be in the range of 7.0-7.5 ppm. The hydroxyl protons will appear as a broad singlet, and its chemical shift will be concentration-dependent. The methyl ester protons will appear as a sharp singlet around 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the different carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal, typically in the 165-170 ppm region. The aromatic carbons will appear in the 100-160 ppm range, with the carbon attached to the bromine atom showing a characteristic chemical shift. The methyl carbon of the ester will be observed at approximately 50-55 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the hydroxyl groups in the 3200-3600 cm⁻¹ region. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester will be present around 1700-1730 cm⁻¹. C-O stretching and aromatic C=C bending vibrations will also be observed in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peaks would be expected at m/z 246 and 248.

Potential Applications and Biological Activity

Direct studies on the biological activity of this compound are limited. However, the known activities of its parent compound, 4-bromo-3,5-dihydroxybenzoic acid, and other structurally related molecules provide strong indications of its potential applications.

The parent acid is a known intermediate in the synthesis of the antibacterial drug, bromoprim, which suggests that this compound could also serve as a valuable precursor in the development of antimicrobial agents.[5]

Derivatives of dihydroxybenzoic acid are well-documented for their antioxidant properties.[6] These compounds can act as free radical scavengers and may protect against oxidative stress, which is implicated in a wide range of diseases. It is plausible that this compound shares these antioxidant capabilities.

Furthermore, various bromophenols isolated from marine sources have demonstrated a broad spectrum of biological activities, including anticancer and anti-inflammatory effects. The anti-inflammatory mechanism of some related compounds has been linked to the modulation of key signaling pathways such as the NF-κB pathway, which is a central regulator of inflammation.

G LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Genes Compound This compound (Potential Inhibitor) Compound->IKK Inhibits

Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.

Safety and Handling

A safety data sheet (SDS) for this compound (CAS 34126-16-4) is available and provides the following information.[7][8]

Hazard Identification:

  • This compound is not classified as hazardous according to GHS. However, as with all chemicals, it should be handled with care in a laboratory setting.

  • For related compounds, hazards such as skin irritation, serious eye irritation, and respiratory tract irritation have been noted.[9] Therefore, appropriate personal protective equipment should be worn.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth with water.

Handling and Storage:

  • Handle in a well-ventilated area.

  • Avoid formation of dust and aerosols.

  • Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

  • Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is at 0-8 °C.[1]

References

  • 2a biotech. (n.d.). Product Detail - this compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3,5-dibromo-4-hydroxybenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for New Journal of Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-3,5-dihydroxybenzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3,5-dihydroxybenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]

  • Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2008). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2379. [Link]

  • Suter, C. M., & Weston, A. W. (1939). Some Esters of 3,5-Dihydroxybenzoic Acid. Journal of the American Chemical Society, 61(2), 531–532. [Link]

  • Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. (n.d.). Methyl 3,5-Dibromo-4-Hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 3,5-dibromo-4-methylbenzoate. Retrieved from [Link]

  • ResearchGate. (2013). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of Methyl 4-bromo-3,5-dihydroxybenzoate from Gallic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-bromo-3,5-dihydroxybenzoate is a valuable halogenated derivative of gallic acid, serving as a key intermediate in the synthesis of more complex molecules in pharmaceutical and materials science research. This guide provides a comprehensive, in-depth exploration of its synthesis from the readily available starting material, gallic acid. We will dissect a robust two-step synthetic pathway, beginning with the Fischer esterification of gallic acid to produce methyl gallate, followed by the selective electrophilic bromination of the aromatic ring. This document emphasizes the underlying chemical principles, the rationale behind experimental choices, and detailed, field-proven protocols to ensure reproducibility and high yield.

Introduction & Synthetic Rationale

Chemical Profile of the Target Compound
  • Compound Name: this compound

  • CAS Number: 34126-16-4[1][2]

  • Molecular Formula: C₈H₇BrO₄[2]

  • Molecular Weight: 247.04 g/mol [2]

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in numerous plants, renowned for its antioxidant properties.[3][4] Its derivatization is a cornerstone of medicinal chemistry for producing compounds with enhanced biological activity.[5][6] The introduction of a bromine atom onto the gallate scaffold, specifically at the 4-position, creates a versatile synthetic handle for further functionalization via cross-coupling reactions while modulating the electronic properties of the molecule.

Strategic Approach: A Two-Step Synthesis

The conversion of gallic acid to this compound necessitates two primary transformations: the esterification of the carboxylic acid and the bromination of the aromatic ring. The order of these operations is a critical strategic decision.

  • Route A (Esterification First): Gallic Acid → Methyl Gallate → this compound

  • Route B (Bromination First): Gallic Acid → 4-bromo-3,5-dihydroxybenzoic acid → this compound

This guide focuses on Route A . There are compelling reasons for this choice. The phenolic hydroxyl groups of gallic acid are potent activators for electrophilic aromatic substitution, making the ring highly susceptible to bromination. Performing the esterification first converts the deactivating carboxyl group into a slightly less deactivating methyl ester group. While the ring remains highly activated, this subtle modulation can aid in controlling the selectivity of the subsequent bromination step. Furthermore, protecting the carboxylic acid as an ester prevents potential side reactions that could occur under brominating conditions.

Visualized Synthetic Workflow

The selected synthetic pathway is outlined below. It represents a logical and efficient progression from a common natural product to a valuable synthetic intermediate.

G GallicAcid Gallic Acid MethylGallate Methyl Gallate GallicAcid->MethylGallate Step 1: Esterification (CH₃OH, H₂SO₄) Target This compound MethylGallate->Target Step 2: Bromination (Br₂, Acetic Acid)

Caption: Chosen synthetic pathway from Gallic Acid to the target compound.

Step 1: Fischer Esterification of Gallic Acid

The initial step involves the conversion of the carboxylic acid functional group of gallic acid into a methyl ester via the Fischer esterification reaction. This is a classic, acid-catalyzed equilibrium reaction.[7]

Mechanistic Principles & Experimental Causality

The Fischer esterification mechanism proceeds by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid.[7] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (methanol). A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates a molecule of water to yield the ester.

Key Experimental Choices:

  • Catalyst: Concentrated sulfuric acid is an effective and economical catalyst for this transformation.[8]

  • Reactant/Solvent: The reaction equilibrium is driven towards the product side by using a large excess of one of the reactants.[7] In this protocol, anhydrous methanol serves as both the nucleophile and the reaction solvent, ensuring a high concentration to favor ester formation.[5][8]

  • Temperature: The reaction is performed under reflux to provide the necessary activation energy and increase the reaction rate.

Detailed Experimental Protocol: Synthesis of Methyl Gallate
  • Reaction Setup: Suspend gallic acid (1.0 eq) in anhydrous methanol (15-20 volumes, e.g., 15-20 mL per gram of gallic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (H₂SO₄) in a catalytic amount (approx. 0.1-0.2 eq) to the suspension. The addition is exothermic and should be done with caution.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Reduce the volume of methanol by approximately half using a rotary evaporator. c. Slowly pour the concentrated mixture into a beaker containing cold water (approx. 10 volumes). A precipitate of crude methyl gallate should form. d. Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7.

  • Isolation & Purification: a. Collect the crude solid product by vacuum filtration, washing the filter cake with cold water. b. The crude methyl gallate can be purified by recrystallization from water or a water/ethanol mixture to yield a white to off-white crystalline solid. c. Dry the purified product under vacuum.

Step 2: Selective Bromination of Methyl Gallate

This step is the most critical part of the synthesis, requiring precise control to achieve selective mono-bromination at the C4 position of the electron-rich aromatic ring. The three hydroxyl groups are strong ortho-para directors, making the C2, C4, and C6 positions highly activated. However, the C4 position is electronically favored and sterically accessible for mono-substitution.

Mechanistic Principles & Experimental Causality

The reaction is an electrophilic aromatic substitution. Molecular bromine (Br₂) is polarized by the solvent or trace catalysts, generating a potent electrophile (Br⁺ character) that attacks the electron-rich benzene ring. The high reactivity of phenolic compounds towards bromine means that conditions must be carefully controlled to prevent over-bromination, which would lead to the formation of di- or tri-brominated byproducts.[9][10]

Key Experimental Choices:

  • Brominating Agent: Molecular bromine (Br₂) is a direct and effective reagent. Using it in a slight molar excess or stoichiometric amount relative to the methyl gallate is crucial.

  • Solvent: Glacial acetic acid is an excellent solvent for this reaction. It helps to moderate the reactivity of the bromine and keeps the reactants in solution. Dichloromethane can also be used.[9]

  • Temperature Control: Performing the reaction at or below room temperature is essential to control the reaction rate and enhance selectivity for the mono-brominated product. The dropwise addition of bromine allows for better dissipation of the heat of reaction.[9]

Detailed Experimental Protocol: Synthesis of this compound
  • Reaction Setup: Dissolve the purified methyl gallate (1.0 eq) in glacial acetic acid (10-15 volumes) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be placed in an ice-water bath to maintain a low temperature.

  • Bromine Addition: In the dropping funnel, prepare a solution of liquid bromine (Br₂) (1.05-1.1 eq) in a small amount of glacial acetic acid. Add this bromine solution dropwise to the stirred solution of methyl gallate over 30-60 minutes, ensuring the internal temperature of the reaction mixture does not rise significantly above 5-10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction's progress by TLC.

  • Work-up: a. Once the reaction is complete, pour the mixture into a beaker of cold water. b. Quench any unreacted bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the orange/brown color of bromine disappears. c. The product may precipitate out. If not, extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 volumes).

  • Isolation & Purification: a. Combine the organic layers, wash with water, and then with a saturated brine solution. b. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. c. The resulting crude solid should be purified by column chromatography on silica gel (using a solvent system such as a hexane/ethyl acetate gradient) or by recrystallization to yield the pure this compound.

Data Summary & Safety

Quantitative Data
ParameterStep 1: EsterificationStep 2: Bromination
Key Reagents Gallic Acid, Methanol, H₂SO₄Methyl Gallate, Bromine, Acetic Acid
Stoichiometry 1.0 eq Gallic Acid1.0 eq Methyl Gallate
Large excess Methanol1.05-1.1 eq Bromine
0.1-0.2 eq H₂SO₄-
Temperature Reflux (~65°C)0°C to Room Temperature
Reaction Time 4-8 hours1-3 hours
Typical Yield 75-90%60-75%
Hazard and Safety Information
  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Liquid Bromine (Br₂): Highly toxic, corrosive, and volatile. Causes severe burns upon contact and is harmful if inhaled. All manipulations must be performed in a well-ventilated fume hood. Use appropriate gloves and face shield. Have a quenching agent (sodium thiosulfate) readily available.

  • Glacial Acetic Acid & Dichloromethane: Corrosive/irritant and volatile. Handle in a fume hood to avoid inhalation of vapors.

Conclusion

The synthesis of this compound from gallic acid is a reliable and efficient two-step process that is accessible in a standard organic chemistry laboratory. The presented pathway, prioritizing esterification followed by a controlled bromination, offers a robust method for obtaining this valuable synthetic intermediate. Success hinges on two critical factors: driving the esterification equilibrium to completion by using excess methanol, and meticulously controlling the stoichiometry and temperature during the electrophilic bromination step to ensure high selectivity for the desired mono-brominated product. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize and utilize this compound in their advanced research endeavors.

References

  • Gažák, R., et al. (2020). Mild and Selective Method of Bromination of Flavonoids. Journal of Natural Products, 83(11), 3324–3331. Available from: [Link]

  • PubChem. Methyl 3,5-dibromo-4-hydroxybenzoate. National Center for Biotechnology Information. Available from: [Link]

  • Supporting Information - CDC Stacks. Available from: [Link]

  • Karimova, M. Z., & Tursunova, N. S. (2022). SYNTHESIS OF METHYL ESTERS OF GALLIC ACID AND ITS DERIVATIVES. Science and innovation, 1(D7), 49-54. Available from: [Link]

  • Google Patents.EP0866046A1 - Catalytic process for selective aromatic bromination.
  • LibreTexts Chemistry. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information for "A mild and efficient protocol for the synthesis of esters from alcohols using HBr/H₂O₂." Available from: [Link]

  • Google Patents.CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Google Patents.US2623897A - Process for the preparation of gallic acid esters of alcohols having at least 7 carbon atoms.
  • ResearchGate. Preparation of esters of gallic acid with higher primary alcohols. Available from: [Link]

  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. Available from: [Link]

  • ResearchGate. Microwave-Assisted Esterification of Gallic Acid. Available from: [Link]

  • Master Organic Chemistry. Allylic Bromination With Allylic Rearrangement. Available from: [Link]

  • ResearchGate. The bromination kinetics of phenolic compounds in aqueous solution. Available from: [Link]

  • Pearson. Allylic Bromination Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]

  • MDPI. Deprotonation Mechanism of Methyl Gallate: UV Spectroscopic and Computational Studies. Available from: [Link]

  • YouTube. Organic chemistry - Predicting mono-bromination products. Available from: [Link]

  • Google Patents.DE824636C - Process for the production of gallic acid esters.
  • National Institutes of Health. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Available from: [Link]

  • MDPI. Gallic Acid Alkyl Esters: Trypanocidal and Leishmanicidal Activity, and Target Identification via Modeling Studies. Available from: [Link]

  • Global Substance Registration System. METHYL 4-BROMO-3,5-DIMETHOXYBENZOATE. Available from: [Link]

  • PubMed. Gallic acid-based alkyl esters synthesis in a water-free system by celite-bound lipase of Bacillus licheniformis SCD11501. Available from: [Link]

  • ResearchGate. (PDF) Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Available from: [Link]

  • IndiaMART. Methyl 4 Bromo 3 Hydroxy Benzoate. Available from: [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]

  • ResearchGate. Methyl gallate, gallic acid-derived compound, inhibit cell proliferation through increasing ROS production and apoptosis in hepatocellular carcinoma cells. Available from: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 4-bromo-3,5-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-bromo-3,5-dihydroxybenzoate is a substituted aromatic compound with significant utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex natural products.[1][2][3] Its structure, featuring a halogenated phenolic ring with a methyl ester, provides multiple reactive sites for further chemical modification. Accurate structural confirmation and purity assessment are paramount for its effective use in research and development. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally characterize this molecule. The discussion moves beyond simple data reporting to explain the causal relationships between the molecular structure and the resulting spectral features, offering a framework for researchers to validate their own materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H and ¹³C NMR are essential for structural verification.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is critical for reproducibility. The choice of solvent and instrument parameters directly impacts the results.

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte (this compound) in ~0.7 mL of a deuterated solvent (e.g., acetone-d₆ or DMSO-d₆) in a standard 5 mm NMR tube. The use of acetone-d₆ is advantageous as it can solubilize the compound and allows for the observation of exchangeable hydroxyl protons.[4]

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.[4]

  • Data Acquisition:

    • Tune and shim the probe to the specific sample to ensure magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum, typically using a 90° pulse and collecting 16-32 scans.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing a Weigh Analyte b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Tune & Shim Probe c->d e Acquire 1H Spectrum d->e f Acquire 13C Spectrum d->f g Fourier Transform e->g f->g h Phase & Baseline Correction g->h i Reference Spectrum h->i j Final 1H & 13C Spectra i->j

Fig 1: General workflow for NMR spectroscopic analysis.
Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a quantitative map of the protons in the molecule.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.42Singlet (s)2HAr-OH
7.14Singlet (s)2HAr-H
3.82Singlet (s)3H-O-CH₃
Solvent: acetone-d₆, Frequency: 400 MHz.[4]

Interpretation of the ¹H NMR Spectrum:

  • Ar-OH (δ 9.42): The signal at 9.42 ppm is a broad singlet corresponding to the two acidic hydroxyl protons.[4] Its downfield shift is characteristic of phenolic protons, and its appearance as a singlet indicates that these protons are undergoing rapid exchange with each other and any trace water in the solvent. The integration value of 2H confirms the presence of two equivalent hydroxyl groups.

  • Ar-H (δ 7.14): The sharp singlet at 7.14 ppm integrates to 2H and is assigned to the two protons on the aromatic ring.[4] The key diagnostic feature here is its multiplicity. Due to the symmetrical substitution pattern of the benzene ring, the protons at C2 and C6 are in identical chemical environments. They have no adjacent protons to couple with, hence they appear as a singlet. This is a powerful confirmation of the 1,4-dibromo-3,5-dihydroxy substitution pattern.

  • -OCH₃ (δ 3.82): The singlet at 3.82 ppm, integrating to 3H, is unambiguously assigned to the methyl protons of the ester group.[4] This chemical shift is typical for protons on a carbon attached to an oxygen atom of an ester. The singlet multiplicity is expected as there are no adjacent protons.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functionalization.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
166.7C =O (Ester)
156.2C -OH
131.0C -COOCH₃
108.5C -H (Aromatic)
104.4C -Br
52.4-O-C H₃
Solvent: acetone-d₆, Frequency: 100 MHz.[4]

Interpretation of the ¹³C NMR Spectrum:

  • C=O (δ 166.7): The most downfield signal at 166.7 ppm is characteristic of a carbonyl carbon, specifically that of an ester.[4]

  • C-OH (δ 156.2): This signal corresponds to the two equivalent aromatic carbons (C3 and C5) directly attached to the hydroxyl groups. The strong deshielding effect of the oxygen atom shifts this signal significantly downfield.[4]

  • C-COOCH₃ (δ 131.0): The quaternary carbon (C1) attached to the methyl ester group appears at 131.0 ppm.[4]

  • C-H (δ 108.5): This signal is assigned to the two equivalent aromatic carbons (C2 and C6) bonded to hydrogen.[4]

  • C-Br (δ 104.4): The signal at 104.4 ppm corresponds to the quaternary carbon (C4) bearing the bromine atom. The electronegativity of bromine and the "heavy atom effect" influence this chemical shift.[4]

  • -OCH₃ (δ 52.4): The most upfield signal at 52.4 ppm is assigned to the methyl carbon of the ester group.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: IR Analysis
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum is collected first, followed by the sample spectrum. The typical range is 4000-400 cm⁻¹.[3]

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Place Solid Sample on ATR Crystal c Collect Sample Spectrum a->c b Collect Background Spectrum (Air) b->c d Background Subtraction c->d e Identify Peak Wavenumbers (cm-1) d->e f Final IR Spectrum e->f

Fig 2: General workflow for FT-IR spectroscopic analysis using an ATR accessory.
Interpretation of the IR Spectrum

While a specific spectrum is not provided in the reference material, the expected characteristic absorption bands can be predicted based on the known functional groups of this compound.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500 - 3200O-H Stretch (Broad)Phenolic -OH
3100 - 3000C-H StretchAromatic C-H
2960 - 2850C-H StretchMethyl -CH₃
~1725C=O StretchEster Carbonyl
~1600, ~1450C=C StretchAromatic Ring
~1250C-O StretchEster & Phenol

Discussion of Key Vibrations:

  • O-H Stretch (3500-3200 cm⁻¹): The most prominent feature for this molecule would be a strong, broad absorption band in this region, characteristic of the hydrogen-bonded phenolic hydroxyl groups.

  • C=O Stretch (~1725 cm⁻¹): A strong, sharp peak around 1725 cm⁻¹ is expected, which is a definitive indicator of the ester carbonyl group.[5] Its exact position can be influenced by conjugation with the aromatic ring.

  • C-O Stretch (~1250 cm⁻¹): Strong absorptions in the fingerprint region, particularly around 1250 cm⁻¹, will correspond to the C-O stretching vibrations of both the ester and the phenol functionalities.

  • Aromatic C=C Stretch (~1600, ~1450 cm⁻¹): Multiple sharp peaks of variable intensity in this region confirm the presence of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

Experimental Protocol: MS Analysis
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Electron Impact (EI) is a common hard ionization technique used for small, relatively stable molecules. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.[4]

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

  • Detection: Ions are detected, and their abundance is recorded, generating a mass spectrum.

MS_Workflow a Sample Introduction b Ionization (e.g., Electron Impact) a->b c Ion Acceleration b->c d Mass Analysis (m/z Separation) c->d e Ion Detection d->e f Mass Spectrum (Plot of Abundance vs. m/z) e->f

Fig 3: Simplified workflow for Electron Impact Mass Spectrometry (EI-MS).
Interpretation of the Mass Spectrum

Table 4: EI-MS Data for this compound

m/zRelative Intensity (%)Proposed Fragment
246 / 248Not specified / (M⁺)Molecular Ion [C₈H₇BrO₃]⁺
217 / 219100 (for m/z 217)[M - CH₃]⁺ or [M - OCH₃ + H]⁺ Correction: More likely [M - CHO]
187 / 189Not specified[M - COOCH₃]⁺
Ionization: EI, 70 eV.[4]Note: The presence of bromine results in characteristic isotopic pairs (M⁺ and M⁺+2) with nearly 1:1 intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. The reported data only lists the peak for the lighter isotope.

Analysis of Fragmentation:

  • Molecular Ion (m/z 246/248): The molecular ion peak is observed at m/z 246, corresponding to the molecule containing the ⁷⁹Br isotope.[4] A corresponding peak of nearly equal intensity must be present at m/z 248 for the ⁸¹Br isotope. This isotopic signature is definitive proof of a monobrominated compound.

  • Base Peak (m/z 217): The most abundant ion in the spectrum (base peak) is at m/z 217. This corresponds to the loss of a neutral fragment with a mass of 29 Da (246 - 217 = 29). This is likely due to the loss of a formyl radical (•CHO), a common fragmentation pathway for esters.[6][7]

  • Fragment at m/z 187: This peak represents the loss of a fragment with mass 59 Da (246 - 187 = 59), which corresponds to the entire methoxycarbonyl radical (•COOCH₃). This fragmentation results in the formation of the brominated dihydroxybenzene radical cation.

Summary and Conclusion

The collective application of NMR, IR, and MS provides a complete and unambiguous structural characterization of this compound. ¹H and ¹³C NMR confirm the precise arrangement and number of hydrogen and carbon atoms, with the symmetry of the molecule being clearly reflected in the spectra. IR spectroscopy validates the presence of key functional groups, including the phenolic hydroxyls and the ester carbonyl. Finally, mass spectrometry confirms the molecular weight and provides definitive evidence of the presence of a single bromine atom through its characteristic isotopic pattern. This comprehensive spectroscopic dataset serves as a reliable benchmark for researchers and drug development professionals to ensure the identity and purity of this important synthetic intermediate.

References

  • Wang, Z., & Tu, Y. (Year not specified). Total Synthesis of (+)
  • Liberatore, M. A. (n.d.). SYNTHESIS AND NMR STUDIES OF A β-TURN MIMETIC MOLECULAR TORSION BALANCE. D-Scholarship@Pitt.
  • Lypson, A. B. (2018). SYNTHESIS OF THE CONFORMATIONALLY CONTROLLED β–TURN MIMETIC TORSION BALANCE CORE SCAFFOLD. D-Scholarship@Pitt.
  • Journal of Medicinal Chemistry. (2025). Design, Optimization, and Biological Evaluation of Novel Tapinarof Analogues as AHR Agonists for Topical Psoriasis Treatment. ACS Publications. [Link]

  • Ra, D., et al. (n.d.). HHS Public Access. OSTI.GOV. [Link]

  • Google Patents. (n.d.). WO2014136086A1 - Lipids and lipid compositions for the delivery of active agents.
  • Google Patents. (n.d.). WO2024153947A1 - Inhibitor compounds.
  • Baran, P. S., et al. (n.d.). Total synthesis of atrochamins F, H, I, and J through cascade reactions. PMC - NIH. [Link]

  • Proprep. (n.d.). What does the methyl benzoate IR spectrum reveal?[Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

Sources

A Technical Guide to the Solubility of Methyl 4-bromo-3,5-dihydroxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 4-bromo-3,5-dihydroxybenzoate. In the absence of extensive empirical data in published literature, this document outlines a predictive framework for solubility based on the molecule's structural attributes and the principles of solvent-solute interactions. Furthermore, it details a robust, step-by-step experimental protocol for the systematic determination of both qualitative and quantitative solubility in a laboratory setting. This guide is intended to equip researchers in drug discovery and chemical synthesis with the foundational knowledge to effectively utilize this compound in various solvent systems.

Introduction: Understanding the Molecule

This compound (CAS: 34126-16-4, Molecular Formula: C₈H₇BrO₄, Molecular Weight: 247.04 g/mol ) is a halogenated phenolic compound with a methyl ester functional group.[1][2][3][4][5] Its utility in medicinal chemistry and organic synthesis is predicated on its unique electronic and structural features. A thorough understanding of its solubility is paramount for its application in reaction chemistry, purification processes like recrystallization, and formulation development.

The solubility of an organic compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[6] The polarity of this compound is a composite of several structural features:

  • Polar Functional Groups: The two hydroxyl (-OH) groups and the methyl ester (-COOCH₃) group are polar and capable of forming hydrogen bonds.[1][2][7][8] The hydroxyl groups, in particular, can act as both hydrogen bond donors and acceptors, significantly influencing solubility in protic solvents.

  • Aromatic Ring: The benzene ring is largely nonpolar.

  • Halogen Substitution: The bromine atom adds to the molecular weight and has a modest impact on polarity.

Predicted Solubility Profile

Based on the structural analysis, a predicted solubility profile in a range of common organic solvents is presented in Table 1. These predictions are qualitative and should be confirmed experimentally.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe hydroxyl groups of the solute can form strong hydrogen bonds with the hydroxyl groups of the solvent.[2][8]
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThe solvent can act as a hydrogen bond acceptor for the solute's hydroxyl groups. The overall polarity is compatible.
Nonpolar Aprotic Hexane, Toluene, Diethyl EtherLow to Very LowThe significant difference in polarity between the highly polar solute and the nonpolar solvent will hinder dissolution.[6]
Chlorinated Dichloromethane, ChloroformLow to ModerateThese solvents have intermediate polarity and may show some ability to dissolve the compound, but are unlikely to be ideal.

Intermolecular Interactions and Solubility

The dissolution of this compound is fundamentally a process of overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions. The following diagram illustrates the key intermolecular forces at play.

G Intermolecular Forces Governing Solubility cluster_solute This compound cluster_solvent Polar Protic Solvent (e.g., Methanol) cluster_dissolution Dissolution Process solute C₈H₇BrO₄ solute_h_bond Hydrogen Bonding (solute-solute) solute->solute_h_bond via -OH groups solute_dipole Dipole-Dipole solute->solute_dipole via ester & C-Br dissolved Solute-Solvent Interactions solute_h_bond->dissolved Overcome solvent CH₃OH solvent_h_bond Hydrogen Bonding (solvent-solvent) solvent->solvent_h_bond solvent_h_bond->dissolved Overcome dissolved->solute Formation of new H-bonds dissolved->solvent Formation of new H-bonds caption Diagram illustrating the balance of intermolecular forces during dissolution.

Caption: Balance of intermolecular forces in dissolution.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound is crucial for its effective use. The following protocols outline both qualitative and quantitative methods.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents and helps in classifying the compound.

Materials:

  • This compound

  • A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, toluene)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

  • Graduated pipettes or cylinders

Procedure:

  • Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

  • Addition of Solute: Add approximately 10-20 mg of this compound to each test tube.

  • Addition of Solvent: Add the corresponding solvent to each test tube in 0.5 mL increments.

  • Mixing: After each addition of solvent, cap the test tube and vortex for 30-60 seconds.

  • Observation: Visually inspect the solution for the presence of undissolved solid.

  • Classification: Continue adding solvent up to a total volume of 3 mL. Classify the solubility as follows:

    • Very Soluble: Dissolves completely in ≤ 1 mL of solvent.

    • Soluble: Dissolves completely in 1-3 mL of solvent.

    • Slightly Soluble: Some, but not all, of the solid dissolves in 3 mL of solvent.

    • Insoluble: No apparent dissolution in 3 mL of solvent.

  • Record Keeping: Record the observations in a table similar to Table 2.

Table 2: Template for Recording Qualitative Solubility Data

SolventVolume of Solvent Added (mL)Observation (Dissolved/Undissolved)Solubility Classification
Water
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Hexane
Toluene
Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Chosen solvent(s)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial (enough to ensure undissolved solid remains at equilibrium).

    • Add a known volume of the chosen solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of the solute in the saturated solution.

  • Calculation:

    • Construct a calibration curve from the data of the standard solutions.

    • Use the calibration curve to determine the concentration of this compound in the filtered sample. This concentration represents the solubility of the compound in that solvent at the specified temperature.

G Workflow for Quantitative Solubility Determination start Start prep Prepare Saturated Solution (Excess Solute + Solvent) start->prep equilibrate Equilibrate on Shaker (e.g., 24-48h at 25°C) prep->equilibrate sample Collect Supernatant equilibrate->sample filter Filter through Syringe Filter (0.45 µm) sample->filter analysis Analyze by HPLC or UV-Vis filter->analysis calculate Calculate Concentration (Solubility) analysis->calculate end End calculate->end caption Quantitative solubility determination workflow.

Caption: Quantitative solubility determination workflow.

Conclusion

While specific experimental solubility data for this compound is not widely available, a predictive analysis based on its molecular structure strongly suggests high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and poor solubility in nonpolar solvents. For researchers requiring precise solubility values, the detailed qualitative and quantitative experimental protocols provided in this guide offer a reliable and systematic approach. Adherence to these methodologies will ensure accurate and reproducible results, facilitating the effective application of this compound in research and development.

References

  • PubChem. (n.d.). 4-Bromo-3,5-dihydroxybenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, December 31). 1.2.2: Hydrogen Bonding. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Hydrogen Bonding. Retrieved from [Link]

  • BYJU'S. (n.d.). Hydrogen Bonding. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Studylib. (n.d.). Qualitative Analysis of Organic Compounds: Solubility. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from [Link]

  • Wisdomlib. (2025, June 22). Solubility of phenolic compounds: Significance and symbolism. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. Retrieved from [Link]

Sources

Introduction: A Versatile Building Block from a Natural Product Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-bromo-3,5-dihydroxybenzoate as a Natural Product Intermediate

This compound is a polysubstituted aromatic compound that serves as a highly versatile and valuable intermediate in the field of organic synthesis. Derived from the structural framework of gallic acid (3,4,5-trihydroxybenzoic acid), a phenolic acid abundant in the plant kingdom, this molecule is strategically functionalized for advanced chemical transformations.[1][2][3] Its structure incorporates a methyl ester, two phenolic hydroxyl groups, and a bromine atom, each offering a distinct handle for synthetic manipulation. This unique combination of reactive sites allows chemists to employ it as a linchpin in the construction of complex molecular architectures, particularly in the total synthesis of natural products and the development of novel pharmaceutical agents.[1][4] This guide provides a detailed exploration of its synthesis, chemical properties, and strategic application in synthetic chemistry.

PART 1: Synthesis and Characterization

The preparation of this compound is most commonly achieved through the esterification of the parent acid followed by a regioselective bromination. The causality behind this sequence is rooted in the principles of electrophilic aromatic substitution.

Causality in Synthesis: Directing Group Effects

The synthetic pathway begins with Methyl 3,5-dihydroxybenzoate, which is readily prepared by the acid-catalyzed esterification of 3,5-dihydroxybenzoic acid.[5] In the subsequent bromination step, the two hydroxyl groups and the methyl ester group exert competing electronic effects on the aromatic ring.

  • Hydroxyl Groups (-OH): These are powerful activating, ortho-, para-directing groups. They strongly donate electron density into the ring via resonance, activating the positions ortho and para to them for electrophilic attack.

  • Methyl Ester Group (-COOCH₃): This is a deactivating, meta-directing group. It withdraws electron density from the ring through induction and resonance, making the ring less reactive towards electrophiles and directing incoming electrophiles to the meta position.

In Methyl 3,5-dihydroxybenzoate, the C4 position (para to one hydroxyl group and ortho to the other) is doubly activated. This makes it the most electron-rich and sterically accessible site for electrophilic bromination, leading to the highly regioselective formation of the desired product. Controlling the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine) is critical to prevent the formation of dibrominated by-products.[6]

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a typical laboratory-scale synthesis starting from Methyl 3,5-dihydroxybenzoate.

Step 1: Materials and Reagents

  • Methyl 3,5-dihydroxybenzoate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (or other suitable aprotic solvent)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Step 2: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stir bar, add Methyl 3,5-dihydroxybenzoate (1.0 eq).

  • Add dry acetonitrile to dissolve the starting material (approx. 10 mL per gram of substrate).

  • Cool the flask to 0 °C in an ice-water bath.

Step 3: Bromination

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

Step 4: Work-up and Purification

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate (20 mL per gram of starting material).

  • Wash the organic layer sequentially with deionized water (2 x 15 mL), saturated sodium bicarbonate solution (1 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound as a solid.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound are confirmed through various analytical techniques.

PropertyValue
CAS Number 34126-16-4[7][8][9]
Molecular Formula C₈H₇BrO₄[8][9]
Molecular Weight 247.04 g/mol [8][9]
Appearance White to off-white solid
Melting Point Data not consistently available in search results
¹H NMR (DMSO-d₆) δ ~10.1 (s, 2H, -OH), 7.0 (s, 2H, Ar-H), 3.8 (s, 3H, -OCH₃)
¹³C NMR (DMSO-d₆) δ ~166 (C=O), 148 (C-OH), 128 (C-Ar), 108 (C-Br), 52 (-OCH₃)

(Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The provided values are predicted based on the structure.)

PART 2: Synthetic Utility and Reaction Pathways

The strategic placement of functional groups makes this compound a powerful intermediate. Each site can be addressed selectively to build molecular complexity.

  • Phenolic Hydroxyl Groups: These are nucleophilic and acidic. They can be readily alkylated to form ethers or acylated to form esters, which can serve as protecting groups or as a means to introduce new functionalities and modulate the biological activity of the final compound.[10]

  • Aryl Bromide: The C-Br bond is a prime handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds at this position, enabling the connection of complex molecular fragments.

  • Methyl Ester: This group can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. The resulting acid can then be coupled with amines to form amides, a common functional group in many natural products and pharmaceuticals.[11]

The following diagram illustrates the key transformations available from this intermediate.

G cluster_main This compound cluster_reactions Synthetic Transformations cluster_products Resulting Scaffolds main This compound ether O-Alkylation / O-Acylation (Ether/Ester Formation) main->ether -OH groups coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) main->coupling -Br atom hydrolysis Ester Hydrolysis main->hydrolysis -COOCH3 group ether_prod Protected or Functionalized Phenolic Derivatives ether->ether_prod coupling_prod Biaryl or Alkynylated Core Structures coupling->coupling_prod acid_prod Carboxylic Acid Intermediate hydrolysis->acid_prod amide_prod Amide Derivatives acid_prod->amide_prod Amide Coupling

Caption: Key synthetic transformations of this compound.

PART 3: Application in Total Synthesis - A Case Study

The synthesis of Brodimoprim highlights the strategic value of this brominated dihydroxybenzoate core. The initial steps involve protecting the hydroxyl groups via methylation, followed by transformations of the carboxylic acid.[12]

Hypothetical Workflow: Brodimoprim Synthesis Intermediate

The following workflow illustrates how this compound would be an ideal starting point for a key intermediate in the synthesis of Brodimoprim.

G A Methyl 4-bromo-3,5- dihydroxybenzoate B Methyl 4-bromo-3,5- dimethoxybenzoate A->B 1. Methylation (e.g., Me₂SO₄, K₂CO₃) C 4-bromo-3,5- dimethoxybenzaldehyde B->C 2. Ester Reduction to Aldehyde (e.g., DIBAL-H) D Brodimoprim Core Structure C->D 3. Condensation & Cyclization

Caption: Synthetic workflow from the intermediate to the Brodimoprim core.

Protocol: O-Methylation of the Phenolic Hydroxyls

This protocol details the exhaustive methylation of the hydroxyl groups, a crucial step to protect them and modify the electronic properties of the ring for subsequent reactions. This is adapted from procedures for the parent acid.[12][13]

Step 1: Materials and Reagents

  • This compound (1.0 eq)

  • Dimethyl sulfate (Me₂SO₄) (2.5 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq), anhydrous

  • Acetone, anhydrous

  • Ethyl Acetate

  • Deionized Water & Brine

Step 2: Reaction Setup

  • In an oven-dried, three-neck round-bottom flask fitted with a reflux condenser and under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Add anhydrous acetone (20 mL per gram of substrate).

  • Stir the resulting suspension vigorously at room temperature.

Step 3: Methylation

  • Slowly add dimethyl sulfate (2.5 eq) dropwise to the suspension via a syringe.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Maintain the reflux for 6-8 hours, monitoring the reaction by TLC until completion.

Step 4: Work-up and Purification

  • Cool the reaction mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with acetone.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude product, Methyl 4-bromo-3,5-dimethoxybenzoate, can be purified by column chromatography or recrystallization to yield a white crystalline solid.[13]

Conclusion

This compound stands out as a strategically designed intermediate for advanced organic synthesis. Its direct lineage from the natural product gallic acid provides a renewable and accessible starting point. The orthogonal reactivity of its functional groups—the nucleophilic hydroxyls, the versatile aryl bromide for cross-coupling, and the modifiable methyl ester—offers chemists a powerful platform for constructing complex molecules. Its demonstrated role as a precursor in the synthesis of antibacterial agents underscores its importance and potential in drug discovery and the broader field of natural product synthesis, making it a key compound in the synthetic chemist's toolbox.

References

  • Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. Methyl 3,5-Dibromo-4-Hydroxybenzoate. Available from: [Link].

  • Google Patents. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • PubChem. Methyl 3,5-dibromo-4-hydroxybenzoate | C8H6Br2O3 | CID 726975. Available from: [Link].

  • Angene. Exploring the Diverse Chemical Applications of Gallic Acid. Available from: [Link].

  • Hilaris Publisher. Recent Advancements of Gallic Acid Derivatives in Medicinal Chemistry. Available from: [Link].

  • The Royal Society of Chemistry. Supporting Information for Publication. Available from: [Link].

  • ResearchGate. (PDF) Synthesis and In-silico Design of Gallic Acid Derivatives. Available from: [Link].

  • ResearchGate. Gallic Acid: Derivatives and Biosynthesis, Pharmacological and Therapeutic Effect, Biological Activity. Available from: [Link].

  • Patsnap. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka. Available from: [Link].

  • ResearchGate. (PDF) Methyl 3,5-dibromo-4-methylbenzoate. Available from: [Link].

  • ResearchGate. Gallic Acid: Derivatives and Biosynthesis, Pharmacological and Therapeutic Effect, Biological Activity. Available from: [Link].

  • National Institutes of Health (NIH). Methyl 3,5-dibromo-4-methylbenzoate - PMC. Available from: [Link].

  • Organic Syntheses. Resorcinol, 4-bromo- - Organic Syntheses Procedure. Available from: [Link].

  • PubChem. Methyl 3,5-Dihydroxybenzoate | C8H8O4 | CID 75076. Available from: [Link].

  • Google Patents. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.
  • CDC Stacks. Supporting Information. Available from: [Link].

Sources

Potential Therapeutic Applications of Methyl 4-bromo-3,5-dihydroxybenzoate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Potential of a Marine-Inspired Scaffold

In the vast chemical space of marine natural products, bromophenols stand out for their structural novelty and diverse biological activities. These compounds, frequently isolated from marine algae, are a testament to nature's ingenuity in chemical defense and signaling. For the drug discovery professional, they represent a rich, yet underexplored, source of scaffolds with therapeutic promise. This guide focuses on a specific, synthetically accessible bromophenol derivative: Methyl 4-bromo-3,5-dihydroxybenzoate .

While direct biological data on this particular molecule is emerging, its structural similarity to other well-studied bromophenols provides a strong rationale for its investigation. This document will serve as a technical guide, providing a comprehensive overview of its chemical properties, synthesis, and, most importantly, its potential therapeutic applications by drawing logical inferences from closely related analogs. We will delve into the mechanistic underpinnings of these potential activities and provide actionable experimental protocols for their validation.

Chemical Identity and Synthesis

This compound is a halogenated phenolic compound. Its structure, characterized by a central benzene ring with a methyl ester group, a bromine atom, and two hydroxyl groups, makes it an intriguing candidate for medicinal chemistry exploration. The hydroxyl groups offer sites for hydrogen bonding and potential interactions with biological targets, while the bromine atom can modulate lipophilicity and metabolic stability.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 34126-16-4[1]
Molecular Formula C₈H₇BrO₄
Molecular Weight 247.04 g/mol
Appearance White solid[2]
IUPAC Name This compound
Rationale for Synthesis

The synthesis of this compound is a critical first step for any investigation into its therapeutic potential. The most direct approach involves the esterification of the corresponding carboxylic acid, 4-bromo-3,5-dihydroxybenzoic acid. This precursor is commercially available, making the synthesis of the target compound feasible in a standard laboratory setting.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a documented procedure for the synthesis of this compound[3].

Objective: To synthesize this compound via acid-catalyzed esterification of 4-bromo-3,5-dihydroxybenzoic acid.

Materials:

  • 4-bromo-3,5-dihydroxybenzoic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq.) in anhydrous methanol (a sufficient volume to dissolve the starting material, e.g., 10-20 mL per gram). Place the flask in an ice bath to cool.

  • Catalyst Addition: Slowly add thionyl chloride (2-3 eq.) dropwise to the cooled solution while stirring. Alternatively, a catalytic amount of concentrated sulfuric acid can be used. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Carefully remove the excess methanol using a rotary evaporator. c. Dissolve the residue in ethyl acetate. d. Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Potential Therapeutic Applications: An Evidence-Based Perspective

While direct biological studies on this compound are limited, the extensive research on its structural isomer, Methyl 3-bromo-4,5-dihydroxybenzoate , provides a strong foundation for predicting its therapeutic potential. The subtle shift in the bromine position relative to the hydroxyl and ester groups can influence activity, but the shared bromophenol scaffold suggests analogous biological functions are highly probable. Bromophenols, as a class, are known for their antioxidant, anti-inflammatory, and anticancer properties[4][5].

Anti-Inflammatory Activity: Targeting the NF-κB Signaling Pathway

Chronic inflammation is a hallmark of numerous diseases, including inflammatory bowel disease (IBD), rheumatoid arthritis, and neurodegenerative disorders. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, making it a prime target for therapeutic intervention[6][7].

Research on Methyl 3-bromo-4,5-dihydroxybenzoate has demonstrated its potent anti-inflammatory effects, particularly in the context of IBD. It has been shown to attenuate IBD by regulating the Toll-like receptor (TLR)/NF-κB signaling pathway. This provides a compelling rationale to investigate this compound for similar activity.

Mechanism of Action (Hypothesized): It is hypothesized that this compound, like its isomer, can inhibit the activation of the NF-κB pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli, such as those mediated by TLRs, lead to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines like TNF-α and interleukins (IL-1β, IL-6)[8][9]. By potentially inhibiting the degradation of IκBα, this compound could prevent NF-κB nuclear translocation and suppress the inflammatory cascade.

Diagram 1: The NF-κB Signaling Pathway and Potential Inhibition

NFkB_Pathway cluster_stimulus Pro-inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus TLR Toll-like Receptor (TLR) Stimulus->TLR IKK IKK Complex TLR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases MBD This compound (Hypothesized Target) MBD->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes Transcription

Caption: Hypothesized mechanism of anti-inflammatory action.

Antioxidant Properties: Scavenging Reactive Oxygen Species

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathologies, including cancer, cardiovascular disease, and neurodegeneration. Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to donate a hydrogen atom from their hydroxyl groups to stabilize free radicals. The dihydroxy substitution pattern on this compound suggests it is likely to possess significant antioxidant activity[4].

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a method to quantify the antioxidant capacity of this compound.

Objective: To determine the free radical scavenging activity of the test compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Solution Preparation: a. Prepare a stock solution of the test compound in methanol at a high concentration (e.g., 1 mg/mL). b. Prepare a series of dilutions from the stock solution to obtain a range of concentrations to be tested. c. Prepare a stock solution of the positive control (e.g., ascorbic acid) and dilute similarly. d. Prepare a working solution of DPPH in methanol (typically around 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0[10].

  • Assay: a. In a 96-well plate, add a fixed volume of the DPPH working solution to each well (e.g., 180 µL). b. Add a small volume of the different concentrations of the test compound, positive control, or methanol (as a blank) to the wells (e.g., 20 µL). c. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader[11].

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Data Analysis: Plot the percentage of scavenging activity against the concentration of the test compound to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Diagram 2: DPPH Assay Workflow

DPPH_Workflow start Start prep_solutions Prepare Solutions: - Test Compound Dilutions - Positive Control Dilutions - DPPH Working Solution start->prep_solutions plate_setup Plate Setup (96-well): - Add DPPH to wells - Add Samples/Controls/Blank prep_solutions->plate_setup incubation Incubate in Dark (30 min, RT) plate_setup->incubation read_absorbance Measure Absorbance at 517 nm incubation->read_absorbance calculate Calculate % Scavenging Activity read_absorbance->calculate analyze Determine EC₅₀ Value calculate->analyze end End analyze->end

Caption: Workflow for the DPPH antioxidant assay.

Anticancer Potential: Inducing Cell Death in Cancer Cells

Many natural bromophenols have demonstrated cytotoxic activity against various cancer cell lines[4]. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. The structural features of this compound make it a candidate for anticancer screening.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[12].

Objective: To evaluate the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare a series of dilutions of the test compound in a complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include wells for untreated cells (negative control) and a vehicle control (if the compound is dissolved in a solvent like DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add a small volume of MTT solution to each well (typically 10% of the total volume) and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader[13].

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound is a readily synthesizable compound with a chemical structure that suggests significant therapeutic potential. While direct biological data is currently sparse, the well-documented anti-inflammatory, antioxidant, and anticancer activities of its structural analogs and the broader class of bromophenols provide a strong impetus for its investigation.

The most promising avenue for immediate research lies in its potential as an anti-inflammatory agent, particularly through the modulation of the NF-κB pathway. The experimental protocols provided in this guide offer a clear roadmap for researchers to begin to unlock the therapeutic potential of this intriguing marine-inspired molecule. Further studies should also explore its pharmacokinetic and toxicological profiles to assess its drug-like properties. The exploration of this compound and similar compounds could lead to the development of novel therapeutics for a range of human diseases.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. Available at: [Link]

  • Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680-6684. Available at: [Link]

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200. Available at: [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Available at: [Link]

  • Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-κB signaling. Cell, 132(3), 344-362. Available at: [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. Available at: [Link]

  • Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available at: [Link]

  • Cabral, B., et al. (2020). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Marine Drugs, 18(11), 573. Available at: [Link]

  • Berridge, M. V., et al. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152. Available at: [Link]

  • Lin, L., et al. (2016). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 14(5), 99. Available at: [Link]

  • G-Biosciences. DPPH Antioxidant Assay. G-Biosciences Website. Available at: [Link]

  • Shimamura, T., et al. (2014). Evaluation of the antioxidant activities of a new compound isolated from the leaves of onion (Allium cepa) and its synthetic derivatives. Journal of Agricultural and Food Chemistry, 62(2), 356-362. Available at: [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Chen, Y.-T., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. Available at: [Link]

  • Garcia-Perez, P., et al. (2024). Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential. Nutrition Reviews. Available at: [Link]

  • Xu, J., et al. (2021). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. Marine Drugs, 19(6), 336. Available at: [Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412-422. Available at: [Link]

  • Rushing, J., et al. Antioxidant Assay: The DPPH Method. UAHuntsville Natural Products and Drug Discovery Laboratory. Available at: [Link]

  • Argade, N. P., & Singh, M. (2006). Synthetic Studies towards NG-121: Diastereoselective Synthesis of NG-121 Methyl Ether. ResearchGate. Available at: [Link]

  • Google Patents. (2024). Inhibitor compounds. WO2024153947A1.
  • Coulthard, G., et al. (2013). Total synthesis of artochamins F, H, I, and J through cascade reactions. Beilstein Journal of Organic Chemistry, 9, 2476-2482. Available at: [Link]

  • Ptaszek, M. (2011). HHS Public Access. Author manuscript; available in PMC 2012 July 1. Available at: [Link]

  • Li, C., & Porco Jr, J. A. (2005). Total Synthesis of (+)-Machaeriol D via Regio- and Diastereoselective Prenylation of an Aromatic Ketone. Organic Letters, 7(15), 3327-3330. Available at: [Link]

  • Singh, M., & Argade, N. P. (2007). Synthesis of a New Microbial Secondary Metabolite: anti-Staphylococcal Agent. Letters in Organic Chemistry, 4(1), 26-28. Available at: [Link]

  • Wang, Y., et al. (2024). Design, Optimization, and Biological Evaluation of Novel Tapinarof Analogues as AHR Agonists for Topical Psoriasis Treatment. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2017). A new class of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines and in vitro evaluation of their antioxidant, antifungal, and antibacterial activities. ResearchGate. Available at: [Link]

  • ACS Publications. Design, Optimization, and Biological Evaluation of Novel Tapinarof Analogues as AHR Agonists for Topical Psoriasis Treatment. ACS Publications Website. Available at: [Link]

  • ResearchGate. (2018). 3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review). ResearchGate. Available at: [Link]

  • ResearchGate. (2011). Total synthesis of (±)-lantalucratins A and B by CAN-mediated oxidative cyclization. ResearchGate. Available at: [Link]

  • ResearchGate. (2006). Synthetic Studies towards NG-121: Diastereoselective Synthesis of NG-121 Methyl Ether. ResearchGate. Available at: [Link]

  • ResearchGate. (2015). Discovery and Optimization of Non-steroidal FXR Agonists from Natural Product-Like Libraries. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). Synthesis, antioxidant, and antiviral properties of pyrimidinylsulfamoyl azolyl acetamides. ResearchGate. Available at: [Link]

  • Google Patents. (2014). 1,4-disubstituted pyridazine analogs and methods for treating smn-deficiency-related conditions. WO2014028459A1.

Sources

"Methyl 4-bromo-3,5-dihydroxybenzoate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Degradation Pathways of Methyl 4-bromo-3,5-dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This compound is a phenolic compound with potential applications in pharmaceutical and chemical synthesis. Understanding its stability and degradation pathways is critical for its effective use, storage, and the development of stable formulations. This guide provides a comprehensive overview of the intrinsic stability of this compound, detailing its susceptibility to various environmental factors and outlining its probable degradation pathways. Drawing upon data from structurally related compounds, this document offers insights into potential hydrolytic, oxidative, and photolytic degradation mechanisms. Furthermore, it presents methodologies for conducting robust stability and forced degradation studies, along with analytical techniques for the identification and quantification of the parent compound and its degradation products.

Introduction to this compound

This compound is a halogenated derivative of dihydroxybenzoic acid. Its structure, featuring a hydroxylated aromatic ring, a bromine substituent, and a methyl ester functional group, suggests a molecule with a complex reactivity profile. While specific literature on the stability of this exact molecule is limited, its structural motifs are common in a wide range of pharmaceuticals and natural products. Therefore, an understanding of its stability can be extrapolated from the well-documented behavior of similar chemical classes, such as bromophenols, dihydroxybenzoic acids, and methyl benzoates.

Physicochemical Properties and Intrinsic Stability

The stability of a chemical compound is intrinsically linked to its physicochemical properties. The table below summarizes the key properties of this compound.

PropertyValueSource
CAS Number34126-16-4[1]
Molecular FormulaC₈H₇BrO₄
Molecular Weight247.05 g/mol
AppearanceSolid[1]
Storage TemperatureRoom Temperature[1]

The presence of hydroxyl groups on the aromatic ring makes the molecule susceptible to oxidation, while the ester linkage is a potential site for hydrolysis. The bromine atom can influence the electronic properties of the aromatic ring and may be subject to dehalogenation under certain conditions.

Major Degradation Pathways

Forced degradation studies are essential to identify the likely degradation pathways of a drug substance.[2] These studies expose the compound to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[3][4] Based on the structure of this compound, the following degradation pathways are anticipated:

Hydrolytic Degradation

The ester functional group in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions.[2][5] This reaction would yield 4-bromo-3,5-dihydroxybenzoic acid and methanol. The rate of hydrolysis is dependent on pH and temperature.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and methanol.

G This compound This compound 4-bromo-3,5-dihydroxybenzoic acid + Methanol 4-bromo-3,5-dihydroxybenzoic acid + Methanol This compound->4-bromo-3,5-dihydroxybenzoic acid + Methanol H+ or OH-

Caption: Hydrolytic degradation of this compound.

Oxidative Degradation

The dihydroxybenzene (catechol-like) moiety in this compound is highly susceptible to oxidation.[6][7][8] Oxidizing agents, such as hydrogen peroxide, or the presence of metal ions can catalyze the oxidation of the hydroxyl groups to form quinone-type structures.[6] This process can be complex, leading to a variety of degradation products and potentially polymerization. The oxidation of dihydroxybenzoic acids can be enhanced in the presence of metal ions like Cu(II) and hydrogen peroxide, leading to the formation of semiquinone radicals and subsequently quinones.[6]

G This compound This compound Quinone-type Degradants Quinone-type Degradants This compound->Quinone-type Degradants Oxidizing Agents (e.g., H2O2)

Caption: Oxidative degradation of this compound.

Photolytic Degradation

Aromatic bromine compounds are known to be susceptible to photodegradation upon exposure to UV or sunlight.[9] The primary photolytic degradation pathway for bromophenols often involves dehalogenation (loss of the bromine atom).[9][10] This can occur through photohydrolysis, where the bromine is replaced by a hydroxyl group, or through reductive debromination. The photodegradation of 2-bromophenol, for instance, has been shown to produce hydroxyderivatives and other bromophenol homologs.[9] Therefore, it is highly probable that this compound will degrade upon exposure to light, potentially leading to the formation of Methyl 3,4,5-trihydroxybenzoate (methyl gallate) or other debrominated and rearranged products.

G This compound This compound Debrominated and Rearranged Products Debrominated and Rearranged Products This compound->Debrominated and Rearranged Products UV/Visible Light

Caption: Photolytic degradation of this compound.

Thermal Degradation

While phenolic esters can exhibit good thermal stability, elevated temperatures can lead to degradation.[11][12] The degradation of phenolic resins, which share structural similarities, often involves the cleavage of methylene bridges and degradation of the phenolic structure at higher temperatures.[13] For this compound, thermal stress could potentially lead to decarboxylation or other complex degradation reactions.

Methodologies for Stability and Forced Degradation Studies

A systematic approach is required to evaluate the stability of this compound. This involves both long-term stability testing under ICH-prescribed conditions and forced degradation studies to identify potential degradation products.[2]

Experimental Workflow for Forced Degradation

G cluster_0 Stress Conditions cluster_1 Analysis Acid Hydrolysis (e.g., 0.1M HCl) Acid Hydrolysis (e.g., 0.1M HCl) HPLC-UV/DAD HPLC-UV/DAD Acid Hydrolysis (e.g., 0.1M HCl)->HPLC-UV/DAD Analyze Samples at Time Points Base Hydrolysis (e.g., 0.1M NaOH) Base Hydrolysis (e.g., 0.1M NaOH) Base Hydrolysis (e.g., 0.1M NaOH)->HPLC-UV/DAD Analyze Samples at Time Points Oxidation (e.g., 3% H2O2) Oxidation (e.g., 3% H2O2) Oxidation (e.g., 3% H2O2)->HPLC-UV/DAD Analyze Samples at Time Points Photostability (ICH Q1B) Photostability (ICH Q1B) Photostability (ICH Q1B)->HPLC-UV/DAD Analyze Samples at Time Points Thermal (e.g., 60°C) Thermal (e.g., 60°C) Thermal (e.g., 60°C)->HPLC-UV/DAD Analyze Samples at Time Points LC-MS/MS LC-MS/MS HPLC-UV/DAD->LC-MS/MS Characterize Degradants NMR NMR LC-MS/MS->NMR Confirm Structure This compound Solution This compound Solution This compound Solution->Acid Hydrolysis (e.g., 0.1M HCl) Expose This compound Solution->Base Hydrolysis (e.g., 0.1M NaOH) Expose This compound Solution->Oxidation (e.g., 3% H2O2) Expose This compound Solution->Photostability (ICH Q1B) Expose This compound Solution->Thermal (e.g., 60°C) Expose

Caption: Workflow for forced degradation studies.

Step-by-Step Protocols

Protocol 1: Acid and Base Hydrolysis

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • For acid hydrolysis, add an aliquot of the stock solution to 0.1 M hydrochloric acid.

  • For base hydrolysis, add an aliquot of the stock solution to 0.1 M sodium hydroxide.

  • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples before analysis.

  • Analyze the samples by HPLC.

Protocol 2: Oxidative Degradation

  • Prepare a stock solution of this compound.

  • Add an aliquot of the stock solution to a solution of 3% hydrogen peroxide.

  • Incubate the solution at room temperature, protected from light.

  • Withdraw samples at predetermined time intervals.

  • Analyze the samples by HPLC.

Protocol 3: Photostability Testing

  • Expose a solution of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A control sample should be protected from light.

  • Analyze the samples by HPLC after exposure.

Analytical Methods for Degradation Product Analysis

A stability-indicating analytical method is crucial for separating the degradation products from the parent compound and for their quantification.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is the primary technique for monitoring the stability of this compound.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb. A photodiode array (PDA) detector is recommended to assess peak purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of degradation products. By coupling HPLC with a mass spectrometer, it is possible to obtain the molecular weights of the degradation products, which is essential for their structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For definitive structural confirmation of significant degradation products, isolation of the degradant followed by NMR spectroscopy is often necessary.

Summary of Potential Degradation Products

Based on the predicted degradation pathways, the following table summarizes the potential degradation products of this compound.

Degradation PathwayPotential Degradation Product(s)Analytical Approach for Identification
Hydrolysis4-bromo-3,5-dihydroxybenzoic acidLC-MS, NMR
OxidationQuinone-type derivativesLC-MS
PhotolysisMethyl 3,4,5-trihydroxybenzoate (Methyl Gallate), other debrominated speciesLC-MS, NMR

Conclusion

While direct stability data for this compound is not extensively available, a thorough understanding of its potential degradation pathways can be inferred from its chemical structure and the behavior of analogous compounds. This guide provides a framework for researchers and drug development professionals to design and execute robust stability and forced degradation studies. The primary degradation pathways are likely to be hydrolysis of the ester, oxidation of the dihydroxy-substituted ring, and photolytic debromination. The implementation of appropriate analytical methodologies, particularly HPLC and LC-MS, is critical for the successful monitoring of stability and the characterization of any degradation products.

References

  • Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. PubMed. [Link]

  • Electrochemical study of 2,3-dihydroxybenzoic acid and its interaction with Cu(II) and H2O2 in aqueous solutions: implications for wood decay. PubMed. [Link]

  • Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study. The Open Medicinal Chemistry Journal. [Link]

  • Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study. PMC - NIH. [Link]

  • Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study. | Read by QxMD. [Link]

  • An efficient green protocol for photo-degradation of bromophenol blue dye. DESWATER. [Link]

  • Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additives (2019). SciSpace. [Link]

  • Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. NIH. [Link]

  • Comparison of Phenolic Antioxidants' Impact on Thermal Oxidation Stability of Pentaerythritol Ester Insulating Oil. IEEE Xplore. [Link]

  • UV-Induced Formation of Bromophenols from Polybrominated Diphenyl Ethers. ResearchGate. [Link]

  • Photodegradation of bromophenol blue with fluorinated TiO2 composite. ResearchGate. [Link]

  • Summary of forced degradation results. ResearchGate. [Link]

  • Synthesis and thermal properties of some phenolic resins. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Thermal stability of phenolic resin: New insights based on bond dissociation energy and reactivity of functional groups. ResearchGate. [Link]

  • Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. [Link]

  • Methyl gallate – Knowledge and References. Taylor & Francis. [Link]

  • Force Degradation Study of Rizatriptan Benzoate by Rp. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]

  • 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Methyl gallate. Wikipedia. [Link]

  • 2,3-Dihydroxybenzoic acid. Wikipedia. [Link]

  • Methyl gallate. Grokipedia. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. RJPT. [Link]

  • Methyl Gallate. PubChem. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • Showing Compound Methyl gallate (FDB000663). FooDB. [Link]

  • Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
  • Methyl 3,5-Dibromo-4-Hydroxybenzoate. [Link]

  • Methyl 3,5-dibromo-4-hydroxybenzoate. PubChem. [Link]

  • Photocatalytic Degradation of Methyl Orange, Eriochrome Black T, and Methylene Blue by Silica–Titania Fibers. MDPI. [Link]

Sources

A Technical Guide to the Discovery and Isolation of Methyl 4-bromo-3,5-dihydroxybenzoate from Marine Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery, isolation, and characterization of Methyl 4-bromo-3,5-dihydroxybenzoate, a significant bromophenol derived from marine organisms. The methodologies detailed herein are grounded in established scientific literature and are designed to be a practical resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction: The Significance of Marine Bromophenols

The marine environment is a vast reservoir of unique chemical entities, many of which possess potent biological activities. Among these, brominated phenols, or bromophenols, are a class of secondary metabolites predominantly found in marine algae, particularly red algae (Rhodophyta).[1][2] These compounds are of significant interest to the scientific community due to their diverse pharmacological properties, including antioxidant, antimicrobial, and cytotoxic activities.[3][4] this compound is a noteworthy example of this class, first reported from the red alga Rhodomela confervoides.[3] Its discovery has spurred further investigation into its therapeutic potential and has made it a valuable target for both natural product isolation and synthetic chemistry efforts.

Natural Sources and Biosynthesis

This compound has been successfully isolated from the marine red alga Rhodomela confervoides.[3] Red algae are known to possess bromoperoxidase enzymes, which facilitate the incorporation of bromide from seawater into phenolic precursors, leading to the formation of a diverse array of brominated compounds. This enzymatic process is a key step in the biosynthesis of this compound and other related bromophenols.

Workflow for Isolation and Purification

The isolation of this compound from its natural source is a multi-step process that requires careful execution of extraction and chromatographic techniques. The overall workflow is designed to progressively enrich the target compound from a complex mixture of algal metabolites.

cluster_0 Step 1: Extraction cluster_1 Step 2: Fractionation cluster_2 Step 3: Purification a Collection and Preparation of Algal Biomass b Solvent Extraction (e.g., Methanol) a->b Maceration c Crude Methanolic Extract b->c d Solvent Partitioning (e.g., Ethyl Acetate - Water) c->d e Ethyl Acetate Fraction (Enriched in Bromophenols) d->e Polarity-based separation f Column Chromatography (Silica Gel) e->f Gradient Elution g Semi-preparative HPLC (Reversed-Phase) f->g Fine Purification h Pure this compound g->h

Caption: Overall workflow for the isolation of this compound.

Detailed Experimental Protocols

Part 1: Extraction and Fractionation

This initial phase aims to extract the total secondary metabolites from the algal biomass and then to separate them into fractions of varying polarity, thereby enriching the fraction containing the target bromophenols.

Protocol 1: Extraction of Crude Metabolites

  • Sample Preparation: Freshly collected Rhodomela confervoides is washed with fresh water to remove salts and epiphytes, then air-dried in the shade. The dried algal material is then ground into a coarse powder.

  • Maceration: The powdered alga (e.g., 1 kg) is macerated with methanol (e.g., 3 x 5 L) at room temperature for 72 hours for each extraction. This process is repeated three times to ensure exhaustive extraction.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The bromophenols, being moderately polar, are expected to be concentrated in the ethyl acetate fraction.

  • Fraction Concentration: Each fraction is concentrated under reduced pressure to yield the respective crude fractions. The ethyl acetate fraction is taken forward for further purification.

Part 2: Chromatographic Purification

The enriched ethyl acetate fraction is subjected to a series of chromatographic steps to isolate the target compound in its pure form.

Protocol 2: Column Chromatography

  • Column Packing: A glass column is packed with silica gel (e.g., 200-300 mesh) using a slurry method with n-hexane.

  • Sample Loading: The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Gradient Elution: The column is eluted with a step gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate. A typical gradient could be:

    • 100% n-hexane

    • n-hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1, v/v)

    • 100% Ethyl Acetate

    • Ethyl Acetate:Methanol (9:1, v/v)

  • Fraction Collection and Analysis: Fractions of a defined volume (e.g., 250 mL) are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 1:1, v/v) and visualized under UV light and/or with a staining reagent (e.g., vanillin-sulfuric acid).

  • Pooling of Fractions: Fractions showing a similar TLC profile corresponding to the expected polarity of the target compound are pooled and concentrated.

Protocol 3: Semi-preparative High-Performance Liquid Chromatography (HPLC)

  • System Preparation: A semi-preparative HPLC system equipped with a reversed-phase column (e.g., C18, 10 µm, 250 x 10 mm) is used. The mobile phase typically consists of a gradient of methanol or acetonitrile in water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.[5][6][7]

  • Sample Preparation: The pooled and concentrated fraction from column chromatography is dissolved in a small volume of the initial mobile phase and filtered through a 0.45 µm syringe filter.

  • Isocratic or Gradient Elution: An isocratic or gradient elution is developed to achieve baseline separation of the target compound from remaining impurities. For example, an isocratic elution with 40% methanol in water might be effective.

  • Detection and Collection: The eluent is monitored with a UV detector at a wavelength where the compound absorbs (e.g., 280 nm). The peak corresponding to this compound is collected.

  • Purity Confirmation: The purity of the isolated compound is confirmed by analytical HPLC.

Structural Elucidation

The definitive identification of the isolated compound as this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: NMR Spectroscopic Data for this compound

Position ¹H NMR (δ, ppm, Multiplicity, J in Hz) ¹³C NMR (δ, ppm)
1-131.0
2, 67.14 (s, 2H)108.5
3, 5-156.2
4-104.4
C=O-166.7
OCH₃3.82 (s, 3H)52.4
Spectra recorded in Acetone-d₆. Data sourced from synthetic confirmation studies.[8]

The ¹H NMR spectrum is characterized by a singlet at 7.14 ppm integrating to two protons, corresponding to the two equivalent aromatic protons at C-2 and C-6. A sharp singlet at 3.82 ppm is indicative of the three protons of the methyl ester group. The ¹³C NMR spectrum shows the expected six carbon signals for the aromatic ring and the ester functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Electron Ionization Mass Spectrometry (EI-MS):

The EI-MS of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 246 and 248 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). A significant fragment ion at m/z 215 and 217 would correspond to the loss of the methoxy group (-OCH₃) from the molecular ion.[8]

Biological Activities

This compound and related bromophenols from Rhodomela confervoides have demonstrated a range of interesting biological activities.

  • Antioxidant Activity: Many bromophenols isolated from this alga have shown potent free radical scavenging activity, in some cases stronger than the synthetic antioxidant butylated hydroxytoluene (BHT).[9][10]

  • Cytotoxic Activity: The compound has been reported to exhibit selective cytotoxic activities against certain cancer cell lines.[3]

  • Antimicrobial Activity: While the target compound itself has shown some activity, other bromophenols from the same source have demonstrated powerful antibacterial effects against pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa.[3]

Conclusion and Future Perspectives

This guide has outlined a comprehensive approach to the discovery and isolation of this compound from its marine source, the red alga Rhodomela confervoides. The detailed protocols for extraction, purification, and structural elucidation provide a solid foundation for researchers aiming to work with this and other related marine natural products. The documented biological activities of this compound underscore its potential as a lead structure for the development of new therapeutic agents. Further research into its mechanism of action and structure-activity relationships is warranted to fully exploit its pharmacological potential.

References

  • Li, K., Li, X., Gloer, J. B., & Wang, B. (2011). Isolation, characterization, and antioxidant activity of bromophenols of the marine red alga Rhodomela confervoides. Journal of Agricultural and Food Chemistry, 59(17), 9368–9375.
  • Zhu, J., & Ma, D. (2007). Total Synthesis of (+)-Machaeriol D via Regio- and Diastereoselective Epoxidation of a Farnesyl Phenol Derivative. Organic Letters, 9(15), 2823–2826.
  • Li, K., Li, X. M., Gloer, J. B., & Wang, B. G. (2011). Isolation, characterization, and antioxidant activity of bromophenols of the marine red alga Rhodomela confervoides. Journal of agricultural and food chemistry, 59(17), 9368-9375.
  • Rezanka, T., & Sigler, K. (2007). Theoretical Investigation on Antioxidant Activity of Bromophenols from the Marine Red Alga Rhodomela confervoides: H-Atom vs Electron Transfer Mechanism. Journal of Agricultural and Food Chemistry, 55(26), 11049–11055.
  • Zeng, L. M., Wang, J. F., & Wu, J. Y. (2001). Isolation and pharmacological activities of bromophenols from Rhodomela confervoides. Chinese Journal of Oceanology and Limnology, 19(4), 365-369.
  • Cabrita, A. R., Vale, C., & Rauter, A. P. (2010). Halogenated compounds from marine algae. Marine drugs, 8(8), 2301–2317.
  • Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in marine algae and their bioactivities. Marine drugs, 9(7), 1273–1292.
  • Phillips, D. W., & Towers, G. H. N. (1981). Bromophenols of Rhodomela larix. Phytochemistry, 20(8), 1845-1846.
  • Blunt, J. W., Copp, B. R., Hu, W. P., Munro, M. H., Northcote, P. T., & Prinsep, M. R. (2009). Marine natural products.
  • Ragan, M. A., & Glombitza, K. W. (1986). Phlorotannins, brown algal polyphenols. Progress in phycological research, 4, 129-241.
  • Stengel, D. B., Connan, S., & Popper, Z. A. (2011). Algal chemodiversity and the role of halogenated compounds in benthic ecosystems. Phytochemistry Reviews, 10(3), 281-303.
  • Gribble, G. W. (2010).
  • da Silva, E. P., de Andrade, J. B., & Miguel, E. M. (2005). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). Talanta, 68(1), 140-146.
  • Zeng, L. M., et al. (2001). Isolation and pharmacological activities of bromophenols from Rhodomela confervoides. Chinese Journal of Oceanology and Limnology, 19(4), 365-369.
  • Fan, X., Xu, N. J., & Shi, J. G. (2003). Bromophenols from the red alga Rhodomela confervoides.
  • Lypson, A. B. (2018). SYNTHESIS OF THE CONFORMATIONALLY CONTROLLED β–TURN MIMETIC TORSION BALANCE CORE SCAFFOLD.
  • Liberatore, M. A. (2011). SYNTHESIS AND NMR STUDIES OF A β-TURN MIMETIC MOLECULAR TORSION BALANCE.
  • Paudel, P., et al. (2019). Anti-Alzheimer's Disease Activity of Bromophenols from a Red Alga, Symphyocladia latiuscula (Harvey) Yamada. ACS omega, 4(7), 12259-12270.
  • Mayer, A. M., & Hamann, M. T. (2004). Marine pharmacology in 2000: marine compounds with antibacterial, anticoagulant, antifungal, anti-inflammatory, antimalarial, antiplatelet, antituberculosis, and antiviral activities; affecting the cardiovascular, immune, and nervous systems, and other miscellaneous mechanisms of action. Marine biotechnology, 6(1), 37-52.
  • da Silva, E. P., de Andrade, J. B., & Miguel, E. M. (2005). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). Talanta, 68(1), 140-146.
  • Krick, A., Kehraus, S., Gerhards, C., & König, G. M. (2007). Brominated compounds from the marine-derived fungus Penicillium-brasiliensis.
  • Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in marine algae and their bioactivities. Marine drugs, 9(7), 1273–1292.

Sources

Methodological & Application

Application and Protocol Guide for the Synthesis of Selective Kinase Inhibitors Utilizing Methyl 4-bromo-3,5-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic use of Methyl 4-bromo-3,5-dihydroxybenzoate as a versatile starting material for the synthesis of selective kinase inhibitors, with a particular focus on targeting the BRAF kinase, a critical node in the MAPK/ERK signaling pathway.[1] We present a rationale-driven, multi-step synthetic protocol to construct a novel biaryl inhibitor, herein designated as BDB-BRAF-Inhibitor-1 . This guide provides not only detailed, step-by-step experimental procedures but also elucidates the underlying chemical principles, from protecting group strategies to the pivotal Suzuki-Miyaura cross-coupling reaction.[2][3] The protocols are designed to be self-validating, with integrated characterization checkpoints. This document is intended for researchers and professionals in medicinal chemistry and drug development, offering a practical framework for the synthesis of targeted therapeutics.

Introduction: The Strategic Value of the Dihydroxybenzoate Scaffold

This compound is a highly functionalized aromatic building block, poised for strategic elaboration in medicinal chemistry. Its key features include:

  • A bromine atom, which serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.[4]

  • Two phenolic hydroxyl groups, which can act as hydrogen bond donors, critical for molecular recognition at an enzyme's active site. These groups also offer sites for further derivatization to modulate physicochemical properties.

  • A methyl ester, which can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for diversification and interaction with biological targets.

The dihydroxybenzoyl moiety is a known pharmacophore in various biologically active compounds, including inhibitors of tyrosinase and α-amylase.[5] Its structural resemblance to endogenous ligands makes it an attractive starting point for the design of enzyme inhibitors. In the context of kinase inhibition, the biaryl scaffold is a common motif in ATP-competitive inhibitors, where one aryl ring can occupy the adenine binding region and the other can extend into a more selective pocket.[6] This guide will focus on the synthesis of a selective BRAF inhibitor, a target of significant interest in oncology due to its frequent mutation in cancers like melanoma.[7]

Synthetic Strategy Overview

The synthesis of our target molecule, BDB-BRAF-Inhibitor-1 , from this compound is a multi-step process that hinges on the strategic manipulation of its functional groups. The overall workflow is depicted below.

G A This compound B Protection of Hydroxyl Groups A->B MOMCl, DIPEA C Suzuki-Miyaura Cross-Coupling B->C Arylboronic Ester, Pd Catalyst, Base D Amide Formation C->D 1. LiOH (Hydrolysis) 2. Amine, Coupling Agent E Deprotection D->E Acidic Conditions F BDB-BRAF-Inhibitor-1 (Final Product) E->F

Caption: Synthetic workflow for BDB-BRAF-Inhibitor-1.

Detailed Experimental Protocols

Step 1: Protection of Phenolic Hydroxyl Groups

To prevent unwanted side reactions of the acidic phenolic protons during the subsequent Suzuki-Miyaura coupling, it is essential to protect the hydroxyl groups. The methoxymethyl (MOM) ether is an excellent choice due to its stability under the basic conditions of the coupling reaction and its facile removal under acidic conditions.

Protocol 1: Synthesis of Methyl 4-bromo-3,5-bis(methoxymethoxy)benzoate

  • Materials:

    • This compound (1.0 eq)

    • Methoxymethyl chloride (MOMCl) (2.5 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a solution of this compound in anhydrous DCM at 0 °C under an inert atmosphere (Argon or Nitrogen), add DIPEA dropwise.

    • After stirring for 15 minutes, add MOMCl dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with DCM (3 x volume of the aqueous layer).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8][9]

Step 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[10] This step is crucial for constructing the biaryl core of our target inhibitor.

Protocol 2: Synthesis of the Biaryl Intermediate

  • Materials:

    • Methyl 4-bromo-3,5-bis(methoxymethoxy)benzoate (1.0 eq)

    • Arylboronic acid or ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) (1.2 eq)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂) (3 mol%)

    • Base (e.g., K₂CO₃) (2.0 eq)

    • Anhydrous and degassed solvent system (e.g., 1,4-dioxane and water, 4:1)

  • Procedure:

    • In a Schlenk flask, combine the protected benzoate, the arylboronic ester, the base, and the palladium catalyst.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.[11]

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to afford the desired biaryl compound.

  • Characterization: Confirm the structure and purity of the biaryl intermediate by ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9]

G cluster_0 Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L2 pd2_halide R1-Pd(II)L2-X pd0->pd2_halide Oxidative Addition (R1-X) pd2_boronate R1-Pd(II)L2-R2 pd2_halide->pd2_boronate Transmetalation (R2-B(OR)2) pd2_boronate->pd0 Reductive Elimination (R1-R2)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Step 3: Amide Formation

To introduce a key interaction point and modulate the inhibitor's properties, the methyl ester is converted to an amide. This is typically a two-step process involving hydrolysis of the ester followed by amide coupling.

Protocol 3: Synthesis of the Amide-Coupled Biaryl

  • Materials:

    • Biaryl ester intermediate from Step 2 (1.0 eq)

    • Lithium hydroxide (LiOH) (2.0 eq)

    • Tetrahydrofuran (THF) and water

    • Amine (e.g., propylamine) (1.2 eq)

    • Amide coupling agent (e.g., HATU) (1.2 eq)

    • Base (e.g., DIPEA) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Hydrolysis: Dissolve the biaryl ester in a mixture of THF and water. Add LiOH and stir at room temperature until the ester is fully consumed (monitored by TLC). Acidify the reaction mixture with 1N HCl and extract the carboxylic acid with ethyl acetate. Dry and concentrate to obtain the crude acid, which can often be used without further purification.

    • Amide Coupling: Dissolve the crude carboxylic acid in anhydrous DMF. Add the desired amine, the coupling agent (HATU), and the base (DIPEA). Stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield the amide product.

  • Characterization: Verify the structure of the amide by ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9]

Step 4: Deprotection to Yield BDB-BRAF-Inhibitor-1

The final step is the removal of the MOM protecting groups to reveal the free hydroxyl groups, which are often crucial for potent kinase inhibition.

Protocol 4: Synthesis of BDB-BRAF-Inhibitor-1

  • Materials:

    • MOM-protected amide from Step 3 (1.0 eq)

    • Hydrochloric acid (e.g., 4N HCl in dioxane or a mixture of concentrated HCl and methanol)

    • Methanol or Dioxane

  • Procedure:

    • Dissolve the MOM-protected amide in methanol or dioxane.

    • Add the acidic solution and stir at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Neutralize the reaction mixture carefully with a saturated aqueous solution of NaHCO₃.

    • Extract the final product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final compound by preparative HPLC or recrystallization to obtain BDB-BRAF-Inhibitor-1 with high purity.

  • Final Characterization: The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC analysis.[8][9][12]

Structure-Activity Relationship (SAR) and Biological Context

The synthesized BDB-BRAF-Inhibitor-1 is designed to target the ATP-binding pocket of BRAF kinase. The dihydroxybenzoyl moiety can form key hydrogen bonds with the hinge region of the kinase domain. The biaryl structure allows for favorable hydrophobic interactions within the active site. Modifications to the second aryl ring and the amide substituent can be systematically explored to optimize potency and selectivity. This systematic modification and biological testing are central to understanding the Structure-Activity Relationship (SAR).[13] For instance, the nature of the amide substituent can influence interactions with the solvent-exposed region of the kinase, impacting both potency and pharmacokinetic properties.

G cluster_0 MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor BDB-BRAF-Inhibitor-1 Inhibitor->BRAF Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by a BRAF inhibitor.

Data Summary

StepProductExpected Yield Range (%)Purity (by HPLC)Key Characterization
1Methyl 4-bromo-3,5-bis(methoxymethoxy)benzoate85-95>95%¹H NMR, MS
2Biaryl Intermediate60-80>95%¹H NMR, MS
3Amide-Coupled Biaryl70-90>95%¹H NMR, MS
4BDB-BRAF-Inhibitor-1 75-90>98%¹H NMR, ¹³C NMR, HRMS

Conclusion

This compound is a valuable and versatile starting material for the synthesis of selective kinase inhibitors. The protocols outlined in this guide provide a robust and rational approach to constructing complex biaryl inhibitors, such as the exemplary BDB-BRAF-Inhibitor-1 . By understanding the reactivity of the starting material and employing strategic synthetic transformations, researchers can efficiently generate libraries of novel compounds for drug discovery programs targeting kinases and other important biological targets.

References

  • MDPI. (2025). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. [Link]

  • Preprints.org. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. (2025). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. [Link]

  • PubMed. (2019). Design and Synthesis of Type-IV Inhibitors of BRAF Kinase That Block Dimerization and Overcome Paradoxical MEK/ERK Activation. [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Type IV Inhibitors of BRAF Kinase that block dimerization and overcome paradoxical MEK/ERK activation. [Link]

  • ResearchGate. (n.d.). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Type IV Inhibitors of BRAF Kinase that block dimerization and overcome paradoxical MEK/ERK activation. [Link]

  • Wiley Online Library. (n.d.). Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. [Link]

  • PubMed Central. (2022). Structure-based design of selective, orally available salt-inducible kinase inhibitors that stimulate bone formation in mice. [Link]

  • PubMed. (2003). p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. [Link]

  • Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. [Link]

  • MDPI. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • National Center for Biotechnology Information. (n.d.). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. [Link]

  • National Institutes of Health. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. [Link]

Sources

Application Notes and Protocols: Methyl 4-bromo-3,5-dihydroxybenzoate as a Versatile Building Block for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of Methyl 4-bromo-3,5-dihydroxybenzoate (CAS No. 34126-16-4), a trifunctional aromatic building block with significant potential in medicinal chemistry and drug discovery.[1][2] We detail its core chemical properties, synthesis, and key applications in constructing complex molecular architectures. The guide offers field-proven, step-by-step protocols for its most critical transformations—palladium-catalyzed cross-coupling and O-alkylation—and discusses the synthesis of scaffolds for compounds with potential therapeutic activities, including antimicrobial and anti-inflammatory agents.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized aromatic compound that serves as an exemplary starting material for the synthesis of diverse bioactive molecules. Its strategic value lies in the orthogonal reactivity of its three key functional groups:

  • Aryl Bromide: The carbon-bromine bond is an ideal handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with precision.

  • Phenolic Hydroxyls: The two hydroxyl groups provide sites for O-alkylation, acylation, or other modifications that can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen-bonding capacity.

  • Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other functionalities, offering another vector for diversification or for anchoring the molecule to a biological target.

This trifunctional nature allows for a modular and convergent approach to synthesis, making it a valuable tool for building libraries of compounds for high-throughput screening and lead optimization in drug development.

Physicochemical and Structural Data
PropertyValueSource
CAS Number 34126-16-4[1][2]
Molecular Formula C₈H₇BrO₄[1]
Molecular Weight 247.04 g/mol [1]
IUPAC Name This compound[2]
SMILES COC(=O)C1=CC(O)=C(Br)C(O)=C1[2]
Purity (Typical) ≥95%[2]

Synthesis of the Building Block: Fischer Esterification

While commercially available, this compound can be readily synthesized in the laboratory from its corresponding carboxylic acid via Fischer esterification. The reaction is driven by the use of excess alcohol (methanol) and an acid catalyst.

Protocol 2.1: Synthesis of this compound

Principle: The carboxylic acid is protonated by a strong acid catalyst (H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by methanol. The reaction is reversible, and the equilibrium is shifted towards the product by using methanol as the solvent.

ReagentM.W. ( g/mol )AmountMolar Equiv.Purpose
4-Bromo-3,5-dihydroxybenzoic acid233.0210.0 g1.0Starting Material
Methanol (Anhydrous)32.04150 mL-Reagent & Solvent
Sulfuric Acid (Conc.)98.082.0 mL-Catalyst

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3,5-dihydroxybenzoic acid (10.0 g).

  • Reagent Addition: Add anhydrous methanol (150 mL) to the flask and stir to suspend the solid. Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the suspension.

  • Reaction Execution: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The product spot should have a higher Rf value than the starting acid.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol to approximately 30 mL using a rotary evaporator.

  • Extraction: Pour the concentrated mixture into 200 mL of ice-cold water. The product may precipitate as a solid. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated aqueous sodium bicarbonate solution (100 mL, to remove unreacted acid and catalyst), and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to afford this compound as a pure solid.

Core Synthetic Applications & Protocols

The true power of this building block is realized in its subsequent functionalization. The following protocols detail two of the most powerful transformations.

C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the creation of biaryl structures prevalent in many pharmacologically active compounds.[3][4] The aryl bromide of our building block is an excellent substrate for this palladium-catalyzed cross-coupling.

G cluster_0 Primary Transformations start This compound suzuki Suzuki Coupling (Functionalize C-Br) start->suzuki ether O-Alkylation (Functionalize -OH) start->ether further_mod Further Modification (e.g., Ester Hydrolysis) suzuki->further_mod ether->further_mod bioactive Bioactive Compound Library further_mod->bioactive

Caption: General workflow for creating diverse bioactive compounds.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]

ReagentM.W. ( g/mol )AmountMolar Equiv.Purpose
This compound247.04247 mg1.0Starting Material
Arylboronic Acid-1.2 mmol1.2Coupling Partner
Pd(PPh₃)₄1155.5658 mg0.05Catalyst
Potassium Carbonate (K₂CO₃)138.21415 mg3.0Base
Dioxane/Water (4:1)-10 mL-Solvent

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (247 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Solvent Addition: Add the degassed solvent mixture of dioxane (8 mL) and water (2 mL).

  • Reaction Execution: Heat the reaction mixture to 80-90°C and stir vigorously for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.

  • Extraction & Washing: Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Suzuki_Cycle center Pd0 Pd(0)L₂ center->Pd0 Start ArPdBr Ar-Pd(II)L₂(Br) center->ArPdBr Oxidative Addition ArAr R-R' (Product) center->ArAr Reductive Elimination Pd0->center Regeneration OxAdd Oxidative Addition ArPdBr->center Transmetalation Transmetal Transmetalation ArPdAr Ar-Pd(II)L₂(Ar') RedElim Reductive Elimination ArBr R-X (Aryl Bromide) ArBOH R'-B(OH)₂ (Boronic Acid) + Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[4]

O-Alkylation via Williamson Ether Synthesis

Modification of the phenolic hydroxyl groups is a common strategy to fine-tune a molecule's properties for improved biological performance. The Williamson ether synthesis is a reliable method for this transformation.

Protocol 3.2: General Procedure for Bis-O-Alkylation

Principle: A strong base deprotonates the acidic phenolic protons to form a nucleophilic phenoxide ion. This ion then displaces a halide from an alkyl halide via an SN2 reaction to form the ether.[5]

ReagentM.W. ( g/mol )AmountMolar Equiv.Purpose
This compound247.04247 mg1.0Starting Material
Alkyl Halide (e.g., Iodomethane)141.942.5 mmol2.5Alkylating Agent
Potassium Carbonate (K₂CO₃)138.21415 mg3.0Base
Acetone (Anhydrous)58.0820 mL-Solvent

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, suspend this compound (247 mg, 1.0 mmol) and potassium carbonate (415 mg, 3.0 mmol) in anhydrous acetone (20 mL).

  • Reagent Addition: Add the alkylating agent (e.g., iodomethane, 2.5 mmol) to the suspension.

  • Reaction Execution: Reflux the mixture for 12-24 hours.[5] The reaction can be monitored by TLC for the disappearance of the starting material.

  • Work-up: After cooling, filter off the inorganic salts and wash the solid with acetone.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (50 mL), wash with water and brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Applications in the Synthesis of Bioactive Scaffolds

Derivatives of this compound are scaffolds for compounds with a wide range of potential biological activities.

Bioactive Compound ClassSynthetic StrategyPotential Mechanism of ActionSource(s)
Antibacterial Agents Conversion of the ester to a hydrazide, followed by further elaboration.Dihydrofolate reductase inhibition (e.g., Bromoprim).[6]
Anti-inflammatory Agents Suzuki coupling to introduce aryl moieties.Regulation of the TLR/NF-κB signaling pathway.[7]
Antioxidant Compounds The core dihydroxybenzoate structure itself.Activation of the Nrf2 antioxidant pathway.[8]
Anticancer Agents General derivatization of the halogenated benzoate core.Induction of apoptosis in cancer cell lines.[9][10]

A related compound, Methyl 3,4-dihydroxybenzoate, has been shown to alleviate oxidative damage in cells by activating the Nrf2 antioxidant pathway, highlighting the intrinsic potential of the dihydroxybenzoate core.[8] Furthermore, studies on brominated phenols and their derivatives have demonstrated significant antioxidant and anticancer activities.[10] The synthesis of the antibacterial drug bromoprim, a dihydrofolate reductase inhibitor, utilizes the closely related 4-bromo-3,5-dihydroxybenzoic acid as a key precursor.[6]

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex and potentially bioactive molecules. Its three distinct functional groups offer chemists a modular platform for creating diverse chemical libraries. The robust and well-established protocols for Suzuki-Miyaura coupling and O-alkylation provide reliable pathways to novel compounds for drug discovery and development. The demonstrated links between its structural motifs and important biological activities, such as antibacterial, anti-inflammatory, and antioxidant effects, underscore its significance for researchers and scientists in the pharmaceutical industry.

References

  • Google Patents.CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. Methyl 3,5-Dibromo-4-Hydroxybenzoate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-Bromo-3-hydroxybenzoate: Synthesis, Properties, and Applications in Chemical Research. Available at: [Link]

  • Patsnap. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka. Available at: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]

  • National Center for Biotechnology Information. Methyl 3,5-dibromo-4-methylbenzoate - PMC. Available at: [Link]

  • MySkinRecipes. Methyl 3,5-Dibromo-4-methylbenzoate. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • SciSpace. In silico drug evaluation and drug research of bioactive molecule methyl 4-bromo-2-fluorobenzoate. Available at: [Link]

  • Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. Methyl 3,5-dibromo-4-hydroxybenzoate. Available at: [Link]

  • PubMed, National Center for Biotechnology Information. (2024-04-25). Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway. Available at: [Link]

  • MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Available at: [Link]

  • ACS Publications. (2025-05-17). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Available at: [Link]

Sources

Derivatization of "Methyl 4-bromo-3,5-dihydroxybenzoate" for medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of Methyl 4-bromo-3,5-dihydroxybenzoate for Medicinal Chemistry

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of modern drug discovery. This compound emerges as such a scaffold, presenting a unique convergence of reactive sites ripe for chemical exploration. This molecule is endowed with two nucleophilic phenolic hydroxyl groups and an aryl bromide, a versatile handle for transition metal-catalyzed cross-coupling reactions. The inherent biological activities of dihydroxybenzoic acid derivatives, including antimicrobial and antioxidant properties, further cement their importance.[1][2]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, field-proven protocols for the strategic derivatization of this versatile starting material. We will explore key transformations including O-alkylation, O-acylation, and palladium-catalyzed C-C and C-N bond-forming reactions, providing the foundational knowledge to generate novel molecular entities for therapeutic evaluation.

Analysis of the Core Scaffold: Reactivity and Strategic Handles

The synthetic utility of this compound stems from its distinct functional groups, each offering a pathway for diversification. A thorough understanding of their reactivity is critical for planning a successful synthetic campaign.

  • Phenolic Hydroxyls (C3 & C5): These acidic protons make the corresponding phenoxides excellent nucleophiles for O-alkylation and O-acylation reactions. The symmetrical nature of the molecule means the hydroxyls are chemically equivalent, simplifying reactions where both groups are modified. However, achieving selective mono-substitution requires careful control of stoichiometry and reaction conditions or the implementation of protecting group strategies.[3][4]

  • Aryl Bromide (C4): The carbon-bromine bond is a premier functional group for palladium-catalyzed cross-coupling. It readily undergoes oxidative addition to a Pd(0) complex, initiating catalytic cycles like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5][6] This allows for the introduction of a vast array of substituents, including alkyl, vinyl, aryl, and amino groups, directly onto the benzene ring.

  • Methyl Ester (C1): This group can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, providing another point for derivatization, such as amide bond formation, which is crucial for building peptide-like structures or other key pharmacophores.

G Start This compound O_Alkylation O-Alkylation / O-Acylation Start->O_Alkylation R-X, Base RCOCl, Base Suzuki Suzuki-Miyaura Coupling Start->Suzuki R-B(OH)2 Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination Start->Buchwald R2NH Pd Catalyst, Base Hydrolysis Ester Hydrolysis Start->Hydrolysis LiOH or H+ Ether_Ester Ethers / Esters O_Alkylation->Ether_Ester Biaryl Biaryl Analogs Suzuki->Biaryl Arylamine Aryl Amines Buchwald->Arylamine Carboxylic_Acid Carboxylic Acid Hydrolysis->Carboxylic_Acid Amide Amide Analogs Carboxylic_Acid->Amide Amine, Coupling Agent

Figure 1. Key derivatization pathways for the this compound scaffold.

Derivatization Protocols and Methodologies

O-Alkylation of Phenolic Hydroxyls

Scientific Rationale: Alkylation of the hydroxyl groups is a fundamental strategy to modulate physicochemical properties such as lipophilicity (LogP), hydrogen bonding capacity, and metabolic stability. Introducing alkyl chains can enhance membrane permeability, while incorporating more complex fragments can introduce new pharmacophoric elements. Regioselective mono-alkylation can be achieved by using bulky bases or through careful stoichiometric control, though protecting group strategies offer more robust control.[7]

Detailed Protocol: Di-methylation using Dimethyl Sulfate

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in dry acetone.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the solution. The suspension will be heterogeneous.

  • Alkylation: Add dimethyl sulfate (DMS, 2.2 eq) dropwise to the stirring suspension. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting solid can be purified by recrystallization from ethanol to yield Methyl 4-bromo-3,5-dimethoxybenzoate.[8]

ParameterConditionRationale / Notes
Alkylating Agent Dimethyl SulfateA potent and efficient methylating agent. Other alkyl halides (e.g., ethyl iodide, benzyl bromide) can be used.
Base K₂CO₃A common, inexpensive base sufficient for deprotonating the acidic phenols.
Solvent AcetoneA polar aprotic solvent that facilitates the Sₙ2 reaction. DMF can also be used.
Temperature Reflux (~56°C)Provides sufficient energy to overcome the activation barrier without degrading the materials.
Stoichiometry >2.0 eq of DMS/BaseEnsures complete di-alkylation. Using ~1.0 eq may result in a mixture of products.
Palladium-Catalyzed Suzuki-Miyaura Coupling

Scientific Rationale: The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds.[9] For the target scaffold, it enables the direct replacement of the bromine atom with a wide variety of aryl, heteroaryl, or vinyl groups from corresponding boronic acids or esters. This transformation is central to generating biaryl structures, a common motif in kinase inhibitors and other targeted therapeutics. The mechanism proceeds via a well-established catalytic cycle involving a palladium catalyst.[6]

G cluster_0 Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)Ln-Br Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)Ln-R PdII_Aryl->PdII_Diaryl Transmetalation Transmetal Transmetalation PdII_Diaryl->Pd0 Reductive Elimination Product Ar-R PdII_Diaryl->Product RedElim Reductive Elimination ArylBromide Ar-Br ArylBromide->Pd0 BoronicAcid R-B(OH)2 + Base BoronicAcid->PdII_Aryl l1 l2

Figure 2. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Coupling with Phenylboronic Acid

  • Reaction Setup: To a Schlenk flask, add the protected starting material (e.g., Methyl 4-bromo-3,5-dimethoxybenzoate, 1.0 eq), phenylboronic acid (1.2-1.5 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄, 2-5 mol%].

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent mixture, such as Toluene/Ethanol/Water (e.g., 4:1:1 ratio).

  • Reaction: Heat the mixture to 80-100°C and stir vigorously for 4-12 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via column chromatography on silica gel to isolate the desired biaryl product.

ComponentExampleRationale / Notes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)The choice of catalyst and ligand is crucial for reaction efficiency, especially with challenging substrates.[10]
Boronic Species Phenylboronic acidA wide range of aryl and vinyl boronic acids or their pinacol esters can be used.[9]
Base Na₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid for the transmetalation step. Its strength can influence the reaction rate.
Solvent System Toluene/Water, Dioxane/WaterA biphasic system is common, though anhydrous conditions can also be employed. Solvents must be degassed to prevent catalyst oxidation.
Palladium-Catalyzed Buchwald-Hartwig Amination

Scientific Rationale: The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[11][12] This reaction couples the aryl bromide with a primary or secondary amine, providing direct access to a diverse library of aniline derivatives. The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the key reductive elimination step.[13]

Detailed Protocol: Coupling with Morpholine

  • Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), 1.2-1.4 eq) to a dry Schlenk tube.

  • Reagent Addition: Add the aryl bromide (e.g., Methyl 4-bromo-3,5-dimethoxybenzoate, 1.0 eq) and the amine (e.g., morpholine, 1.1-1.3 eq).

  • Solvent and Reaction: Add a dry, degassed aprotic solvent such as toluene or dioxane. Seal the tube and heat to 80-110°C for 6-24 hours, until the starting material is consumed (monitored by LC-MS).

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

ComponentExampleRationale / Notes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These are common Pd(0) or Pd(II) precatalysts that form the active Pd(0) species in situ.
Ligand XPhos, SPhos, BINAPThe ligand is critical. Bulky, electron-rich biaryl phosphine ligands are often required for high yields and broad substrate scope.[13]
Base NaOtBu, K₃PO₄, LiHMDSA strong base is needed to deprotonate the amine, forming the palladium-amido complex. The choice depends on the amine's pKa.
Amine Morpholine, Aniline, etc.A wide range of primary and secondary alkyl and aryl amines can be used. Ammonia equivalents are also possible.[13][14]

Advanced Strategies: Orthogonal Protecting Groups

Scientific Rationale: To achieve selective derivatization of the two hydroxyl groups or to perform cross-coupling without interference from the acidic phenolic protons, a protecting group strategy is essential.[3] An orthogonal strategy employs protecting groups that can be removed under distinct conditions, allowing for sequential and site-selective modifications. For example, one could protect both hydroxyls with a benzyl (Bn) group, perform a Suzuki coupling, and then remove the benzyl groups via hydrogenolysis to reveal the hydroxyls for subsequent alkylation.

G Start Diol-Ar-Br Protect Protect Both OH (e.g., Benzyl Ethers) Start->Protect BnBr, K2CO3 Protected Di-BnO-Ar-Br Protect->Protected Couple Suzuki or Buchwald-Hartwig Coupling Protected->Couple Pd Cat., etc. Coupled_Protected Di-BnO-Ar-R Couple->Coupled_Protected Deprotect Deprotect (e.g., Hydrogenolysis) Coupled_Protected->Deprotect H2, Pd/C Final Diol-Ar-R (Ready for O-Alkylation) Deprotect->Final

Figure 3. Workflow for C-H functionalization followed by O-H derivatization using a protecting group strategy.
Protecting GroupIntroduction ConditionsRemoval ConditionsOrthogonality Notes
Benzyl (Bn) BnBr, K₂CO₃, AcetoneH₂, Pd/C (Hydrogenolysis)Stable to most acidic/basic conditions and organometallics. Orthogonal to silyl ethers and Boc groups.[15]
Silyl Ether (e.g., TBDMS) TBDMSCl, Imidazole, DMFTBAF, THF; or mild acidStable to bases and hydrogenolysis. Orthogonal to benzyl and acyl groups.[15]
Acetyl (Ac) Ac₂O, PyridineK₂CO₃, MeOH; or mild acidRemoved under basic/acidic conditions. Less stable than ethers. Often used for temporary protection.[15]

Conclusion

This compound is a powerful and versatile starting material for medicinal chemistry programs. Its symmetrically placed hydroxyl groups and strategically located aryl bromide offer three distinct points for chemical modification. By employing the robust and well-characterized reactions of O-alkylation, O-acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, chemists can rapidly generate large libraries of diverse analogs. Furthermore, the judicious use of orthogonal protecting group strategies unlocks the potential for highly complex, selectively functionalized molecules. The protocols and strategic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable scaffold in the quest for novel therapeutic agents.

References

  • Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. ACS Publications. Available at: [Link]

  • Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications (RSC Publishing). Available at: [Link]

  • Na2CO3-Catalyzed O-Acylation of Phenols for the Synthesis of Aryl Carboxylates with Use of Alkenyl Carboxylates. Organic Chemistry Portal. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. ResearchGate. Available at: [Link]

  • O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Con. Ingenta Connect. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Acylation of Phenols to Phenolic Esters with Organic Salts. ResearchGate. Available at: [Link]

  • Water-Tolerant ortho-Acylation of Phenols. Organic Letters - ACS Publications. Available at: [Link]

  • Acylation of phenols. University of Calgary. Available at: [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link]

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC - NIH. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC - NIH. Available at: [Link]

  • Sodium Benzoate - Promising Application in Medicine. Shubham Pharmachem. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. Available at: [Link]

  • Protecting Groups. University of Regensburg. Available at: [Link]

  • Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Design of Antibacterial Agents: Alkyl Dihydroxybenzoates against Xanthomonas citri subsp. citri. PubMed. Available at: [Link]

  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PMC - NIH. Available at: [Link]

Sources

Application Note: Methyl 4-bromo-3,5-dihydroxybenzoate as a Scaffold for the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-bromo-3,5-dihydroxybenzoate is a halogenated aromatic compound that serves as a versatile starting material in medicinal chemistry for the synthesis of various biologically active molecules. Its unique substitution pattern, featuring a bromine atom and two hydroxyl groups on a benzoate core, provides multiple reactive sites for chemical modification. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this compound in the synthesis of potent enzyme inhibitors, with a particular focus on Catechol-O-methyltransferase (COMT) inhibitors. The catechol-like moiety inherent in the structure of this compound makes it an excellent starting point for developing inhibitors for enzymes that recognize and process catecholamines.[1]

Rationale for Targeting Catechol-O-methyltransferase (COMT)

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic pathway of catecholamine neurotransmitters, such as dopamine, norepinephrine, and epinephrine.[2] By catalyzing the methylation of the hydroxyl group of catechols, COMT plays a crucial role in regulating their bioavailability and signaling.[2] Inhibition of COMT is a validated therapeutic strategy for conditions where potentiation of catecholaminergic signaling is desired.[3][4] For instance, in the treatment of Parkinson's disease, COMT inhibitors are used as adjuncts to levodopa therapy to prevent its peripheral degradation, thereby increasing its central bioavailability.[2][4] The 3,5-dihydroxy substitution pattern in the title compound mimics the catechol structure, making it a promising scaffold for the design of novel COMT inhibitors.[1]

Hypothetical Synthesis of a Novel COMT Inhibitor: "COMTi-Br-01"

This section outlines a hypothetical multi-step synthesis of a novel COMT inhibitor, designated "COMTi-Br-01," starting from this compound. The synthetic route is designed to introduce functionalities known to enhance binding affinity and selectivity for the COMT active site.

Overall Synthetic Scheme

G A This compound B Intermediate 1 (Selective O-alkylation) A->B Reagent A, Base Solvent, Temp C Intermediate 2 (Nitration) B->C HNO3, H2SO4 0 °C D Intermediate 3 (Reduction) C->D Fe, NH4Cl EtOH/H2O, Reflux E COMTi-Br-01 (Final Product) D->E Reagent B Coupling Agent

Caption: Synthetic workflow for the hypothetical COMT inhibitor "COMTi-Br-01".

Detailed Protocols

PART 1: Synthesis of Intermediate 1 (Selective O-Alkylation)

Objective: To selectively alkylate one of the phenolic hydroxyl groups to introduce a side chain for further functionalization. This step is crucial for modulating the pharmacokinetic properties of the final compound.

Materials:

  • This compound (1.0 eq)

  • 1-bromo-3-chloropropane (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound in anhydrous DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.

  • Add 1-bromo-3-chloropropane dropwise to the reaction mixture.

  • Heat the reaction to 60-70°C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate 1.

Rationale: The use of a slight excess of the alkylating agent and a moderate temperature favors mono-alkylation. DMF is an excellent polar aprotic solvent for this type of SN2 reaction.

PART 2: Synthesis of Intermediate 2 (Nitration)

Objective: To introduce a nitro group onto the aromatic ring. The nitro group is a common feature in potent COMT inhibitors, contributing to binding at the active site.

Materials:

  • Intermediate 1 (1.0 eq)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve Intermediate 1 in dichloromethane and cool the solution to 0°C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it over crushed ice.

  • Separate the organic layer and wash it with cold water, followed by a saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Intermediate 2.

Rationale: The nitration is directed by the existing substituents on the aromatic ring. The use of low temperatures is critical to control the exothermic reaction and prevent side product formation.

PART 3: Synthesis of Intermediate 3 (Reduction)

Objective: To reduce the nitro group to an amine, which will serve as a handle for the introduction of the final pharmacophoric element.

Materials:

  • Intermediate 2 (1.0 eq)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (1.0 eq)

  • Ethanol

  • Water

Procedure:

  • Create a suspension of Intermediate 2, iron powder, and ammonium chloride in a mixture of ethanol and water.

  • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the combined filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield Intermediate 3.

Rationale: The reduction of an aromatic nitro group to an amine is a standard transformation. The iron/ammonium chloride system is a mild and effective method for this conversion.

PART 4: Synthesis of COMTi-Br-01 (Final Product)

Objective: To couple the amine (Intermediate 3) with a suitable carboxylic acid to generate the final inhibitor. The choice of the carboxylic acid can be varied to explore the structure-activity relationship (SAR).

Materials:

  • Intermediate 3 (1.0 eq)

  • 3,4-Dihydroxybenzoic acid (Reagent B) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of 3,4-dihydroxybenzoic acid in anhydrous DCM, add EDC, HOBt, and DIPEA.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of Intermediate 3 in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final product, COMTi-Br-01.

Rationale: EDC/HOBt is a widely used coupling system for amide bond formation, known for its efficiency and for minimizing side reactions.

Biochemical Assay Protocol: In Vitro COMT Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of the synthesized compound "COMTi-Br-01" against human COMT.

Materials:

  • Recombinant human COMT enzyme

  • S-adenosyl-L-methionine (SAM)

  • Epinephrine (substrate)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • "COMTi-Br-01" (and other test compounds)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a stock solution of "COMTi-Br-01" in DMSO.

  • Perform serial dilutions of the stock solution in the assay buffer to obtain a range of concentrations.

  • In a 96-well plate, add the assay buffer, COMT enzyme, and the test compound at various concentrations.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate (epinephrine) and SAM to each well.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a quenching solution).

  • Measure the product formation using a suitable detection method (e.g., HPLC or a fluorescence-based assay).

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation:

CompoundIC₅₀ (µM) for COMT
COMTi-Br-01[Experimental Value]
Tolcapone (Control)[Experimental Value]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel enzyme inhibitors. The presented hypothetical synthesis of a COMT inhibitor demonstrates a practical application of this scaffold in a multi-step synthetic route relevant to drug discovery. The protocols provided herein offer a robust framework for researchers to explore the chemical space around this privileged core structure and to develop new therapeutic agents targeting a range of enzymes.

References

  • Nikodejevic, B., Senoh, S., Daly, J. W., & Creveling, C. R. (1970). Catechol-O-methyltransferase. II. A new class of inhibitors of catechol-o-methyltransferase; 3,5-dihydroxy-4-methoxybenzoic acid and related compounds. The Journal of Pharmacology and Experimental Therapeutics, 174(1), 83–93.
  • Spiegel, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8036.
  • Borchardt, R. T., & Thakker, D. R. (1975). Catechol O-methyltransferase. 11. Inactivation by 5-hydroxy-3-mercapto-4-methoxybenzoic acid. Journal of Medicinal Chemistry, 18(2), 152–158.
  • Zheng, W., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Bioorganic & Medicinal Chemistry, 68, 116863.
  • Müller, T. (2015). Catechol-O-methyltransferase inhibitors in Parkinson's disease. Drugs, 75(2), 157–174.
  • Mannisto, P. T., & Kaakkola, S. (1999). Catechol-O-methyltransferase (COMT): biochemistry, molecular biology, pharmacology, and clinical efficacy of the new selective COMT inhibitors. Pharmacological Reviews, 51(4), 593–628.
  • Bonifácio, M. J., Palma, P. N., & Soares-da-Silva, P. (2007). Catechol-O-methyltransferase and its inhibitors in Parkinson's disease. CNS Drug Reviews, 13(3), 352–379.
  • Google Patents. (n.d.). Protein tyrosine phosphatase inhibitors and methods of use thereof.
  • ResearchGate. (n.d.). Inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). Retrieved from [Link]

  • PubMed. (n.d.). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Retrieved from [Link]

  • Google Patents. (n.d.). Inhibitors of protein tyrosine phosphatases.
  • PubMed Central. (n.d.). Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. Retrieved from [Link]

  • Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. (n.d.). Methyl 3,5-Dibromo-4-Hydroxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3,5-dibromo-4-hydroxybenzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Catechol-O-methyltransferase inhibitor. Retrieved from [Link]

Sources

The Strategic Application of Methyl 4-bromo-3,5-dihydroxybenzoate in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Natural Product Synthesis and Drug Discovery

In the intricate field of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 4-bromo-3,5-dihydroxybenzoate has emerged as a highly versatile and strategically valuable building block in the total synthesis of a diverse array of natural products and in the development of novel therapeutic agents. Its symmetrically substituted aromatic core, featuring two hydroxyl groups and a bromine atom, offers a rich platform for a variety of chemical transformations. The bromine atom serves as a convenient handle for cross-coupling reactions, enabling the introduction of complex carbon frameworks, while the phenolic hydroxyl groups can be selectively protected or functionalized to direct subsequent reactions and build molecular complexity. This application note will provide an in-depth exploration of the utility of this compound, complete with detailed protocols and mechanistic insights for its application in the synthesis of notable natural products and medicinally relevant compounds.

Application in the Total Synthesis of Atrochamins F, H, I, and J

The atrochamins are a family of natural products that exhibit interesting biological activities. The total synthesis of atrochamins F, H, I, and J showcases the utility of this compound as a central scaffold for the introduction of prenyl groups and subsequent elaborations.[1]

Synthetic Strategy Overview

The synthetic approach commences with the selective functionalization of the hydroxyl groups of this compound, followed by the introduction of prenyl moieties via a copper-catalyzed etherification and a subsequent microwave-assisted Claisen rearrangement. This strategic sequence efficiently constructs the core of the atrochamin skeleton.

Atrochamin_Synthesis_Workflow A This compound B Copper-catalyzed Etherification A->B CuCl2, DBU, methyl 1,1-dimethyl-2-propynyl carbonate C 4-Bromo-3,5-bis-(1,1-dimethyl-allyloxy)- benzoic acid methyl ester B->C D Microwave-promoted Claisen Rearrangement C->D DMF, 180 °C, microwave E 4-Bromo-3,5-dihydroxy-2,6-bis- (3-methyl-but-2-enyl)-benzoic acid methyl ester D->E F Further Elaboration E->F G Atrochamins F, H, I, J F->G

Caption: Synthetic workflow for the core of Atrochamins.

Detailed Experimental Protocols

1. Synthesis of 4-Bromo-3,5-bis-(1,1-dimethyl-allyloxy)-benzoic acid methyl ester (13) [1]

This protocol details the copper-catalyzed etherification of the starting material.

Reagent/ParameterCondition/Amount
This compound (12)3.0 g (12.1 mmol)
Acetonitrile (CH3CN)120 mL
Copper(II) chloride (CuCl2)30 mg (0.12 mmol)
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)5.46 mL (36.3 mmol)
Methyl 1,1-dimethyl-2-propynyl carbonate5.19 g (36.3 mmol)
Temperature0 °C
Reaction TimeOvernight

Procedure:

  • To a solution of this compound (12) in acetonitrile at 0 °C, add copper(II) chloride followed by DBU.

  • Stir the mixture for 15 minutes.

  • Add methyl 1,1-dimethyl-2-propynyl carbonate and continue stirring at 0 °C overnight.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • The crude product is then subjected to catalytic hydrogenation under Lindlar conditions to yield the bis-allyl ether 13.

2. Synthesis of 4-Bromo-3,5-dihydroxy-2,6-bis-(3-methyl-but-2-enyl)-benzoic acid methyl ester (14) [1]

This protocol describes the microwave-assisted Claisen rearrangement.

Reagent/ParameterCondition/Amount
4-Bromo-3,5-bis-(1,1-dimethyl-allyloxy)-benzoic acid methyl ester (13)900 mg (0.24 mmol)
Dimethylformamide (DMF)2.0 mL
Microwave Heating180 °C
Reaction Time5 minutes

Procedure:

  • A solution of the bis-alkene 13 in DMF is subjected to microwave heating at 180 °C for 5 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and add water.

  • Acidify the aqueous phase to pH 3 with 1 M HCl.

  • Separate the layers and wash the organic phase with water and brine.

  • Dry the organic layer over magnesium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the bis-prenylated compound 14.

Application in the Synthesis of NG-121 Methyl Ether

NG-121 is a bioactive natural product, and its synthesis highlights the utility of this compound in constructing complex polycyclic systems.[2][3][4][5][6] The key transformations include a Stille coupling to introduce a farnesyl unit, followed by a diastereoselective epoxidation and an intramolecular ring closure.

Synthetic Strategy Overview

The synthesis commences with the unsymmetrical protection of the hydroxyl groups of this compound. This selective protection is crucial for the subsequent regioselective introduction of the farnesyl chain via a Stille coupling reaction.

NG121_Synthesis_Workflow A Unsymmetrically O-protected This compound B Stille Coupling A->B Farnesyl stannane, Pd catalyst C Farnesylated Phenolic Segment B->C D Hydroxy-directed Selective Epoxidation C->D E Epoxidized Intermediate D->E F Intramolecular Ring Closure E->F Phenol-driven G Hydroxybenzopyran Core F->G H Further Elaboration G->H I NG-121 Methyl Ether H->I

Caption: Synthetic approach to NG-121 Methyl Ether.

Application in the Development of Tapinarof Analogues

Tapinarof is a non-steroidal aryl hydrocarbon receptor (AHR) agonist approved for the treatment of psoriasis.[7][8] The synthesis of its analogues demonstrates the utility of this compound in medicinal chemistry for the generation of compound libraries for structure-activity relationship (SAR) studies.

Synthetic Strategy Overview

The synthesis of Tapinarof analogues involves the protection of the hydroxyl groups of this compound, typically with a methoxymethyl (MOM) group.[7][8] This is followed by a series of transformations including reduction of the ester, oxidation to the aldehyde, and a Horner-Wadsworth-Emmons reaction to construct the stilbene core. The bromine atom is then utilized for introducing various substituents via Suzuki or Grignard reactions, allowing for the exploration of the SAR.

Tapinarof_Analogue_Synthesis A This compound B Protection of Hydroxyl Groups A->B MOMBr C Protected Intermediate (12) B->C D LAH Reduction C->D E Alcohol Intermediate D->E F PCC Oxidation E->F G Aldehyde Intermediate F->G H Horner-Wadsworth-Emmons Reaction G->H I Stilbene Intermediate (14a/14b) H->I J Suzuki or Grignard Reaction I->J Arylboronic acid or Grignard reagent K Substituted Stilbene J->K L Deprotection K->L HCl/MeOH M Tapinarof Analogues (C1-C11) L->M

Caption: General synthesis of Tapinarof analogues.

Detailed Experimental Protocols

1. Protection of this compound (12) [7][8]

This protocol describes the protection of the hydroxyl groups with methoxymethyl (MOM) ether.

Reagent/ParameterCondition/Amount
This compound1.0 eq
Bromomethyl methyl ether (MOMBr)2.2 eq
Diisopropylethylamine (DIPEA)3.0 eq
Dichloromethane (DCM)0.1 M
Temperature0 °C to room temperature
Reaction Time12 hours

Procedure:

  • Dissolve this compound in dichloromethane and cool to 0 °C.

  • Add diisopropylethylamine followed by the dropwise addition of bromomethyl methyl ether.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the protected compound 12.

2. Suzuki Coupling for Analogue Diversification

This protocol provides a general procedure for the Suzuki coupling reaction to introduce aryl substituents.

Reagent/ParameterCondition/Amount
Protected Stilbene Intermediate (e.g., 14a)1.0 eq
Arylboronic acid1.5 eq
Pd(PPh3)40.1 eq
K2CO32.0 eq
Toluene/Ethanol/Water4:1:1 mixture
Temperature90 °C
Reaction Time12 hours

Procedure:

  • To a degassed solution of the protected stilbene intermediate in the solvent mixture, add the arylboronic acid, Pd(PPh3)4, and K2CO3.

  • Heat the mixture at 90 °C for 12 hours under an inert atmosphere.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry over sodium sulfate and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

This compound stands out as a strategically important and versatile starting material in modern organic synthesis. Its utility in the total synthesis of complex natural products like the atrochamins and NG-121, as well as its application in the development of medicinally relevant molecules such as Tapinarof analogues, underscores its significance. The ability to selectively functionalize its hydroxyl groups and utilize the bromine atom for cross-coupling reactions provides a powerful platform for the construction of diverse and complex molecular architectures. The protocols and strategies outlined in this application note are intended to serve as a valuable resource for researchers and scientists engaged in the fields of natural product synthesis and drug discovery.

References

  • Nicolaou, K. C., et al. (2011). Total synthesis of atrochamins F, H, I, and J through cascade reactions. Angewandte Chemie International Edition, 50(36), 8391-8395. [Link]

  • ResearchGate. (n.d.). Discovery and Optimization of Non-steroidal FXR Agonists from Natural Product-Like Libraries. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). Inhibitor compounds.
  • Liberatore, M. A. (2011). SYNTHESIS AND NMR STUDIES OF A β-TURN MIMETIC MOLECULAR TORSION BALANCE. D-Scholarship@Pitt. [Link]

  • Henan Alfa Chemical Co., Ltd. (n.d.). CAS:122375-06-8 | NHS-PEG-NHS. Retrieved January 16, 2026, from [Link]

  • Lypson, A. B. (2018). SYNTHESIS OF THE CONFORMATIONALLY CONTROLLED β–TURN MIMETIC TORSION BALANCE CORE SCAFFOLD. D-Scholarship@Pitt. [Link]

  • D-Scholarship@Pitt. (2018). ENGINEERING A β–TURN MIMETIC TORSION BALANCE FOR CONFORMATIONAL CONTROL. [Link]

  • Wang, Y., et al. (2023). Design, Optimization, and Biological Evaluation of Novel Tapinarof Analogues as AHR Agonists for Topical Psoriasis Treatment. Journal of Medicinal Chemistry, 66(19), 13443–13461. [Link]

  • Wang, Y., et al. (2023). Design, Optimization, and Biological Evaluation of Novel Tapinarof Analogues as AHR Agonists for Topical Psoriasis Treatment. American Chemical Society. [Link]

  • Thieme Connect. (n.d.). Diastereoselective Synthesis of NG-121 Methyl Ether. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Total synthesis of (±)-lantalucratins A and B by CAN-mediated.... Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic Studies towards NG-121: Diastereoselective Synthesis of.... Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2017). A new class of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines and in vitro evaluation of their antioxidant, antifungal, and antibacterial activities. [Link]

  • Google Patents. (n.d.). Lipids and lipid compositions for the delivery of active agents.

Sources

Application Note: A Detailed Protocol for the Regioselective Bromination of Methyl 3,5-Dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of methyl 2,4-dibromo-3,5-dihydroxybenzoate via the electrophilic aromatic substitution of methyl 3,5-dihydroxybenzoate. The procedure detailed herein utilizes elemental bromine in a glacial acetic acid solvent system, a classic and effective method for the bromination of activated aromatic rings. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth technical details, mechanistic insights, and safety protocols to ensure a successful and reproducible experimental outcome.

Introduction

Methyl 3,5-dihydroxybenzoate is a valuable scaffold in organic synthesis, serving as a precursor to a variety of more complex molecules with potential applications in pharmaceuticals and materials science.[1][2][3] The introduction of bromine atoms onto the aromatic ring of this compound significantly enhances its synthetic utility, providing reactive handles for subsequent cross-coupling reactions, metallations, and other functional group transformations.

The hydroxyl groups at the 3- and 5-positions of the benzene ring are strong activating groups in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Consequently, the bromination of methyl 3,5-dihydroxybenzoate is expected to proceed with high regioselectivity, yielding the 2,4-dibromo derivative. This protocol provides a reliable method for achieving this transformation.

Reaction Mechanism and Regioselectivity

The bromination of methyl 3,5-dihydroxybenzoate is a classic example of electrophilic aromatic substitution. The hydroxyl groups (-OH) are potent activating groups and ortho-, para-directors due to their ability to donate electron density to the aromatic ring through resonance. The methoxycarbonyl group (-COOCH₃), in contrast, is a deactivating group and a meta-director.

Given the substitution pattern of the starting material, the positions ortho and para to the two hydroxyl groups are highly activated towards electrophilic attack. This leads to the selective substitution of bromine at the 2 and 4 positions, which are ortho and para to the hydroxyl groups, respectively.

Experimental Protocol

This protocol is adapted from established procedures for the bromination of activated phenolic compounds.[4][5]

Materials and Equipment
Reagent/EquipmentGrade/Specification
Methyl 3,5-dihydroxybenzoateReagent grade, 98%+
BromineReagent grade
Glacial Acetic AcidACS grade
Sodium bisulfiteReagent grade
Saturated sodium bicarbonate solution
Deionized water
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Büchner funnel and flask
Filter paper
Standard laboratory glassware
Personal Protective Equipment (PPE)Safety goggles, lab coat, acid-resistant gloves
Procedure

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methyl 3,5-dihydroxybenzoate (1.0 eq.) in glacial acetic acid.

  • Stir the mixture at room temperature until the solid is completely dissolved.

  • Cool the flask in an ice bath to lower the temperature of the solution.

2. Bromination:

  • Prepare a solution of bromine (2.0 - 2.2 eq.) in glacial acetic acid in the dropping funnel.

  • Add the bromine solution dropwise to the stirred solution of methyl 3,5-dihydroxybenzoate over a period of 30-60 minutes. Maintain the reaction temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Work-up:

  • Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing cold deionized water. A precipitate of the crude product should form.

  • To quench any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the reddish-brown color of bromine disappears.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water to remove any residual acetic acid and salts.

4. Neutralization and Final Wash:

  • Suspend the crude product in deionized water and add a saturated solution of sodium bicarbonate to neutralize any remaining acidic impurities. Stir for 15-20 minutes.

  • Collect the solid again by vacuum filtration and wash with copious amounts of deionized water until the filtrate is neutral.

5. Drying and Purification:

  • Dry the purified product in a desiccator under vacuum or in a drying oven at a low temperature (e.g., 40-50 °C).

  • For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or methanol/water.[6]

Diagram of the Experimental Workflow:

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Dissolve Methyl 3,5-dihydroxybenzoate in Glacial Acetic Acid B Cool in Ice Bath A->B C Dropwise Addition of Bromine in Acetic Acid B->C D Stir at Room Temperature C->D E Pour into Cold Water D->E F Quench with Sodium Bisulfite E->F G Vacuum Filtration F->G H Wash with Water G->H I Neutralize with Sodium Bicarbonate H->I J Vacuum Filtration I->J K Wash with Water J->K L Dry the Product K->L M Optional: Recrystallization L->M

Caption: Experimental workflow for the bromination of methyl 3,5-dihydroxybenzoate.

Data Analysis and Expected Outcomes

The expected product of this reaction is methyl 2,4-dibromo-3,5-dihydroxybenzoate .

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₈H₆Br₂O₄
Molecular Weight 325.94 g/mol
Melting Point Varies depending on purity

Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton, a singlet for the methoxy protons, and broad singlets for the hydroxyl protons.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the carbonyl carbon of the ester, and the methoxy carbon.

  • IR Spectroscopy: The IR spectrum should display characteristic absorption bands for the hydroxyl groups (broad, ~3300-3500 cm⁻¹), the carbonyl group of the ester (~1700 cm⁻¹), and C-Br bonds.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a dibrominated compound.

Safety Precautions

  • Bromine is highly toxic, corrosive, and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[7] Have a bromine spill kit readily available.

  • Glacial Acetic Acid is corrosive and can cause severe burns. Handle in a fume hood and wear appropriate PPE.

  • The reaction is exothermic. Proper temperature control is crucial to avoid runaway reactions.

  • Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or slightly increase the temperature after the initial addition of bromine. Ensure the stoichiometry of bromine is correct.
Loss of product during work-up.Ensure the product is fully precipitated before filtration. Avoid excessive washing.
Product is colored Presence of residual bromine.Ensure complete quenching with sodium bisulfite. Wash the product thoroughly.
Formation of colored byproducts.Consider purification by column chromatography or recrystallization.
Incomplete dibromination Insufficient bromine.Use a slight excess of bromine (e.g., 2.2 equivalents).
Reaction time is too short.Increase the reaction time and monitor by TLC.

Conclusion

This application note provides a detailed and reliable protocol for the regioselective dibromination of methyl 3,5-dihydroxybenzoate. By following the outlined procedures and adhering to the safety precautions, researchers can effectively synthesize methyl 2,4-dibromo-3,5-dihydroxybenzoate, a versatile intermediate for further chemical transformations.

References

  • Jadhav, G. V., & Aslam, M. (n.d.). BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV, Bromination of Aryl Esters of Para-Cresotic Acid.
  • Process for bromination of hydroxyaromatic compounds. (n.d.). Google Patents.
  • Sandin, R. B., & McKee, R. A. (n.d.). Resorcinol, 4-bromo-. Organic Syntheses Procedure. Retrieved January 16, 2026, from [Link]

  • Jadhav, G. V., & Aslam, M. (n.d.). BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV, Bromination of Aryl Esters of Para-Cresotic Acid.
  • Method for bromination of methyl group bonded to aromatic nucleus. (n.d.). Google Patents.
  • Saeed, A., et al. (2011). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o982.
  • Method for producing 3-bromomethylbenzoic acids. (n.d.). Google Patents.
  • Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process. (n.d.). Google Patents.
  • A kind of preparation method of 3,5-dihydroxybenzoic acid. (n.d.). Google Patents.
  • Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (2018, January 5). Chemistry Stack Exchange. Retrieved January 16, 2026, from [Link]

  • Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester. (n.d.). Google Patents.
  • Recrystallization of methyl nitrobenzoate. (2019, January 3). YouTube. Retrieved January 16, 2026, from [Link]

Sources

Application Note: Methyl 4-bromo-3,5-dihydroxybenzoate as a Versatile Precursor for the Synthesis of Novel Lipophilic Antioxidant Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of Methyl 4-bromo-3,5-dihydroxybenzoate as a key building block for the synthesis of novel antioxidant compounds. We present a strategic approach to enhance the lipophilicity of the core structure, a critical factor for efficacy in lipid-rich biological environments. This guide details a robust synthetic protocol for the preparation of a new derivative, Methyl 4-bromo-3,5-bis(dodecyloxy)benzoate, and provides step-by-step instructions for evaluating its antioxidant potential using established in vitro assays, namely the DPPH, ABTS, and ORAC assays. The causality behind experimental choices, self-validating protocols, and supporting visualizations are provided to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Derivatizing this compound

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] Phenolic compounds, particularly those derived from gallic acid (3,4,5-trihydroxybenzoic acid), are renowned for their potent antioxidant properties, largely attributed to their ability to donate hydrogen atoms to scavenge free radicals.[1][2] this compound, a synthetic derivative of gallic acid, presents an intriguing scaffold for the development of novel antioxidants. The presence of the bromine atom and the vicinal hydroxyl groups offers unique electronic and steric properties that can be exploited for further chemical modification.

While the hydrophilic nature of many phenolic antioxidants confers excellent radical scavenging activity in aqueous systems, their efficacy in non-polar environments, such as biological membranes and lipid-based food matrices, is often limited. It has been demonstrated that increasing the lipophilicity of gallic acid derivatives, for instance, through esterification or etherification, can significantly enhance their antioxidant activity in these environments.[3] This "polar paradox" suggests that lipophilic antioxidants are more effective in oil-in-water emulsions, while hydrophilic antioxidants perform better in bulk oils. Therefore, the strategic derivatization of this compound to introduce lipophilic moieties is a promising approach to develop antioxidants with tailored properties for specific applications.

This application note outlines a detailed protocol for the synthesis of a novel lipophilic derivative, Methyl 4-bromo-3,5-bis(dodecyloxy)benzoate, via the Williamson ether synthesis. Furthermore, we provide comprehensive protocols for three widely accepted antioxidant assays—DPPH, ABTS, and ORAC—to enable a thorough evaluation of the synthesized compound's free radical scavenging capacity.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful synthesis and downstream applications.

PropertyValueSource
CAS Number 34126-16-4[4]
Molecular Formula C₈H₇BrO₄[5]
Molecular Weight 247.04 g/mol [5]
Appearance Off-white to pale yellow solid-
Melting Point Not available[5]
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents.-

Synthesis of a Novel Lipophilic Antioxidant: Methyl 4-bromo-3,5-bis(dodecyloxy)benzoate

The introduction of long alkyl chains onto the phenolic hydroxyl groups of this compound is a rational strategy to increase its lipophilicity. The Williamson ether synthesis is a classic and reliable method for achieving this transformation.

Rationale for the Synthetic Approach

The Williamson ether synthesis proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an alkyl halide.[6] In this protocol, the phenolic hydroxyl groups of this compound are deprotonated by a suitable base (potassium carbonate) to form the corresponding phenoxide ions. These nucleophilic phenoxides then react with an alkyl halide (1-bromododecane) to form the desired diether product. The choice of a long-chain alkyl halide like 1-bromododecane is deliberate to impart significant lipophilicity to the final molecule. Acetone is used as the solvent due to its ability to dissolve both the polar starting material and the nonpolar alkyl halide, and its boiling point is suitable for the reaction temperature.

Experimental Workflow for Synthesis

Synthesis_Workflow Start This compound Reaction Williamson Ether Synthesis (Reflux, 24h) Start->Reaction Reagents 1-Bromododecane, K₂CO₃, Acetone Reagents->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 4-bromo-3,5-bis(dodecyloxy)benzoate Purification->Product Characterization NMR, MS, IR Product->Characterization

Caption: Synthetic workflow for Methyl 4-bromo-3,5-bis(dodecyloxy)benzoate.

Detailed Synthesis Protocol

Materials:

  • This compound (1.0 eq)

  • 1-Bromododecane (2.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromododecane (2.5 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield Methyl 4-bromo-3,5-bis(dodecyloxy)benzoate as a solid or viscous oil.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Protocols for Evaluating Antioxidant Efficacy

A comprehensive assessment of the antioxidant activity of the newly synthesized compound is essential. The following are detailed protocols for three widely used antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable free radical DPPH• (purple) to the non-radical form DPPH-H (yellow) in the presence of a hydrogen-donating antioxidant. The decrease in absorbance at 517 nm is proportional to the antioxidant's radical scavenging activity.[7]

Experimental Workflow:

DPPH_Workflow Preparation Prepare Sample & Standard Dilutions Reaction_Setup Mix Sample/Standard with DPPH Solution Preparation->Reaction_Setup Incubation Incubate in the dark (30 min) Reaction_Setup->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Analysis Calculate % Inhibition & IC₅₀ Measurement->Analysis

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.

    • Sample Stock Solution (e.g., 1 mg/mL): Dissolve the synthesized compound in a suitable solvent (e.g., methanol or DMSO).

    • Standard Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of a known antioxidant such as Trolox or Ascorbic Acid in methanol.

  • Assay Procedure:

    • Prepare serial dilutions of the sample and standard stock solutions to obtain a range of concentrations.

    • In a 96-well microplate, add 100 µL of each sample or standard dilution to triplicate wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

    • For the control, add 100 µL of each sample or standard dilution and 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (A_blank - (A_sample - A_control)) / A_blank ] x 100

    • Plot a graph of % inhibition versus concentration for the sample and the standard.

    • Determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) from the graph.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. The reduction of ABTS•⁺ by the antioxidant results in a decolorization of the solution, which is measured spectrophotometrically at 734 nm.

Detailed Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Stock Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•⁺ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate stock solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation. Before use, dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare serial dilutions of the sample and standard (e.g., Trolox) solutions.

    • In a 96-well microplate, add 20 µL of each sample or standard dilution to triplicate wells.

    • Add 180 µL of the ABTS•⁺ working solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•⁺ scavenging activity.

    • Determine the IC₅₀ value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[8]

Detailed Protocol:

  • Reagent Preparation:

    • Fluorescein Stock Solution (4 µM): Prepare in 75 mM phosphate buffer (pH 7.4).

    • AAPH Solution (153 mM): Prepare fresh in 75 mM phosphate buffer (pH 7.4).

    • Trolox Standard Solutions: Prepare a series of concentrations (e.g., 6.25, 12.5, 25, 50 µM) in 75 mM phosphate buffer (pH 7.4).

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of the sample, standard, or blank (phosphate buffer) to triplicate wells.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin recording the fluorescence every minute for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the samples and standards.

    • Create a standard curve by plotting the Net AUC of the Trolox standards against their concentrations.

    • Determine the ORAC value of the sample by interpolating its Net AUC on the Trolox standard curve. The results are typically expressed as µmol of Trolox Equivalents (TE) per gram or milliliter of the sample.

Conclusion

This compound is a highly promising and versatile precursor for the development of novel antioxidant compounds. By employing straightforward synthetic strategies, such as the Williamson ether synthesis, its lipophilicity can be readily tailored to enhance its efficacy in various biological and industrial systems. The detailed protocols provided in this application note for both the synthesis of a novel lipophilic derivative and its subsequent antioxidant evaluation using DPPH, ABTS, and ORAC assays offer a robust framework for researchers to explore the potential of this compound and its analogs in the ongoing search for effective antioxidants.

References

  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry, 49(10), 4619–4626. [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]

  • Zhong, Y., & Shahidi, F. (2012). Lipophilised phenolic antioxidants and their applications. Food Chemistry, 134(3), 1759–1772. [Link]

  • Laguerre, M., Lecomte, J., & Villeneuve, P. (2007). Evaluation of the ability of antioxidants to counteract lipid oxidation: Existing methods, new trends and challenges. Progress in Lipid Research, 46(5), 244–282. [Link]

  • Lu, Z., Nie, G., Belton, P. S., Tang, H., & Zhao, B. (2007). Structure–activity relationship of phenolic compounds in antioxidant activity. Food Chemistry, 103(3), 724-729. [Link]

  • Sørensen, A. D., Nielsen, N. S., & Jacobsen, C. (2010). The effect of alkyl chain length on the antioxidant activity of rosmarinic acid esters in fish oil-in-water emulsions. Journal of the American Oil Chemists' Society, 87(1), 1-12. [Link]

  • Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews, 4(8), 118–126. [Link]

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199–1200. [Link]

  • Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. [Link]

  • Sunway Pharm Ltd. (n.d.). This compound - CAS:34126-16-4. Retrieved January 16, 2026, from [Link]

  • Scribd. (n.d.). ORAC Assay Protocol. Retrieved January 16, 2026, from [Link]

  • Chemistry LibreTexts. (2023, October 30). 18.2: The Williamson Ether Synthesis. Retrieved January 16, 2026, from [Link]

  • Sunway Pharm Ltd. (n.d.). This compound - CAS:34126-16-4. Retrieved January 16, 2026, from [Link]

Sources

High-Yield Synthesis of Methyl 4-bromo-3,5-dihydroxybenzoate Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-bromo-3,5-dihydroxybenzoate and its derivatives are valuable intermediates in the fields of medicinal chemistry and materials science. Their utility stems from the unique substitution pattern on the benzene ring, which features a bromine atom positioned between two hydroxyl groups, along with a methyl ester. This arrangement provides multiple reactive sites for further chemical modifications, making these compounds versatile building blocks for the synthesis of more complex molecules, including potential therapeutic agents and functional materials. For instance, derivatives of 3,5-dihydroxybenzoic acid are precursors in the synthesis of antibacterial agents like Bromoprim.[1] This guide provides a detailed exploration of two primary high-yield synthetic strategies, an in-depth analysis of the reaction mechanisms, and comprehensive, step-by-step protocols for researchers, scientists, and professionals in drug development.

Synthetic Strategies: A Comparative Analysis

Two principal synthetic routes can be employed for the high-yield synthesis of this compound. The choice between these strategies depends on factors such as starting material availability, desired scale, and control over regioselectivity.

  • Strategy A: Bromination followed by Esterification. This approach involves the initial bromination of 3,5-dihydroxybenzoic acid to yield 4-bromo-3,5-dihydroxybenzoic acid, which is then subjected to Fischer esterification.

  • Strategy B: Esterification followed by Bromination. In this alternative route, 3,5-dihydroxybenzoic acid is first converted to its methyl ester, Methyl 3,5-dihydroxybenzoate. Subsequently, the ester is selectively brominated at the 4-position.

The following table summarizes a comparison of these two strategies:

FeatureStrategy A: Bromination then EsterificationStrategy B: Esterification then Bromination
Starting Material 3,5-Dihydroxybenzoic acid3,5-Dihydroxybenzoic acid
Key Intermediates 4-Bromo-3,5-dihydroxybenzoic acidMethyl 3,5-dihydroxybenzoate
Bromination Step Direct bromination of a highly activated ring.Bromination of a still activated, but potentially less reactive ring due to the ester group.
Esterification Step Standard Fischer esterification.Standard Fischer esterification.
Potential Challenges Possible over-bromination of the highly activated starting material.Ensuring regioselective bromination at the 4-position of the ester.
Reported Yields High yields reported for the bromination step (up to 92.4%).[1]High yields reported for the esterification step (up to 98%).

After careful consideration of reported yields and potential for side reactions, Strategy A (Bromination followed by Esterification) is recommended for achieving a high overall yield of the final product. The direct bromination of 3,5-dihydroxybenzoic acid has been shown to proceed with high efficiency and selectivity.

Reaction Mechanisms

A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Electrophilic Aromatic Bromination

The bromination of 3,5-dihydroxybenzoic acid is a classic example of an electrophilic aromatic substitution reaction. The two hydroxyl groups are strong activating groups, directing the incoming electrophile (bromine) to the ortho and para positions. In this specific case, the para position (C4) is sterically accessible and electronically favored, leading to the selective formation of the 4-bromo derivative.

The mechanism proceeds as follows:

  • Generation of the Electrophile: In the presence of a Lewis acid or a polar solvent, molecular bromine (Br₂) becomes polarized, creating a potent electrophile (Br⁺).

  • Nucleophilic Attack: The electron-rich aromatic ring of 3,5-dihydroxybenzoic acid attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A base (e.g., water or the conjugate base of the acid catalyst) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, 4-bromo-3,5-dihydroxybenzoic acid.

Bromination_Mechanism

Fischer Esterification

The conversion of 4-bromo-3,5-dihydroxybenzoic acid to its methyl ester is achieved through Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process.

The mechanism involves the following steps:

  • Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by the Alcohol: A molecule of methanol acts as a nucleophile, attacking the protonated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate eliminates a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to yield the final methyl ester and regenerate the acid catalyst.

Fischer_Esterification_Mechanism

Detailed Experimental Protocols

The following protocols are designed to provide a high-yield synthesis of this compound, following Strategy A.

Part 1: Synthesis of 4-Bromo-3,5-dihydroxybenzoic acid

This protocol is adapted from a patented procedure with a reported yield of 92.4%.[1]

Materials:

  • 3,5-Dihydroxybenzoic acid

  • 17.5% (w/w) Aqueous hydrochloric acid

  • Bromine (Br₂)

  • 35% (w/w) Aqueous hydrogen peroxide (H₂O₂)

  • Deionized water

  • Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a round-bottom flask, suspend 3,5-dihydroxybenzoic acid (e.g., 30.8 g, 0.2 mol) in 17.5% aqueous hydrochloric acid (e.g., 92.4 g).

  • Heat the stirred mixture to 104°C.

  • Over a period of 1.5 hours, add bromine (e.g., 19.2 g, 0.12 mol) dropwise to the reaction mixture.

  • Immediately following the bromine addition, add 35% aqueous hydrogen peroxide (e.g., 7.8 g) dropwise over 2 hours at the same temperature.

  • After the addition is complete, continue stirring the mixture at reflux (approximately 107°C) for an additional 4 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • Dry the product under vacuum to obtain 4-bromo-3,5-dihydroxybenzoic acid as a light brown powder.

Part 2: Synthesis of this compound

This is a standard Fischer esterification protocol.

Materials:

  • 4-Bromo-3,5-dihydroxybenzoic acid

  • Anhydrous methanol (CH₃OH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-3,5-dihydroxybenzoic acid (e.g., 23.3 g, 0.1 mol) in anhydrous methanol (e.g., 250 mL).

  • Carefully add concentrated sulfuric acid (e.g., 2-3 mL) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (e.g., 200 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Experimental Workflow Visualization

The overall experimental workflow for the recommended synthetic strategy is depicted below.

Experimental_Workflow

Conclusion

This application note provides a comprehensive guide to the high-yield synthesis of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably produce this valuable intermediate for their drug discovery and materials science applications. The recommended two-step strategy, involving bromination followed by esterification, offers a robust and efficient route to the target molecule.

References

  • Process for preparing 3,5-dihydroxy 4-bromobenzoic acid - Google P
  • Resorcinol, 4-bromo- - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google P
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. (URL: [Link])

  • N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. (URL: [Link])

  • Fischer Esterification-Typical Procedures - OperaChem. (URL: [Link])

Sources

Troubleshooting & Optimization

Purification of "Methyl 4-bromo-3,5-dihydroxybenzoate" from reaction byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-bromo-3,5-dihydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with isolating this valuable compound. Our focus is on not just what to do, but why you're doing it, ensuring a robust and reproducible purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The synthesis, typically involving the electrophilic bromination of Methyl 3,5-dihydroxybenzoate, is prone to producing specific byproducts. The two hydroxyl groups on the precursor are strongly activating, directing bromination to the ortho and para positions.

  • Unreacted Starting Material (Methyl 3,5-dihydroxybenzoate): Incomplete bromination is a common source of this impurity.

  • Di-brominated Byproducts: Due to the high activation of the aromatic ring, a second bromination can occur, leading to compounds like Methyl 2,4-dibromo-3,5-dihydroxybenzoate. Controlling the stoichiometry of the brominating agent is critical to minimize this.[1][2]

  • Acidic Impurities: Residual acids from the reaction (e.g., HBr) or catalysts are often present.

  • Colored Impurities: Oxidation of the phenol moieties or residual bromine can lead to a discolored crude product.

Q2: What are the primary methods for purifying the crude product?

A2: The choice of purification method depends on the impurity profile and the desired final purity. The two most effective methods are:

  • Recrystallization: Ideal for removing small amounts of impurities when the crude product is relatively pure (>85-90%). It is efficient for removing both less soluble and more soluble byproducts.

  • Flash Column Chromatography: The most powerful method for separating the target compound from byproducts with similar polarities, such as the starting material and di-brominated species.[3]

Q3: How can I effectively monitor the progress and success of my purification?

A3: Consistent monitoring is key. We recommend a multi-pronged approach:

  • Thin-Layer Chromatography (TLC): An indispensable tool for assessing the composition of the crude mixture and tracking the separation during column chromatography. A properly selected solvent system should show clear separation between the starting material, product, and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. It is especially useful for resolving compounds with very similar retention times that may appear as a single spot on TLC.[4][5]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities. The melting point of the starting material, Methyl 3,5-dihydroxybenzoate, is 167-170 °C.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the structure of the final product and ensuring the absence of proton or carbon signals from impurities.

Troubleshooting Guide: From Crude to Pure

This section addresses specific issues you may encounter during the purification process.

Recrystallization Issues

Q: My product has "oiled out" or won't crystallize from solution. What should I do?

A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid, often because the solution is supersaturated or cooling too quickly.

Causality & Solution:

  • Excessive Supersaturation: The solubility of your compound at the boiling point of the solvent is too high. Re-heat the solution to dissolve the oil, then add 5-10% more solvent to reduce saturation.[7]

  • Insufficient Purity: Highly impure compounds often resist crystallization. Consider a preliminary purification step like an acid-base extraction or a rapid filtration through a small plug of silica gel to remove gross impurities.

  • No Nucleation Sites: Crystallization requires an initial "seed" to grow upon.

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections that can initiate crystal growth.[7]

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution.[7]

    • Reduced Temperature: Cool the solution in an ice bath or refrigerator, but do so slowly to avoid rapid crashing out of the solid, which can trap impurities.[7]

Q: My final yield after recrystallization is very low. What are the likely causes?

A: Low yield is a common and frustrating issue, typically stemming from using an inappropriate amount of solvent.

Causality & Solution:

  • Too Much Solvent: This is the most frequent cause. While the goal is to dissolve the compound in hot solvent, using a large excess will keep a significant portion of your product dissolved in the mother liquor even after cooling. To remedy this, you can evaporate some of the solvent and attempt to cool the solution again.[7]

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated, and perform the filtration as quickly as possible.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble at low temperatures, recovery will be poor. You may need to screen for a different solvent or use a multi-solvent system (e.g., ethyl acetate/hexanes).

Column Chromatography Issues

Q: My phenolic compounds are streaking/tailing on the column, leading to poor separation. Why is this happening and how do I fix it?

A: The acidic protons of the hydroxyl groups on your compound can interact strongly with the slightly acidic silica gel stationary phase. This strong interaction causes the compound to move unevenly down the column, resulting in "tailing" or streaking.[8][9]

Causality & Solution:

  • Acid-Base Interactions: The silica surface contains silanol groups (Si-OH) which are acidic and can form hydrogen bonds or have ionic interactions with your phenolic compound.

  • The Fix - Mobile Phase Modification: Suppress the ionization of your compound's hydroxyl groups. Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system (e.g., ethyl acetate/hexanes). The acid will protonate the silica surface and your compound, minimizing unwanted interactions and leading to sharper, more symmetrical peaks.

Q: I can't achieve good separation between my product and a key impurity (e.g., starting material) on the TLC plate. How do I develop a better solvent system?

A: Achieving good separation (a ΔRf of at least 0.2) is crucial. If your spots are too close, you will not be able to separate them effectively on a column.

Causality & Solution:

  • Incorrect Polarity: The polarity of your eluent may not be optimal. The goal is to have the Rf of your target compound between 0.25 and 0.35 for the best column separation.

    • If Rf is too high (>0.5): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., reduce ethyl acetate in a hexanes/ethyl acetate mixture).

    • If Rf is too low (<0.1): Your eluent is not polar enough. Increase the proportion of the polar solvent.

  • Lack of Selectivity: Sometimes, simply adjusting polarity isn't enough. The solvent system itself may not have the right selectivity for your compounds. Experiment with different solvent systems that offer different types of interactions.

| Table 1: Recommended Solvent Systems for Chromatography Screening | | :--- | :--- | | System | Rationale | | Hexanes / Ethyl Acetate | A standard, versatile system. Adjust ratio from 9:1 to 1:1. | | Dichloromethane / Methanol | A more polar system. Useful if your compound is poorly soluble in ethyl acetate. Start at 99:1 and increase methanol content. | | Toluene / Acetone | Offers different selectivity due to the aromaticity of toluene. |

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes the crude product is >85% pure and the main impurities are small amounts of starting material and colored byproducts.

  • Solvent Selection: Test solubility in various solvents (e.g., water, ethanol, ethyl acetate, toluene, or mixed solvent systems like ethyl acetate/hexanes). The ideal solvent will fully dissolve the crude product at boiling point but show low solubility at room temperature or 0 °C. Water with a small amount of ethanol can be effective.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent incrementally until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a very small amount of activated charcoal (spatula tip) to the hot solution. Swirl for 1-2 minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Analysis: Check the purity via melting point and TLC/HPLC.

Protocol 2: Purification by Flash Column Chromatography

This is the method of choice for complex mixtures or when high purity is essential.

  • Solvent System Selection: Using TLC, find a solvent system that gives your target compound an Rf of ~0.3 and provides good separation from all impurities. A common starting point for phenolic compounds is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the non-polar component of your eluent (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

  • Elution: Begin eluting the column with your chosen solvent system. Collect fractions in test tubes or vials.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Analysis: Confirm the purity and structure of the isolated product using HPLC, NMR, and melting point analysis.

Visual Workflow Guides

G cluster_0 Purification Strategy Selection start Crude Product Analysis (TLC/HPLC) purity_check Purity > 90%? start->purity_check color_check Colored Impurities? purity_check->color_check Yes chromatography Flash Column Chromatography purity_check->chromatography No recrystallize Recrystallization with Charcoal color_check->recrystallize Yes simple_recrystallize Simple Recrystallization color_check->simple_recrystallize No final_product Pure Product recrystallize->final_product simple_recrystallize->final_product chromatography->final_product G cluster_1 Troubleshooting Column Chromatography start Run TLC of Fractions problem Observe Tailing / Streaking? start->problem solution Add 0.5% Acetic Acid to Mobile Phase problem->solution Yes good_sep Sharp Spots, Good Separation problem->good_sep No re_run Re-run Column with Modified Eluent solution->re_run

Caption: Troubleshooting peak tailing in chromatography.

Physical Properties for Reference

| Table 2: Physical Properties of Key Compounds | | :--- | :--- | :--- | | Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | | this compound | ~247.05 | Not widely reported, requires experimental determination. | | Methyl 3,5-dihydroxybenzoate (Starting Material) | 168.15 | 167-170 [6]| | Methyl 3,5-dibromo-4-hydroxybenzoate (Related Compound) | 309.94 | 123-125 [11]|

References

  • Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Eureka. Retrieved from [Link]

  • IndiaMART. (n.d.). Methyl 4 Bromo 3 Hydroxy Benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.
  • Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]

  • National Institutes of Health. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US7053251B2 - Bromination of hydroxyaromatic compounds.
  • Reddit. (n.d.). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Khan Academy. (2022, November 28). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Google Patents. (n.d.). US3546302A - Process for brominating phenols.
  • National Institutes of Health. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]

  • MDPI. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 4-bromo-3-hydroxybenzoate. Retrieved from [Link]

  • Scribd. (n.d.). Estimation of Phenol by Bromination Method. Retrieved from [Link]

  • Save My Exams. (n.d.). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). Retrieved from [Link]

  • AppNote. (2012). Phenolic compounds analyzed and separated with normal phase HPLC. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Rules for Aromaticity: The 4 Key Factors. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3,5-dihydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2019). Column chromatography and HPLC analysis of phenolic compounds in the fractions of Salvinia molesta mitchell. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 4-bromobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3,5-dibromo-4-hydroxybenzoate. Retrieved from [Link]

Sources

Common side reactions in the synthesis of "Methyl 4-bromo-3,5-dihydroxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-bromo-3,5-dihydroxybenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this key chemical intermediate. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively and optimize your synthetic strategy.

Introduction to the Synthesis

The synthesis of this compound typically involves two primary transformations of 3,5-dihydroxybenzoic acid: Fischer-Speier esterification and electrophilic aromatic bromination. The order of these steps can be varied, but each pathway presents a unique set of challenges. The high reactivity of the dihydroxy-substituted aromatic ring, while facilitating the desired bromination at the C4 position, is also the primary cause of several competing side reactions. This guide addresses the most frequent issues in a practical, question-and-answer format.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses specific issues you may encounter. We diagnose the problem, explain the underlying chemistry, and provide actionable solutions.

Q1: My reaction is incomplete. TLC and NMR analysis of my crude product shows a significant amount of the starting material, Methyl 3,5-dihydroxybenzoate. What went wrong?

Plausible Cause: This issue points to insufficient reactivity of the brominating agent or non-optimized reaction conditions. The electrophilic bromination of the electron-rich phenol ring is generally rapid, but factors like temperature, solvent, and the choice of brominating agent can lead to a stalled or incomplete reaction.

Diagnostic Steps:

  • TLC Analysis: Use a mobile phase like Hexane:Ethyl Acetate (e.g., 7:3 v/v) to clearly separate the more polar starting material (lower Rf) from the less polar product.

  • ¹H NMR: Check for the characteristic singlet of the two equivalent aromatic protons in Methyl 3,5-dihydroxybenzoate, which will be absent or diminished in the desired product (which has a single aromatic proton).

Solutions & Preventative Measures:

  • Choice of Brominating Agent: If using a mild agent like N-Bromosuccinimide (NBS), ensure its quality is high. For a more robust reaction, elemental bromine (Br₂) is more reactive but requires more careful handling to avoid over-bromination.[1][2]

  • Temperature Control: While low temperatures are often used to control selectivity, a reaction that has stalled may require warming to room temperature to proceed to completion. Monitor closely by TLC.

  • Solvent Effects: The reaction is often performed in solvents like glacial acetic acid or chloroform.[1][3] Acetic acid can act as both a solvent and a catalyst, enhancing the electrophilicity of bromine.[2] Ensure your solvent is anhydrous, as water can interfere with the reaction.

Q2: My mass spectrum is complex, showing peaks for di- and even tri-brominated products. How can I improve the selectivity for mono-bromination?

Plausible Cause: This is the most common side reaction. The two hydroxyl groups are powerful ortho-, para-directing activators, making the aromatic ring extremely electron-rich. The C2, C4, and C6 positions are all highly activated. Once the first bromine is added at C4, the ring remains activated enough for subsequent brominations at C2 and C6, leading to over-bromination.[4][5]

Diagnostic Steps:

  • Mass Spectrometry (MS): Look for the characteristic isotopic patterns of multiple bromine atoms. A dibrominated compound will show three peaks in a 1:2:1 ratio (for ⁷⁹Br₂, ⁷⁹Br⁸¹Br, ⁸¹Br₂), while a monobrominated compound shows two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br).

  • HPLC: This can often resolve the mono-, di-, and tri-brominated species, allowing for quantification of the impurity profile.

Solutions & Preventative Measures:

ParameterRecommendation to Prevent Over-brominationRationale
Stoichiometry Use precisely 1.0 to 1.05 equivalents of the brominating agent.Any excess of the electrophile will drive the reaction towards polybromination.[5]
Temperature Maintain the reaction temperature at 0°C or below, especially during addition.Lower temperatures decrease the reaction rate, allowing for greater kinetic control and selectivity for the most activated C4 position.
Rate of Addition Add the brominating agent (e.g., Br₂ in acetic acid) dropwise over an extended period (e.g., 1-2 hours) with vigorous stirring.This keeps the instantaneous concentration of the electrophile low, minimizing the chance of a second bromination event occurring on a newly formed product molecule.
Brominating Agent Consider using N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂).NBS is a milder source of electrophilic bromine (Br⁺) and often provides better selectivity for mono-halogenation of highly activated rings.[1]

G cluster_0 Reaction Pathway Control Start Methyl 3,5-dihydroxybenzoate + Br+ Desired This compound Side_Product Methyl 2,4-dibromo-3,5-dihydroxybenzoate

Q3: My NMR shows unexpected OCH₃ signals and my product's mass is incorrect. Could O-methylation of the hydroxyl groups have occurred?

Plausible Cause: Yes, O-methylation is a potential side reaction, particularly if the synthesis involves harsh methylating agents. The phenolic hydroxyl groups are nucleophilic and can react to form methyl ethers. This is less common during a standard Fischer esterification (using methanol and a catalytic acid like H₂SO₄), but can occur if potent alkylating agents like dimethyl sulfate or methyl iodide with a strong base are used, for instance, if protecting the hydroxyls was an intended step.[6][7]

Diagnostic Steps:

  • ¹H NMR: Look for new singlets in the 3.8-4.0 ppm range, corresponding to aromatic OCH₃ groups, in addition to the expected methyl ester singlet (~3.9 ppm).[6]

  • ¹³C NMR: Expect new signals for the methoxy carbons around 56-62 ppm.

  • MS: The mass will increase by 14 Da for each added methyl group (CH₂). For example, the mass of Methyl 4-bromo-3-methoxy-5-hydroxybenzoate would be 14 Da higher than the desired product.

Solutions & Preventative Measures:

  • Esterification Method: For the esterification step, strictly use the Fischer-Speier method (refluxing in methanol with a catalytic amount of strong acid like H₂SO₄ or HCl).[8][9] This method is highly selective for esterifying the carboxylic acid over the phenolic hydroxyls.

  • Avoid Strong Methylating Agents: Do not use reagents like dimethyl sulfate or methyl iodide in the presence of a base if the free hydroxyls are desired in the final product. These conditions are designed for exhaustive methylation.[6]

Q4: During aqueous workup, my yield dropped significantly and I've re-isolated 4-bromo-3,5-dihydroxybenzoic acid. What caused the hydrolysis of my ester?

Plausible Cause: The methyl ester is susceptible to hydrolysis, especially under basic or strongly acidic conditions with prolonged exposure to water. During workup, washing with a basic solution (e.g., sodium bicarbonate) to neutralize acid can readily saponify the ester. The phenolic hydroxyl groups make the ester more activated towards hydrolysis than esters on non-activated rings.

Diagnostic Steps:

  • Solubility Changes: The hydrolyzed carboxylic acid product will be soluble in aqueous base, while the desired ester product will remain in the organic layer. Acidification of the basic aqueous layer will precipitate the carboxylic acid.

  • IR Spectroscopy: Look for the reappearance of a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a shift in the carbonyl (C=O) peak.

Solutions & Preventative Measures:

  • Avoid Basic Washes: Do not use sodium bicarbonate or other basic solutions during the workup if possible.

  • Neutralization Strategy: If neutralization is required, use cold, saturated brine or mildly acidic water (e.g., dilute HCl) to wash the organic layer. Work quickly and keep the solutions cold to minimize the rate of hydrolysis.

  • Anhydrous Workup: If the reaction solvent is volatile (e.g., chloroform, dichloromethane), it can be removed under reduced pressure, and the residue can be directly purified by column chromatography, bypassing an aqueous workup entirely.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the target compound while minimizing the formation of the side products discussed above.

Step 1: Esterification of 3,5-Dihydroxybenzoic Acid

  • To a round-bottom flask, add 3,5-dihydroxybenzoic acid (1.0 eq).

  • Add anhydrous methanol (approx. 10-15 mL per gram of acid).

  • Carefully add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.1-0.2 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction's progress by TLC until the starting acid is consumed.[9]

  • Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash cautiously with cold water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield crude Methyl 3,5-dihydroxybenzoate, which can often be used in the next step without further purification.

Step 2: Regioselective Bromination

  • Dissolve the crude Methyl 3,5-dihydroxybenzoate (1.0 eq) in glacial acetic acid (approx. 10 mL per gram) in a flask protected from light.

  • Cool the solution to 0°C in an ice-water bath.

  • In a separate flask, prepare a solution of elemental bromine (Br₂) (1.0 eq) in a small amount of glacial acetic acid.

  • Add the bromine solution to the reaction mixture dropwise via an addition funnel over 1-2 hours, ensuring the temperature remains below 5°C.

  • Stir the reaction at 0°C for an additional 2-3 hours after the addition is complete. Monitor by TLC.

  • Once the reaction is complete, pour the mixture into a larger beaker containing ice water. This will precipitate the crude product.

  • If excess bromine color persists, add a small amount of saturated sodium thiosulfate solution dropwise until the color disappears.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

G cluster_1 Troubleshooting Workflow Analyze Analyze Crude Product (TLC, LC-MS, NMR)

References

  • Kadirova S. O., Yuldasheva M. R., Abdumannopova N. B. (2024). Synthesis of methyl esters of gallic acid and its derivatives. Austrian Journal of Technical and Natural Sciences. Available at: [Link]

  • ChemicalBook. (n.d.). Methyl 4-bromo-3,5-dimethoxybenzoate synthesis.
  • CyberLeninka. (n.d.). SYNTHESIS OF METHYL ESTERS OF GALLIC ACID AND ITS DERIVATIVES.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Supporting Information. Describes the use of N-bromosuccinimide (NBS)
  • BenchChem. (n.d.). Methyl 3-bromo-4,5-dihydroxybenzoate.
  • Organic Syntheses. (n.d.). Resorcinol, 4-bromo-.
  • Google Patents. (1959). US2876255A - Preparation of bromo acids and esters.
  • PubMed. (2015). Gallic acid-based alkyl esters synthesis in a water-free system by celite-bound lipase of Bacillus licheniformis SCD11501. Provides context on the synthesis of gallic acid esters.
  • Google Patents. (1985). EP0137601A2 - Enzymatic synthesis of gallic acid esters. Describes enzymatic methods for gallic acid ester synthesis.
  • Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. (n.d.). Methyl 3,5-Dibromo-4-Hydroxybenzoate.
  • Google Patents. (2013). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Google Patents. (2016). CN105732375A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid.

Sources

Technical Support Center: Troubleshooting Low Yield in the Bromination of Dihydroxybenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of dihydroxybenzoates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we address common challenges, provide in-depth explanations for experimental outcomes, and offer robust, field-proven protocols to enhance your reaction yields and product purity.

Introduction: The Intricacies of Brominating Dihydroxybenzoates

The bromination of dihydroxybenzoates is a nuanced process governed by the interplay of three functional groups on the benzene ring: two activating hydroxyl (-OH) groups and one deactivating, meta-directing carboxyl (-COOH) group. The hydroxyl groups are potent ortho-, para-directors, significantly increasing the nucleophilicity of the aromatic ring and making it highly susceptible to electrophilic attack.[1] This high reactivity, while advantageous, often leads to challenges such as low yields of the desired monobrominated product, poor regioselectivity, and the formation of multiple byproducts.

This guide provides a structured approach to troubleshooting these issues, grounded in the fundamental principles of organic chemistry.

Troubleshooting Guide: A Question-and-Answer Approach

Issue 1: Low Yield of the Desired Monobrominated Product

Q1: My reaction shows complete consumption of the starting material, but the yield of the monobrominated product is disappointingly low. What are the likely causes and how can I fix this?

A1: This is a classic challenge in the bromination of highly activated aromatic rings. The primary culprits are often over-bromination (polysubstitution) and, in some cases, side reactions like decarboxylation.

  • Over-bromination: The two hydroxyl groups make the dihydroxybenzoate ring extremely electron-rich and thus highly reactive towards electrophiles.[2] This can lead to the rapid addition of multiple bromine atoms, forming di- and even tri-brominated products at the expense of your desired monobrominated compound.

    Troubleshooting Strategies:

    • Choice of Brominating Agent: Switch from aggressive brominating agents like bromine water to milder, more controllable reagents.

      • N-Bromosuccinimide (NBS): NBS is an excellent choice as it provides a low, steady concentration of bromine, which helps to prevent polysubstitution.[3] It is particularly effective for selective bromination.[4]

      • Bromine in a Non-polar Solvent: Using elemental bromine in a non-polar solvent like glacial acetic acid can temper its reactivity compared to aqueous solutions.[5]

    • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of the dihydroxybenzoate relative to the brominating agent can favor monosubstitution. It is recommended to use 90 to 110 mol% of bromine for optimal results.[6]

    • Temperature Management: Perform the reaction at a lower temperature. This reduces the reaction rate and can improve selectivity for the monobrominated product.

  • Decarboxylation: The presence of multiple hydroxyl groups can activate the ring to the point where brominative decarboxylation occurs, especially under harsh conditions. This is a known side reaction for certain hydroxybenzoic acids.[7][8]

    Troubleshooting Strategies:

    • Milder Reaction Conditions: Avoid high temperatures and strongly acidic or basic conditions that can promote decarboxylation.

    • Protecting Groups: In challenging cases, consider protecting the carboxylic acid group as an ester to prevent decarboxylation. This adds extra steps to your synthesis but can be highly effective.

Issue 2: Poor Regioselectivity

Q2: I am obtaining a mixture of monobrominated isomers. How can I improve the regioselectivity of my reaction?

A2: Regioselectivity is dictated by the directing effects of the hydroxyl and carboxyl groups. The two -OH groups are ortho-, para-directing, while the -COOH group is a meta-director. The powerful activating and directing influence of the hydroxyl groups typically dominates.

Understanding Directing Effects:

The positions ortho and para to the hydroxyl groups are the most activated and therefore the most likely sites of bromination. The specific isomer of dihydroxybenzoic acid you start with will determine the possible products.

Troubleshooting Strategies:

  • Solvent Selection: The choice of solvent can significantly influence regioselectivity. Non-polar solvents often favor the para-substituted product due to steric hindrance at the ortho positions.

  • Bulky Brominating Agents: Employing a sterically hindered brominating agent can also favor substitution at the less sterically crowded positions.

  • pH Control: The pH of the reaction medium can affect the ionization state of the hydroxyl and carboxyl groups, which in turn influences their directing ability. Experimenting with buffered solutions may offer better control.

  • Protecting Groups: To achieve a specific regioisomer, a protecting group strategy may be necessary. For example, protecting one of the hydroxyl groups can block certain positions from electrophilic attack, thereby directing the bromination to the desired site.

Frequently Asked Questions (FAQs)

Q3: Which isomer of dihydroxybenzoic acid is the most reactive towards bromination?

A3: The reactivity of the dihydroxybenzoic acid isomers depends on the relative positions of the activating hydroxyl groups and the deactivating carboxyl group. Generally, isomers where the positions of highest electron density (ortho and para to the -OH groups) are not sterically hindered and are not strongly deactivated by the meta-directing carboxyl group will be more reactive. For instance, in 2,4-dihydroxybenzoic acid, the C5 position is highly activated by both hydroxyl groups and is a prime target for electrophilic substitution.[5]

Q4: Can I use a catalyst for this reaction?

A4: For highly activated substrates like dihydroxybenzoates, a Lewis acid catalyst (e.g., FeBr₃) is often unnecessary and can even be detrimental, leading to increased polysubstitution and side reactions. The strong activation provided by the two hydroxyl groups is usually sufficient to drive the reaction.

Q5: How can I effectively purify my monobrominated dihydroxybenzoate?

A5: Purification can be challenging due to the similar polarities of the starting material, the desired product, and the polybrominated byproducts.

  • Recrystallization: This is often the first and most effective method. Choosing an appropriate solvent system where the solubility of the desired product differs significantly from that of the impurities at different temperatures is key.[9][10][11]

  • Column Chromatography: Silica gel chromatography can be used to separate isomers and byproducts. A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically employed.

  • High-Performance Liquid Chromatography (HPLC): For analytical purposes and small-scale preparative separations, reversed-phase or mixed-mode HPLC can provide excellent resolution of the different brominated isomers.[12][13][14][15]

Experimental Protocols

Protocol 1: Monobromination of 2,4-Dihydroxybenzoic Acid

This protocol is adapted from a procedure reported in Organic Syntheses and typically yields 5-bromo-2,4-dihydroxybenzoic acid.[5]

Materials:

  • 2,4-Dihydroxybenzoic acid

  • Glacial acetic acid

  • Bromine

  • Water

  • Ice

Procedure:

  • In a flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2,4-dihydroxybenzoic acid (1 equivalent) in glacial acetic acid with gentle warming (around 45°C) until a clear solution is obtained.

  • Cool the solution to 35°C.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with vigorous stirring over approximately one hour, maintaining the temperature between 30-35°C.

  • After the addition is complete, pour the reaction mixture into a large volume of cold water.

  • Cool the mixture in an ice bath to precipitate the product.

  • Collect the white crystals of 5-bromo-2,4-dihydroxybenzoic acid by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from boiling water.

Protocol 2: Monobromination of 3,5-Dihydroxybenzoic Acid

This protocol is based on a patented procedure for the synthesis of 4-bromo-3,5-dihydroxybenzoic acid.[6]

Materials:

  • 3,5-Dihydroxybenzoic acid

  • Aqueous mineral acid (e.g., HCl or H₂SO₄)

  • Bromine

Procedure:

  • In a reaction vessel, mix 3,5-dihydroxybenzoic acid (1 equivalent) with an aqueous mineral acid.

  • Heat the mixture to the desired reaction temperature with stirring.

  • Slowly add elemental bromine (0.95-1.05 equivalents) to the mixture.

  • After the addition is complete, continue stirring at the reaction temperature for a few hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and isolate the product by filtration.

  • The product can be purified by recrystallization.

Data Presentation

Table 1: Comparison of Brominating Agents for Dihydroxybenzoates

Brominating AgentReactivitySelectivity for MonobrominationHandling and SafetyTypical Solvents
Bromine Water (Br₂/H₂O) Very HighLow (prone to polysubstitution)Highly corrosive and toxic, high vapor pressure.[16]Water
Bromine (Br₂) in Acetic Acid HighModerateCorrosive and toxic, handle in a fume hood.[16]Glacial Acetic Acid[5]
N-Bromosuccinimide (NBS) ModerateHighSolid, easier and safer to handle than liquid bromine.[16]Acetonitrile, DMF, Dichloromethane
Pyridinium Tribromide ModerateGoodCrystalline solid, stable, and a safer alternative to liquid bromine.[16]Acetic Acid, THF

Visualization of Key Concepts

Reaction Mechanism: Electrophilic Aromatic Substitution

EAS_Mechanism Aromatic Dihydroxybenzoate step1 Attack of the π-system on Bromine Aromatic->step1 Electrophile Br-Br Electrophile->step1 Intermediate Sigma Complex (Arenium Ion) (Resonance Stabilized) step2 Deprotonation to restore aromaticity Intermediate->step2 Product Brominated Dihydroxybenzoate HBr HBr step1->Intermediate Formation of carbocation step2->Product step2->HBr

Caption: General mechanism for the electrophilic bromination of dihydroxybenzoates.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of Monobrominated Product check_sm Starting Material Consumed? start->check_sm polybromination Suspect Over-bromination check_sm->polybromination Yes incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction No decarboxylation Suspect Decarboxylation polybromination->decarboxylation Also check for decarboxylation solution_poly Use milder brominating agent (NBS) Control stoichiometry Lower reaction temperature polybromination->solution_poly solution_decarboxy Use milder conditions Consider protecting groups decarboxylation->solution_decarboxy solution_incomplete Increase reaction time/temperature Check reagent purity incomplete_reaction->solution_incomplete

Caption: Decision tree for troubleshooting low yields in dihydroxybenzoate bromination.

References

  • Resorcinol, 4-bromo-. Organic Syntheses Procedure. Available at: [Link]

  • Oxidative Bromination in a Liquid-Liquid Two-Phase System to Synthesize Organic Intermediates: 2-Bromophenol, 2,6-Dibromophenol, and 2-Bromo-4-methylphenol. American Chemical Society. Available at: [Link]

  • Preparation of two novel monobrominated 2-(2′,4′-dihydroxybenzoyl)-3,4,5,6-tetrachlorobenzoic acids and their separation from crude synthetic mixtures using vortex counter-current chromatography. PMC - PubMed Central. Available at: [Link]

  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. Available at: [Link]

  • Resorcinol, 4-bromo-. Organic Syntheses Procedure. Available at: [Link]

  • Given the compound p -hydroxybenzoic acid (4-hydroxybenzoic acid) reacts... Filo. Available at: [Link]

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents.
  • Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. Available at: [Link]

  • HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column. SIELC Technologies. Available at: [Link]

  • Synthesis and evaluation of hydroxy- and dihydroxy brominated benzenes, methyl- and ethylbenzenes: Potential metabolites of current-use brominated flame retardants. PubMed. Available at: [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]

  • 4-Bromo-3-hydroxybenzoic acid | C7H5BrO3 | CID 6420973. PubChem. Available at: [Link]

  • HPLC Separation of Dihydroxybenzoic Acid. SIELC Technologies. Available at: [Link]

  • HPLC Methods for analysis of 2,4-Dihydroxybenzoic acid. HELIX Chromatography. Available at: [Link]

  • HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. HELIX Chromatography. Available at: [Link]

  • EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid. Google Patents.
  • Synthesis and evaluation of hydroxy- and dihydroxy brominated benzenes, methyl- and ethylbenzenes: Potential metabolites of current-use brominated flame retardants | Request PDF. ResearchGate. Available at: [Link]

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. NIH. Available at: [Link]

  • Recrystallization of Benzoic Acid. Available at: [Link]

  • Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). Human Metabolome Database. Available at: [Link]

  • The bromination of p-hydroxybenzoic acid in aqueous solution. Reaction via the minor p-carboxyphenoxide anion tautomer | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... ResearchGate. Available at: [Link]

  • Decarboxylative Halogenation of Organic Compounds | Chemical Reviews. ACS Publications. Available at: [Link]

  • Phenol. Wikipedia. Available at: [Link]

  • A Chromatography–Mass Spectrometry Study of the Transformation of the Benzalkonium Cation in Aqueous Solutions under the Action of Active Bromine. NIH. Available at: [Link]

  • Comparison of bromine compounds and their properties. ResearchGate. Available at: [Link]

  • Recrystallization Lab Procedure of Benzoic Acid. YouTube. Available at: [Link]

  • Determination of iodine and bromine compounds in foodstuffs by CE-inductively coupled plasma MS. PubMed. Available at: [Link]

  • US7053251B2 - Bromination of hydroxyaromatic compounds. Google Patents.
  • Experiment 4 purification - recrystallization of benzoic acid | PDF. Slideshare. Available at: [Link]

  • Recrystallization of SA CHCA DHB. Vanderbilt University. Available at: [Link]

  • Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB... ResearchGate. Available at: [Link]

  • US4996354A - Preparation of 2,4-dihydroxybenzoic acid. Google Patents.
  • Novel pyrimethamine salts with isomeric dihydroxybenzoic acids: crystallization and characterization | Request PDF. ResearchGate. Available at: [Link]

  • (PDF) Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]

Sources

"Methyl 4-bromo-3,5-dihydroxybenzoate" stability issues during storage and handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Methyl 4-bromo-3,5-dihydroxybenzoate (MBD). This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the storage and handling of this compound. Our goal is to provide not just procedural instructions, but also the underlying scientific rationale to empower you to make informed decisions in your experiments.

I. Quick Reference: Stability and Storage

For ease of access, the fundamental storage and stability parameters for MBD are summarized below. Detailed explanations for these recommendations are provided in the subsequent sections.

ParameterRecommendationRationale
Temperature 2-8°C for long-term storage.Slows down potential oxidative and hydrolytic degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).The dihydroxy- functional groups are susceptible to oxidation.
Light Protect from light. Use amber vials or store in a dark place.Phenolic compounds can undergo photodegradation upon exposure to UV or ambient light.
Moisture Store in a tightly sealed container with a desiccant.Prevents hydrolysis of the methyl ester to the corresponding carboxylic acid.
pH (in solution) Prepare fresh solutions. For storage, use a slightly acidic buffer (pH 4-6).Avoid alkaline conditions, which catalyze both ester hydrolysis and oxidation of the phenol groups.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter when working with this compound.

Issue 1: The solid compound has changed color from white/off-white to yellow or brown.
  • Question: I received my vial of MBD as a white powder. After storing it in my lab for a few months, it has developed a distinct yellow/brown tint. Is it still usable? What caused this?

  • Answer & Scientific Explanation: This color change is a classic indicator of oxidation. The 3,5-dihydroxy- (resorcinol-like) moiety on the benzene ring is highly susceptible to oxidation, especially in the presence of atmospheric oxygen, light, and trace metal impurities. The initial step involves the formation of a semiquinone radical, which can then be further oxidized to form quinone-type structures.[1] These quinone species are highly conjugated and absorb light in the visible spectrum, appearing as yellow or brown impurities.

    While a slight discoloration may indicate only minor degradation, it is a sign of compromised purity. For sensitive applications, it is crucial to re-qualify the material's purity before use (see Section IV: Protocol for Purity Assessment). The primary cause is often improper storage, such as a container that is not airtight, exposure to light, or storage at elevated temperatures.

    Immediate Actions:

    • Assess Purity: Perform an HPLC or LC-MS analysis to quantify the level of degradation.

    • Evaluate Impact: Determine if the level of impurity is acceptable for your specific application. For quantitative assays or synthesis where stoichiometry is critical, using degraded material is not recommended.

    • Prevent Further Degradation: If you decide to use the material, immediately purge the vial with an inert gas (argon or nitrogen), seal it tightly, wrap it in aluminum foil to block light, and store it at 2-8°C.

Issue 2: I'm observing a new, more polar peak in my HPLC analysis of a stock solution.
  • Question: I prepared a stock solution of MBD in DMSO. After a week of storage at room temperature, my HPLC chromatogram shows a significant secondary peak eluting earlier than the parent compound. What is this new peak?

  • Answer & Scientific Explanation: The appearance of a more polar (earlier eluting in reversed-phase HPLC) impurity is characteristic of ester hydrolysis. The methyl ester functional group of MBD can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-3,5-dihydroxybenzoic acid, and methanol.[2][3] This reaction is catalyzed by trace amounts of water that may be present in the solvent or absorbed from the atmosphere, and it can be accelerated by acidic or, more significantly, basic conditions.[4]

    The resulting carboxylic acid is more polar than the parent methyl ester, leading to a shorter retention time on a C18 column. Storing solutions at room temperature, especially if not properly sealed, increases the likelihood of both hydrolysis and oxidation.

    Immediate Actions & Preventative Measures:

    • Confirm Identity: If you have access to a mass spectrometer, confirm that the mass of the new peak corresponds to 4-bromo-3,5-dihydroxybenzoic acid.

    • Prepare Fresh Solutions: It is always best practice to prepare solutions of MBD fresh for each experiment.

    • Proper Solution Storage: If a solution must be stored, use anhydrous solvent, store it in small aliquots at -20°C or -80°C, and minimize freeze-thaw cycles. Purging the vial headspace with inert gas before sealing can also help.

Issue 3: I am seeing multiple new peaks in my chromatogram after leaving a solution on the benchtop.
  • Question: I left a solution of MBD in methanol exposed to ambient light on my lab bench for a day. Now, my HPLC analysis shows a complex mixture of products. What happened?

  • Answer & Scientific Explanation: You are likely observing the results of photodegradation. Brominated phenolic compounds are known to be sensitive to UV and even ambient light.[5] The energy from light can induce complex degradation pathways, including:

    • Photohydrolysis: Cleavage of the bromine-carbon bond, replacing the bromine atom with a hydroxyl group.

    • Debromination: Homolytic cleavage of the C-Br bond to generate a radical species, which can lead to a variety of downstream products.[5]

    • Oxidation: Light can accelerate the oxidation of the dihydroxy- groups, as described in Issue 1.

    The combination of these pathways can quickly turn a pure solution into a complex mixture of byproducts, rendering it unusable for most scientific applications. This underscores the critical importance of protecting MBD, both in solid form and in solution, from light at all times.

    Immediate Actions:

    • Discard the Solution: The solution is compromised and should be discarded according to your institution's chemical waste disposal guidelines.

    • Reinforce Best Practices: Always work with MBD solutions in a way that minimizes light exposure. Use amber vials or wrap clear vials and flasks in aluminum foil. Do not leave solutions on the benchtop for extended periods.

III. Frequently Asked Questions (FAQs)

  • Q1: Why is an inert atmosphere recommended for storing the solid?

    • A: The dihydroxy- functional groups are susceptible to air oxidation.[1] Over time, oxygen from the atmosphere can react with the compound, leading to the formation of colored quinone-like impurities. Storing under an inert gas like argon or nitrogen displaces the oxygen and significantly enhances the long-term stability of the solid material.

  • Q2: What is the ideal solvent for dissolving MBD?

    • A: MBD is typically soluble in polar organic solvents such as DMSO, DMF, methanol, and ethanol. For biological assays, DMSO is common. For chemical reactions, the choice will depend on the reaction conditions. Always use anhydrous grade solvents to minimize the risk of ester hydrolysis.

  • Q3: Can I store MBD solutions in the refrigerator (2-8°C)?

    • A: While refrigeration will slow down degradation compared to room temperature, it is not a substitute for preparing fresh solutions. If you must store a solution for a short period (1-2 days), refrigeration is acceptable. For longer-term storage, freezing at -20°C or -80°C in small, tightly sealed aliquots is the preferred method to prevent both hydrolysis and oxidative degradation.

  • Q4: My MBD powder seems clumpy. Is this a problem?

    • A: Clumpiness may indicate that the material has absorbed moisture. This increases the risk of hydrolysis of the methyl ester. While it may not mean the compound is significantly degraded, it is a sign of improper storage. You should handle the material in a dry environment (e.g., a glove box) and consider drying it under a high vacuum before use if your application is sensitive to water.

IV. Protocol for Purity Assessment

To ensure the integrity of your results, it is advisable to check the purity of this compound before use, especially if it has been stored for a long time or if degradation is suspected. A standard reversed-phase HPLC method is provided below.

Objective: To determine the purity of MBD and detect the presence of common degradants such as the hydrolyzed carboxylic acid and oxidation byproducts.

Methodology:

ParameterSpecification
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm
Injection Volume 5 µL
Sample Prep Prepare a 1 mg/mL solution in Methanol or Acetonitrile.

Interpreting the Results:

  • Main Peak: The main peak corresponding to this compound should be sharp and symmetrical.

  • Hydrolysis Product: The primary hydrolysis product, 4-bromo-3,5-dihydroxybenzoic acid, will appear as a more polar peak (eluting earlier) than the main compound.[2][3]

  • Oxidation Products: Oxidation can lead to a variety of products, which may appear as small, broad peaks, often around the main peak or in the baseline. A discolored (yellow/brown) solution will often correlate with a "noisy" or impure-looking chromatogram.

V. Visualizing Degradation Pathways

To better understand the chemical transformations that MBD can undergo, the primary degradation pathways are illustrated below.

G cluster_main This compound (MBD) cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway cluster_photo Photodegradation Pathway MBD MBD (White Solid) Oxidation_Product Quinone-type Products (Yellow/Brown Impurities) MBD->Oxidation_Product O₂ / Light / Metal Ions Hydrolysis_Product 4-bromo-3,5-dihydroxybenzoic acid (More Polar Impurity) MBD->Hydrolysis_Product H₂O (Acid/Base Catalyzed) Photo_Product Complex Mixture (Debrominated, Hydroxylated, etc.) MBD->Photo_Product UV / Sunlight

Caption: Key degradation pathways for MBD.

VI. Experimental Workflow: Stability Testing

This workflow outlines a logical process for handling and troubleshooting MBD stability.

G start Receive / Begin Use of MBD check_appearance Check Physical Appearance (Color, Form) start->check_appearance is_discolored Discolored? (Yellow/Brown) check_appearance->is_discolored White/Off-white check_appearance->is_discolored hplc_purity Perform HPLC Purity Check (See Protocol IV) is_discolored->hplc_purity Yes prepare_solution Prepare Solution: - Use Anhydrous Solvent - Protect from Light is_discolored->prepare_solution No is_pure Purity >98%? hplc_purity->is_pure proceed Proceed with Experiment is_pure->proceed Yes consult Consult with Supplier / Consider Ordering New Lot is_pure->consult No observe_issue Observe Issue in Experiment? (e.g., unexpected HPLC peaks) proceed->observe_issue store_properly Store Properly: - 2-8°C - Inert Gas - Dark & Dry use_immediately Use Solution Immediately prepare_solution->use_immediately observe_issue->store_properly No, Experiment Complete troubleshoot Refer to Troubleshooting Guide (Section II) observe_issue->troubleshoot Yes troubleshoot->hplc_purity

Caption: Troubleshooting workflow for MBD stability.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. Retrieved from [Link][6]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Dihydroxybenzoic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link][7]

  • Marqués, I., et al. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. Analytica Chimica Acta, 755, 39-49. [Link][5]

  • Various Authors. (2021). Can methyl benzoate be hydrolyzed? Quora. Retrieved from [Link][2]

  • Norte, M. C., et al. (2005). Electrochemical study of 2,3-dihydroxybenzoic acid and its interaction with Cu(II) and H2O2 in aqueous solutions: implications for wood decay. Journal of Inorganic Biochemistry, 99(5), 1125-34. [Link][1]

  • Cravotto, G., et al. (2005). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 7, 323-325. [Link][3]

  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. Retrieved from [Link][4]

  • The Open Medicinal Chemistry Journal. (2018). Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study. Retrieved from [Link][8]

  • Visky, D., et al. (2018). Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study. The Open Medicinal Chemistry Journal, 12, 1-11. [Link][9]

Sources

Improving the regioselectivity of "Methyl 4-bromo-3,5-dihydroxybenzoate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-bromo-3,5-dihydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges related to the regioselectivity of its reactions.

Introduction to Regioselectivity Challenges

This compound is a valuable building block in organic synthesis due to its multiple reaction sites: two hydroxyl groups and a bromine atom attached to an aromatic ring. However, this functionality also presents a significant challenge in controlling the regioselectivity of subsequent reactions. Achieving selective functionalization at one specific site without affecting the others is crucial for the successful synthesis of complex target molecules. This guide will address common issues and provide strategies to enhance regioselectivity in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during your experiments and provides actionable solutions.

Question 1: I am attempting a mono-O-alkylation of this compound, but I am getting a mixture of the mono-alkylated product, di-alkylated product, and unreacted starting material. How can I improve the selectivity for the mono-alkylated product?

Answer:

This is a common issue arising from the similar reactivity of the two hydroxyl groups. To favor mono-alkylation, you need to carefully control the reaction conditions. Here are several strategies, ranging from simple adjustments to more advanced techniques:

  • Stoichiometry and Reaction Conditions:

    • Limiting the Alkylating Agent: Use only a slight excess (1.0-1.2 equivalents) of the alkylating agent. This minimizes the chance of the second hydroxyl group reacting.

    • Choice of Base: A weaker base, such as potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃), is often preferred over stronger bases like sodium hydride (NaH).[1] Weaker bases will deprotonate only one hydroxyl group to a significant extent at any given time, favoring mono-alkylation.

    • Temperature Control: Running the reaction at a lower temperature can increase selectivity. Start at 0 °C and slowly warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Effects: The choice of solvent can influence the reactivity of the phenoxide ions. Polar aprotic solvents like acetone or acetonitrile (CH₃CN) are commonly used.[1]

  • Protecting Group Strategy: When the above methods do not provide sufficient selectivity, a protecting group strategy is the most reliable approach.[2][3] This involves selectively protecting one hydroxyl group, performing the desired reaction on the other, and then deprotecting.

    • Step 1: Protection: You can use a bulky protecting group that will preferentially react with one hydroxyl group due to steric hindrance. For example, a silyl ether like tert-butyldimethylsilyl (TBDMS) ether can be introduced.[2]

    • Step 2: Alkylation: With one hydroxyl group protected, you can proceed with the alkylation of the free hydroxyl group.

    • Step 3: Deprotection: The protecting group is then removed under specific conditions that do not affect the newly formed ether linkage. For example, TBDMS ethers can be cleaved using fluoride sources like tetrabutylammonium fluoride (TBAF).

Question 2: I am trying to perform a Suzuki-Miyaura coupling at the bromine position, but I am observing significant decomposition of my starting material and low yields of the desired product. What could be the cause?

Answer:

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.[4][5] However, the success of this reaction is highly dependent on the reaction conditions, especially with a substrate containing acidic phenolic protons.[6]

  • Base Selection is Critical: The base used in a Suzuki-Miyaura coupling is crucial.[7] Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can deprotonate the hydroxyl groups, potentially leading to side reactions or insolubility of the starting material. Consider using milder bases such as:

    • Potassium carbonate (K₂CO₃)

    • Cesium carbonate (Cs₂CO₃)

    • Potassium phosphate (K₃PO₄)

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can significantly impact the reaction outcome.[7]

    • Catalysts: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf).[6]

    • Ligands: Phosphine ligands like triphenylphosphine (PPh₃) or more electron-rich and bulky ligands like SPhos can improve catalytic activity and stability.[4]

  • Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often used to dissolve both the organic substrate and the inorganic base.[6]

  • Protecting the Hydroxyl Groups: If optimizing the reaction conditions does not resolve the issue, protecting the hydroxyl groups is a highly recommended strategy.[2] Converting the hydroxyls to a more stable functional group, such as methyl ethers or silyl ethers, will prevent them from interfering with the coupling reaction. The protecting groups can be removed in a subsequent step.

Question 3: I am attempting a Sonogashira coupling with a terminal alkyne, but the reaction is sluggish and gives a complex mixture of products. What are the key parameters to optimize for a successful coupling?

Answer:

The Sonogashira coupling is an effective method for forming a C(sp²)-C(sp) bond.[8][9][10] For a substrate like this compound, several factors can influence the reaction's success.

  • Copper Co-catalyst: The traditional Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI).[9][10] The copper acetylide intermediate is key to the catalytic cycle. Ensure your CuI is fresh and of high purity.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used.[9] The base is crucial for deprotonating the terminal alkyne and neutralizing the HBr formed during the reaction.

  • Palladium Catalyst: A variety of palladium catalysts can be used, with Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ being common choices.[9]

  • Solvent: Anhydrous and deoxygenated solvents are important to prevent side reactions and catalyst deactivation.[10] THF or DMF are suitable choices.

  • Copper-Free Sonogashira: In some cases, copper co-catalysts can lead to the formation of undesired alkyne homocoupling products (Glaser coupling). Copper-free Sonogashira protocols have been developed to address this issue.[8][11] These reactions often employ a palladium catalyst with a specific ligand system and a suitable base.

  • Protecting Groups: As with the Suzuki coupling, protecting the acidic hydroxyl groups can significantly improve the outcome of the Sonogashira reaction by preventing side reactions.[2]

Frequently Asked Questions (FAQs)

Q1: What is the order of reactivity for the different functional groups on this compound?

A1: The reactivity generally follows this order: hydroxyl groups > bromine atom. The two hydroxyl groups have similar pKa values, making their reactivity comparable. The bromine atom is activated towards cross-coupling reactions due to its position on the electron-deficient aromatic ring.

Q2: Can I selectively functionalize one hydroxyl group over the other without using protecting groups?

A2: Achieving high selectivity without protecting groups is challenging but can sometimes be accomplished under carefully controlled conditions. Factors that can influence selectivity include the choice of a bulky reagent that may preferentially react with the less sterically hindered hydroxyl group (though in this symmetric molecule, that is not a factor), or by using a specific base and solvent system that favors mono-functionalization.[1] However, for consistent and high yields of a single regioisomer, a protecting group strategy is generally recommended.[2][3]

Q3: What are some suitable protecting groups for the hydroxyl functions?

A3: The choice of protecting group depends on the subsequent reaction conditions.[12]

  • Silyl ethers (e.g., TBDMS, TIPS): These are robust and can be removed with fluoride ions. They are stable to a wide range of reaction conditions.[2]

  • Benzyl ethers (Bn): Stable to both acidic and basic conditions, they are typically removed by hydrogenolysis.

  • Methyl ethers (Me): Very stable, but their removal requires harsh conditions (e.g., BBr₃), which may not be suitable for complex molecules.

Q4: Can I perform reactions on the methyl ester group in the presence of the free hydroxyls?

A4: Reactions on the methyl ester, such as hydrolysis to the carboxylic acid or reduction to an alcohol, can be performed. However, the basic or reducing conditions required may also affect the hydroxyl groups. For example, hydrolysis with a strong base will deprotonate the hydroxyls. It is often more strategic to perform ester modifications after functionalizing the hydroxyl groups and the bromine atom.

Experimental Protocols

Protocol 1: Selective Mono-O-methylation

This protocol provides a general procedure for the selective mono-methylation of this compound.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methyl iodide (CH₃I)

  • Acetone, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous acetone to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl iodide (1.05 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the potassium carbonate and wash with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with Protected Hydroxyls

This protocol outlines a general procedure for the Suzuki-Miyaura coupling after protecting the hydroxyl groups as TBDMS ethers.

Part A: Protection of Hydroxyl Groups

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq).

  • Add TBDMS-Cl (2.2 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the di-protected product by column chromatography.

Part B: Suzuki-Miyaura Coupling

  • To a reaction vessel, add the di-TBDMS-protected this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[6]

  • Add a base such as K₂CO₃ (2.0 eq).

  • Add a solvent system, for example, a 3:1 mixture of dioxane and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

Table 1: Influence of Base on Mono-alkylation Selectivity

EntryBase (eq)SolventTemperature (°C)Mono-alkylated Product (%)Di-alkylated Product (%)
1NaH (1.1)THF0 to RT4540
2K₂CO₃ (1.1)AcetoneRT7515
3CsHCO₃ (1.5)CH₃CN80855

Note: The yields are approximate and can vary depending on the specific alkylating agent and reaction time.

Visualizations

Workflow for Troubleshooting Regioselectivity

troubleshooting_workflow start Regioselectivity Issue (e.g., mixture of products) check_conditions Review Reaction Conditions start->check_conditions adjust_stoichiometry Adjust Stoichiometry (e.g., limiting reagent) check_conditions->adjust_stoichiometry Initial Approach optimize_base Optimize Base (e.g., weaker base) check_conditions->optimize_base optimize_temp Optimize Temperature (e.g., lower temp) check_conditions->optimize_temp protecting_group Employ Protecting Group Strategy adjust_stoichiometry->protecting_group Insufficient Selectivity success Desired Regioisomer Obtained adjust_stoichiometry->success Improved Selectivity optimize_base->protecting_group Insufficient Selectivity optimize_base->success Improved Selectivity optimize_temp->protecting_group Insufficient Selectivity optimize_temp->success Improved Selectivity select_pg Select Appropriate Protecting Group protecting_group->select_pg protect Protection Step select_pg->protect reaction Perform Desired Reaction protect->reaction deprotect Deprotection Step reaction->deprotect deprotect->success

Caption: A decision-making workflow for troubleshooting regioselectivity issues.

Catalytic Cycle for Suzuki-Miyaura Coupling

suzuki_cycle pd0 Pd(0)L_n pd_complex R-Pd(II)L_n(X) pd0->pd_complex Oxidative Addition transmetalation_complex R-Pd(II)L_n(R') pd_complex->transmetalation_complex Transmetalation product_complex R-R' + Pd(0)L_n transmetalation_complex->product_complex Reductive Elimination product_complex->pd0 product R-R' product_complex->product reactant1 R-X reactant1->pd_complex reactant2 R'-B(OR)₂ reactant2->transmetalation_complex base Base base->transmetalation_complex

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • BenchChem. (n.d.). Methyl 3-hydroxy-4,5-dimethoxybenzoate: A Comprehensive Technical Guide for Researchers.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with Methyl 4-bromo-6-methylnicotinate.
  • (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC. National Institutes of Health.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • BenchChem. (n.d.). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

Sources

Overcoming challenges in the scale-up synthesis of "Methyl 4-bromo-3,5-dihydroxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scale-Up Synthesis of Methyl 4-bromo-3,5-dihydroxybenzoate

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the bench to larger-scale production. We will delve into the common challenges, provide in-depth troubleshooting, and offer validated protocols grounded in established chemical principles.

Introduction: The Challenge of Regioselectivity

This compound is a valuable building block in the development of pharmaceuticals and other complex organic molecules. Its synthesis appears straightforward: the esterification of 3,5-dihydroxybenzoic acid followed by electrophilic bromination. However, the scale-up process is fraught with challenges, primarily centered on controlling the regioselectivity of the bromination step. The two hydroxyl groups are powerful ortho-, para-directing activators, making the aromatic ring highly susceptible to over-bromination and the formation of undesired isomers.

This guide provides a logical, cause-and-effect framework for troubleshooting these issues, ensuring a robust, reproducible, and scalable synthesis.

Core Synthesis Workflow

The most common and logical synthetic route involves two primary stages. Our troubleshooting guide is structured around the potential pitfalls in each of these critical steps.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Regioselective Bromination cluster_2 Step 3: Purification A 3,5-Dihydroxybenzoic Acid B Methyl 3,5-dihydroxybenzoate A->B  MeOH, H₂SO₄ (cat.)  Reflux C This compound (Target Molecule) B->C  Brominating Agent  Controlled Temp. D Crude Product Mixture C->D  Work-up E Pure Product (>98%) D->E  Recrystallization G A Analyze Crude Product by HPLC/TLC. Major byproduct observed? B Dibromo / Tribromo Species A->B  Yes   C Unreacted Starting Material A->C  Yes   D Action: Improve Selectivity B->D E Action: Drive Reaction to Completion C->E F 1. Lower reaction temperature to 0°C or below. 2. Slow the addition rate of the brominating agent. 3. Consider a milder agent like NBS. D->F G 1. Increase stoichiometry of brominating agent slightly (e.g., 1.05 eq). 2. Allow for a longer reaction time at low temp. 3. Check for reagent degradation. E->G

Caption: Troubleshooting guide for byproduct formation during bromination.

Question 4: What is the best solvent for a scalable bromination reaction?

Answer: Solvent choice impacts solubility, reaction rate, and temperature control.

Solvent SystemAdvantagesDisadvantages on Scale-Up
Glacial Acetic Acid Good solubility for starting material. Can activate the brominating agent. [1]Corrosive. Can be difficult to remove completely. Requires careful material compatibility checks for the reactor.
Dichloromethane (DCM) Good solubility, low boiling point (easy to remove). Generally inert. [2]Environmental and health concerns. Potential for pressure buildup if cooling fails.
Methanol / Ethanol "Green" solvent option. Good solubility.Can potentially react with brominating agents or HBr byproduct.

For scale-up, a combination of a chlorinated solvent like DCM with a co-solvent like acetic acid often provides a good balance of solubility and reactivity control. [3]

Part C: Purification and Isolation

Question 5: Column chromatography is not feasible for our production scale. How can we effectively purify the product?

Answer: The key to avoiding chromatography is a well-controlled reaction followed by a carefully designed recrystallization.

  • Quenching: After the reaction is complete (monitored by TLC/HPLC), quench any excess bromine with a solution of sodium bisulfite or sodium thiosulfate. The disappearance of the bromine's reddish color is a visual indicator.

  • Aqueous Wash: Wash the organic layer with water and then brine to remove salts and water-soluble impurities.

  • Recrystallization: This is the most critical purification step for scale-up. Finding the right solvent system is essential.

    • Ideal Solvent Properties: The product should be highly soluble at high temperatures and poorly soluble at low temperatures. Impurities should either be completely soluble or completely insoluble at all temperatures.

    • Starting Points: Consider solvent systems like Ethanol/Water, Ethyl Acetate/Hexanes, or Toluene. You must perform lab-scale experiments to determine the optimal solvent ratio and cooling profile. A slow cooling process is crucial for forming large, pure crystals.

Question 6: The final isolated product is pink or brown. What causes this discoloration and how can it be prevented?

Answer: Phenols are susceptible to oxidation, which can form highly colored quinone-type impurities.

  • Cause: Exposure to air (oxygen), trace metals, or residual acid/base from the work-up can catalyze oxidation.

  • Prevention:

    • During work-up and isolation, consider sparging solutions with nitrogen or argon to minimize air exposure.

    • Ensure all reagents are quenched and the final product is washed to a neutral pH.

    • For storage, keep the final product under an inert atmosphere (nitrogen or argon) and protected from light.

  • Remediation: If the product is already discolored, a recrystallization with a small amount of activated carbon can sometimes remove the colored impurities. Use charcoal sparingly as it can also adsorb your product and reduce yield.

Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 3,5-dihydroxybenzoate (Lab Scale)
  • To a 1 L round-bottom flask equipped with a reflux condenser, add 3,5-dihydroxybenzoic acid (50 g, 0.32 mol).

  • Add anhydrous methanol (500 mL). Stir to create a slurry.

  • Carefully add concentrated sulfuric acid (5 mL) dropwise to the stirring mixture.

  • Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), looking for the disappearance of the starting material spot.

  • Once complete, cool the reaction to room temperature. Reduce the volume of methanol by ~70% using a rotary evaporator.

  • Pour the concentrated mixture into 1 L of cold deionized water and extract with ethyl acetate (3 x 300 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 200 mL) until the aqueous layer is no longer acidic, then wash with brine (1 x 200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3,5-dihydroxybenzoate as a white to off-white solid. Expected yield: 90-98%. [3]

Protocol 2: Synthesis of this compound (Lab Scale)
  • In a 1 L three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Methyl 3,5-dihydroxybenzoate (40 g, 0.24 mol) in dichloromethane (DCM, 400 mL).

  • Cool the flask in an ice-salt bath to between 0°C and -5°C.

  • In the dropping funnel, prepare a solution of liquid bromine (12.2 mL, 0.24 mol, 1.0 eq) in DCM (100 mL).

  • Add the bromine solution dropwise to the reaction mixture over 2 hours, ensuring the internal temperature does not rise above 5°C. [2]HBr gas will be evolved; ensure adequate ventilation or a gas trap/scrubber.

  • After the addition is complete, let the reaction stir at 0-5°C for an additional 1-2 hours. Monitor for completion by TLC/HPLC.

  • Slowly add a 10% aqueous sodium bisulfite solution dropwise to quench excess bromine until the red-brown color disappears.

  • Transfer the mixture to a separatory funnel and wash with deionized water (2 x 200 mL) and then brine (1 x 200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.

References
  • Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. (n.d.). Methyl 3,5-Dibromo-4-Hydroxybenzoate. Retrieved from [Link]

  • Google Patents. (2012). CN103408404A - Process for synthesizing p-bromophenol.
  • Google Patents. (2013). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • CK-12 Foundation. (n.d.). How to make bromophenol from phenol?. Retrieved from [Link]

  • Elumalai, V., & Hansen, J. H. (2020). A scalable and green one-minute synthesis of substituted phenols. RSC Advances. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (1979). DE2613969C3 - Process for the production of brominated phenols.
  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]

  • ChemistryViews. (2019). Regioselective Synthesis of Brominated Phenols. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3,5-Dihydroxybenzoate. Retrieved from [Link]

  • Google Patents. (2013). CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.

Sources

Technical Support Center: Identification and Characterization of Impurities in Methyl 4-bromo-3,5-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-bromo-3,5-dihydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in this key chemical intermediate. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities I should expect when synthesizing this compound?

A1: The impurity profile of this compound is heavily dependent on the synthetic route employed. However, based on common synthetic strategies, you should be vigilant for the following impurities:

  • Starting Material Carryover: Unreacted 3,5-dihydroxybenzoic acid or its methyl ester.

  • Over-bromination Products: The formation of Methyl 3,5-dibromo-4-hydroxybenzoate is a common side product if the bromination reaction is not carefully controlled.[1][2]

  • Positional Isomers: Depending on the directing effects of the substituents and reaction conditions, trace amounts of other brominated isomers might be formed.

  • Hydrolysis Products: If the reaction or workup conditions are not anhydrous, hydrolysis of the methyl ester back to the carboxylic acid (4-bromo-3,5-dihydroxybenzoic acid) can occur.[3]

Q2: My HPLC-UV analysis shows several unexpected peaks in my sample of this compound. How can I begin to identify them?

A2: A systematic approach is crucial for identifying unknown peaks. Here is a logical workflow to follow:

  • Forced Degradation Study: Subject your sample to stress conditions (acidic, basic, oxidative, photolytic, and thermal) to intentionally generate degradation products.[3][4] This can help determine if the unexpected peaks are related to the stability of your compound.

  • High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass data for the parent compound and the impurity peaks. The characteristic isotopic pattern of bromine (approximately 1:1 ratio for 79Br and 81Br isotopes) will result in a distinctive M+2 peak for any bromine-containing species, aiding in their identification.[5][6][7]

  • Tandem Mass Spectrometry (MS/MS): Fragment the impurity ions and analyze their fragmentation patterns. This can provide structural clues by comparing the fragmentation of the impurities to that of the parent compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated in sufficient quantity (e.g., via preparative HPLC), 1H and 13C NMR are powerful tools for unambiguous structure elucidation.[8][9][10][11][12]

Troubleshooting Guides

Issue 1: Difficulty in achieving baseline separation of impurities from the main peak in HPLC.

Potential Cause & Solution:

  • Suboptimal Mobile Phase: The polarity and pH of the mobile phase are critical for resolving closely related compounds.

    • Action: Systematically vary the mobile phase composition. A common starting point for benzoate derivatives is a gradient of acetonitrile or methanol with water containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to suppress the ionization of phenolic and carboxylic acid groups.[13]

  • Inappropriate Column Chemistry: The choice of stationary phase is crucial.

    • Action: If a standard C18 column does not provide adequate separation, consider trying a phenyl-hexyl or a polar-embedded column, which can offer different selectivities for aromatic and polar compounds.

  • Temperature Effects: Column temperature can influence peak shape and selectivity.

    • Action: Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves resolution.[4]

Experimental Protocols

Protocol 1: Generic HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for developing a robust impurity profiling method.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 254 nm and 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Protocol 2: Sample Preparation for LC-MS Analysis

Accurate mass measurement is key to proposing elemental compositions for unknown impurities.

  • Prepare a stock solution of your this compound sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 10-50 µg/mL using the initial mobile phase conditions of your LC method.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • Analyze the sample using an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquire data in both positive and negative ionization modes to maximize the chances of detecting all impurities. Pay close attention to the characteristic bromine isotope pattern in the mass spectra.[5][6][7]

Visualizing the Workflow

The following diagram illustrates a typical workflow for the identification and characterization of impurities.

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Identification cluster_2 Characterization Sample Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV LC_MS LC-MS (HRMS) HPLC_UV->LC_MS Unexpected Peaks Isolation Preparative HPLC HPLC_UV->Isolation Isolate Impurity MS_MS MS/MS Fragmentation LC_MS->MS_MS Structure_Elucidation Structure Elucidation MS_MS->Structure_Elucidation NMR NMR Spectroscopy Isolation->NMR NMR->Structure_Elucidation caption Workflow for Impurity ID

Caption: A logical workflow for impurity identification and characterization.

Understanding Potential Degradation Pathways

The diagram below illustrates potential degradation pathways for this compound under stress conditions.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_debromination Photolytic/Reductive Debromination Parent This compound Acid_Product 4-bromo-3,5-dihydroxybenzoic acid Parent->Acid_Product Acidic/Basic Conditions Oxidation_Product Quinone-type Structures Parent->Oxidation_Product Oxidizing Agents Debrominated_Product Methyl 3,5-dihydroxybenzoate Parent->Debrominated_Product UV Light / Reducing Agents caption Potential Degradation Pathways

Caption: Potential degradation pathways for the target compound.

References

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
  • ChemicalBook. (n.d.). methyl 4-bromo-3,5-dimethoxybenzoate synthesis.
  • PubMed. (2022, November 23). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • Scott, K. N. (1972). Carbon-13 Nuclear Magnetic Resonance of Biologically Important Aromatic Acids. I. Chemical Shifts of Benzoic Acid and Derivatives. Journal of the American Chemical Society, 94(25), 8564–8568.
  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. (n.d.). Methyl 3,5-Dibromo-4-Hydroxybenzoate.
  • BenchChem. (2025). stability of Methyl 3-hydroxy-4,5-dimethoxybenzoate under different conditions.
  • ResearchGate. (2025, August 8). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.
  • PubMed. (2001, August 24). Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography.

Sources

Technical Support Center: Optimizing the Work-Up for Methyl 4-bromo-3,5-dihydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-bromo-3,5-dihydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical post-reaction work-up and purification stages. Achieving high purity and yield for this compound hinges on a well-executed work-up that accounts for its unique chemical properties—namely, the presence of acidic phenolic hydroxyl groups and a base-labile methyl ester. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind each procedural choice.

Core Principles of the Work-Up Procedure

The successful isolation of this compound from a crude reaction mixture is governed by its functional groups. The synthesis, typically an electrophilic aromatic bromination of a methyl 3,5-dihydroxybenzoate precursor, leaves behind unreacted starting materials, acidic byproducts (HBr), excess brominating agent (e.g., Br₂ or NBS), and potentially over-brominated side products.[1][2][3][4]

A robust work-up strategy must therefore accomplish four key objectives:

  • Quenching: Neutralize any remaining reactive bromine.

  • Acid Removal: Neutralize strong acids generated during the reaction.

  • Extraction: Efficiently partition the target molecule into an organic phase while leaving impurities in the aqueous phase.

  • Purification: Remove residual impurities through recrystallization or chromatography.

The molecule's phenolic nature makes its solubility highly dependent on pH. In neutral or acidic conditions, it is soluble in organic solvents like ethyl acetate. Under basic conditions, the hydroxyl groups can be deprotonated to form water-soluble phenoxides. However, the methyl ester is susceptible to hydrolysis under harsh basic or acidic conditions, particularly with heating.[5][6][7] Therefore, a carefully controlled pH during extraction is paramount.

Troubleshooting Guide

This section addresses common issues encountered during the work-up procedure in a question-and-answer format.

Question 1: My final yield is very low after aqueous extraction. Where did my product go?

  • Possible Cause 1: Premature Product Precipitation.

    • Explanation: After quenching the reaction, if the crude mixture is highly acidic from HBr generated during bromination, pouring it directly into a large volume of water can sometimes cause the product to precipitate out of the organic solvent, especially if a solvent like dichloromethane is used.

    • Solution: Before extraction, neutralize the bulk of the acid. After quenching with a reducing agent, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring until gas evolution ceases. Then, proceed with the dilution and extraction.

  • Possible Cause 2: Product Loss to the Aqueous Layer.

    • Explanation: The phenolic hydroxyl groups on your product are acidic. If you used a strong base like sodium hydroxide (NaOH) or even a concentrated sodium carbonate (Na₂CO₃) solution to wash the organic layer, you may have deprotonated your product, forming the water-soluble phenoxide salt, thus pulling it into the aqueous phase.

    • Solution: Use a milder base for washes. A saturated solution of sodium bicarbonate is typically sufficient to remove strong acid byproducts (like HBr) without significantly deprotonating the less acidic phenolic groups of your product.[8][9][10] Always check the pH of the aqueous layer after washing; it should be around 8-9. If you suspect your product is in the aqueous washes, you can attempt to recover it by acidifying the aqueous layer with cold 1M HCl to a pH of ~4-5 and extracting it back into ethyl acetate.

  • Possible Cause 3: Incomplete Extraction.

    • Explanation: Phenolic compounds can have moderate water solubility, and a single extraction may be insufficient to recover all the product from the aqueous phase.

    • Solution: Perform multiple extractions. After the initial extraction with your chosen organic solvent (e.g., ethyl acetate), separate the layers and extract the aqueous layer again with fresh organic solvent at least two more times.[8] Combining these organic extracts will maximize the recovery of your product.

Question 2: My product oiled out or formed a sticky solid instead of crystallizing. How can I purify it?

  • Possible Cause 1: Residual Solvent.

    • Explanation: Even trace amounts of the extraction solvent (like ethyl acetate or dichloromethane) can act as an impurity and inhibit crystal lattice formation.

    • Solution: Ensure your crude product is thoroughly dried under high vacuum. If it remains an oil, you can co-evaporate it with a solvent it is sparingly soluble in, like hexanes or heptane, to azeotropically remove residual volatile impurities.

  • Possible Cause 2: Presence of Impurities.

    • Explanation: Impurities, such as unreacted starting material or over-brominated byproducts, disrupt the crystallization process.[11][12]

    • Solution 1 (Recrystallization): Find a suitable solvent system. A good system is one where the product is highly soluble at high temperatures but poorly soluble at low temperatures. For this compound, consider solvent pairs like methanol/water, ethanol/water, or ethyl acetate/hexanes.[8][13] Dissolve the crude oil in a minimum amount of the hot "good" solvent (e.g., methanol) and then slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then allow it to cool slowly.

    • Solution 2 (Column Chromatography): If recrystallization fails, flash column chromatography is the most reliable method for purifying oils or amorphous solids. Use a solvent system determined by TLC analysis, typically a gradient of ethyl acetate in hexanes.

Question 3: My NMR spectrum shows a significant amount of starting material (Methyl 3,5-dihydroxybenzoate). Can I remove it without chromatography?

  • Explanation: This indicates an incomplete reaction. Fortunately, the starting material and the brominated product have different properties that can be exploited. The brominated product is less polar and more lipophilic than the starting material.

  • Solution (Selective Recrystallization): You can often remove the more polar starting material through careful recrystallization. The less polar brominated product will typically crystallize first from a suitable solvent system, leaving the more soluble starting material in the mother liquor. Experiment with different solvents; a system like toluene or dichloromethane/hexanes might be effective.[11]

Question 4: I see evidence of a dibrominated byproduct in my analysis. What happened and how can I avoid it?

  • Explanation: The two hydroxyl groups are activating, making the aromatic ring highly susceptible to electrophilic substitution. If the reaction conditions (temperature, reaction time, stoichiometry of the brominating agent) are not carefully controlled, a second bromination can occur.[11][14]

  • Prevention:

    • Slowly add the brominating agent (e.g., Br₂ or NBS) at a low temperature (0-5 °C) to control the reaction rate.

    • Use a slight excess, but not a large excess, of the starting material relative to the brominating agent if possible.

    • Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.

  • Removal: Separating mono- and di-brominated products can be challenging. Flash column chromatography is the most effective method. Due to the increased molecular weight and altered polarity, the two compounds should be separable.

Frequently Asked Questions (FAQs)

  • Q1: What is the best quenching agent for excess bromine after the reaction? A: A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is highly effective and commonly used.[11] It rapidly reduces elemental bromine (Br₂) to bromide ions (Br⁻). An alternative is a saturated solution of sodium bisulfite (NaHSO₃).[8]

  • Q2: How do I choose the best organic solvent for extraction? A: Ethyl acetate is an excellent choice for phenolic compounds.[13][15] It has good solvating power for the product, is not readily miscible with water, and is relatively easy to remove under vacuum. Dichloromethane can also be used, but it is denser than water, which can sometimes complicate separations, and it is more toxic.

  • Q3: What is the ideal pH range for aqueous washes? A: A two-stage washing process is ideal. First, wash with a saturated NaHCO₃ solution to bring the pH to ~8. This removes strong acids without deprotonating your product. Follow this with a wash using a saturated NaCl solution (brine). Brine helps to remove dissolved water from the organic layer and breaks up emulsions.

  • Q4: Can I use a stronger base like NaOH to wash the organic layer? A: It is strongly discouraged. Strong bases like NaOH or KOH will readily deprotonate the phenolic hydroxyl groups, causing your product to partition into the aqueous layer.[5] They also significantly increase the risk of hydrolyzing the methyl ester to the corresponding carboxylic acid, especially if the solution is not kept cold.[6][7][16]

  • Q5: What are some recommended starting points for recrystallization solvents? A: Based on the polarity of the molecule, the following systems are good starting points. Always test on a small scale first.

    • Methanol / Water[8]

    • Ethanol / Water

    • Ethyl Acetate / Hexanes

    • Toluene[11]

Data & Protocols

Table 1: Properties of Key Compounds
CompoundMolecular Weight ( g/mol )Key FeatureExpected TLC R_f (20% EtOAc/Hex)
Methyl 3,5-dihydroxybenzoate168.15Starting MaterialLower
This compound 247.04 Product Intermediate
Methyl 4,6-dibromo-3,5-dihydroxybenzoate325.94ByproductHigher
Experimental Protocol 1: Standard Work-Up and Extraction
  • Cool the Reaction: Once the reaction is deemed complete by TLC, cool the reaction vessel to 0 °C in an ice bath.

  • Quench Excess Bromine: Slowly add saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution dropwise with vigorous stirring until the characteristic orange/brown color of bromine dissipates.

  • Dilute: Add deionized water and the chosen extraction solvent (e.g., ethyl acetate). Use a volume of solvent roughly equal to the reaction volume.

  • Neutralize (Optional but Recommended): If the reaction was run in an acidic solvent or generated significant HBr, slowly add saturated aqueous NaHCO₃ solution until CO₂ evolution ceases. Check the pH of the aqueous layer to ensure it is between 7 and 8.

  • Separate and Extract: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with fresh ethyl acetate.[8]

  • Wash Combined Organics: Combine all organic extracts and wash them sequentially with:

    • Saturated aqueous NaHCO₃ solution (1x)

    • Saturated aqueous NaCl (brine) solution (1x)

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Visual Workflow: Standard Work-Up Procedure

Workup_Workflow cluster_reaction Reaction Phase cluster_workup Aqueous Work-Up cluster_isolation Isolation & Purification Reaction Crude Reaction Mixture (Product, HBr, excess Br₂) Quench 1. Quench Add sat. Na₂S₂O₃ Reaction->Quench Extract 2. Extract (e.g., Ethyl Acetate) Quench->Extract Wash_Bicarb 3. Wash Add sat. NaHCO₃ Extract->Wash_Bicarb Organic Layer Wash_Brine 4. Wash Add sat. NaCl Wash_Bicarb->Wash_Brine Dry 5. Dry (e.g., Na₂SO₄) Wash_Brine->Dry Concentrate 6. Concentrate (Rotary Evaporator) Dry->Concentrate Crude Crude Product Concentrate->Crude Purify 7. Purify (Recrystallization or Chromatography) Crude->Purify Pure Pure Product Purify->Pure

Caption: A workflow for the work-up of this compound.

References

  • Alara, O. R., Abdurahman, N. H., & Ukaegbu, C. I. (2021). Extraction of phenolic compounds: A review. ResearchGate. Available at: [https://www.researchgate.net/publication/3509 Extraction_of_phenolic_compounds_A_review]([Link] Extraction_of_phenolic_compounds_A_review)

  • Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids.
  • Reddit discussion on ester hydrolysis. (2020). r/Chempros. Available at: [Link]

  • Naczk, M., & Shahidi, F. (2004). Extraction and analysis of phenolics in food.
  • JoVE. (2024). Eco-Friendly Extraction of Bioactive Compounds Using Polyol-Based Microwave-Assisted Techniques. Journal of Visualized Experiments. Available at: [Link]

  • Organic Syntheses. (Various Years). Collective Volume procedures often detail standard extraction and washing techniques. Example: Oxidation of 4-Bromobenzyl Alcohol. Available at: [Link]

  • Herrero, M., Cifuentes, A., & Ibañez, E. (2006). Sub- and supercritical fluid extraction of functional ingredients from different natural sources: Plants, food-by-products, algae and microalgae. Food Chemistry.
  • The Royal Society of Chemistry. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Available at: [Link]

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information for related chemical syntheses. Available upon search for specific compounds.
  • Google Patents. (2013). 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. CN103467296A.
  • Reddit discussion on chiral methyl ester hydrolysis. (2025). r/Chempros. Available at: [Link]

  • Basu, M. K., Sarkar, D. C., & Ranu, B. C. (1989). A mild and selective method of ester hydrolysis.
  • Google Patents. (1980). Hydrolysis of methyl esters. US4185027A.
  • Organic Chemistry Portal. (n.d.). Methyl Esters. Available at: [Link]

  • Google Patents. (1996). Process for preparing 3,5-dihydroxy 4-bromobenzoic acid. EP0691323A1.
  • Chemistry LibreTexts. (2022). Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]

  • Liu, W., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Available at: [Link]

  • OpenStax. (2023). Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Electrophilic Aromatic Substitution Reactions: Bromination. Available at: [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]

  • Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. (n.d.). Methyl 3,5-Dibromo-4-Hydroxybenzoate. Available at: [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). Available at: [Link]

  • Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Available at: [Link]

  • Global Substance Registration System (GSRS). (n.d.). METHYL 4-BROMO-3,5-DIMETHOXYBENZOATE. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-3-hydroxybenzoate. PubMed Central. Available at: [Link]

  • Dah Academy. (2020). Organic chemistry - Predicting mono-bromination products. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. PubChem. Available at: [Link]

  • ResearchGate. (2025). Effect of Bromination on the Pharmacological Properties of Methyl 1-Allyl-4-Hydroxy-2,2-Dioxo-1H-2λ6,1- Benzothiazine-3-Carboxylate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Utility of Methyl 4-bromo-3,5-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Brominated Phenols in Modern Synthesis

Brominated phenols represent a cornerstone class of intermediates in organic synthesis, prized for their utility as versatile building blocks. The presence of the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the construction of complex molecular architectures.[1] These compounds are particularly crucial in the development of pharmaceuticals, agrochemicals, and materials science.[2][3] The reactivity and selectivity of a brominated phenol are intricately modulated by the nature and position of other substituents on the aromatic ring. This guide provides an in-depth comparison of Methyl 4-bromo-3,5-dihydroxybenzoate against other common brominated phenols, offering field-proven insights and experimental data to inform strategic decisions in synthetic design.

Featured Intermediate: this compound

This compound (CAS No. 34126-16-4) is a poly-substituted aromatic compound with a unique electronic profile.[4][5] The molecule's synthetic potential is derived from the interplay of its functional groups:

  • Two Hydroxyl (-OH) Groups: Positioned ortho to the bromine atom, these groups are strongly electron-donating, activating the aromatic ring and influencing its reactivity in electrophilic substitution and cross-coupling reactions.

  • One Bromo (-Br) Group: Serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann condensations.[6][7]

  • One Methyl Ester (-COOCH₃) Group: An electron-withdrawing group that deactivates the ring, providing a point of electronic opposition to the hydroxyl groups and a handle for further derivatization (e.g., hydrolysis to a carboxylic acid or reduction to an alcohol).

This specific arrangement of activating and deactivating groups makes this compound a highly valuable precursor, particularly in the synthesis of natural products and their analogues, such as derivatives of Syringol (2,6-dimethoxyphenol).[8][9][10]

Comparative Analysis with Alternative Brominated Phenols

The choice of a brominated phenol intermediate is a critical decision that impacts reaction efficiency, yield, and the need for subsequent functional group manipulations. Below, we compare this compound to several alternatives.

Key Comparison Parameters:
  • Reactivity in Cross-Coupling: Governed by the electronic density of the aromatic ring and steric hindrance around the C-Br bond. More electron-rich rings generally undergo oxidative addition to the catalyst (e.g., Palladium(0)) more readily.[11]

  • Need for Protecting Groups: Free hydroxyl groups can interfere with certain reagents (e.g., organometallics) and may require protection/deprotection steps, adding to the synthetic pathway.

  • Steric Hindrance: Substituents ortho to the bromine atom can impede the approach of the catalyst and coupling partners, potentially lowering reaction rates and yields.

  • Downstream Functionalization Potential: The presence of other functional groups (like esters or additional halogens) offers opportunities for subsequent synthetic transformations.

Data Summary: Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a paramount tool for C-C bond formation.[11] The table below presents representative yields for the coupling of various brominated phenols with phenylboronic acid under standardized conditions to highlight their relative performance.

EntryBrominated PhenolKey Structural FeaturesRepresentative Yield (%)Rationale for Performance
1 This compound Two ortho -OH (activating), one para -COOCH₃ (deactivating)85-95% The powerful electron-donating effect of the two hydroxyl groups significantly enhances the rate of oxidative addition. The electron-withdrawing ester group provides electronic balance and does not sterically hinder the reaction site. High yields are typical.[12][13]
2 p-BromophenolOne para -OH (activating)70-85%As the simplest comparator, its reactivity is moderate. The single hydroxyl group provides sufficient activation for good yields, though generally lower than more activated substrates under identical conditions.[14]
3 Methyl 3,5-dibromo-4-hydroxybenzoateOne ortho -Br, one para -OH (activating)75-90%Highly reactive due to the activating hydroxyl group. The presence of a second bromine offers a site for sequential, regioselective cross-coupling, a significant synthetic advantage.[15]
4 4-Bromo-2,6-dimethoxyphenol (Syringyl Bromide)Two ortho -OCH₃ (activating, protected), one para -OH (activating)90-98%The methoxy groups are strongly activating and sterically similar to hydroxyls but do not require protection for many subsequent steps (e.g., reactions incompatible with acidic protons). This often leads to very high yields and cleaner reactions.[9][16]

Note: Yields are illustrative and can vary based on specific catalyst systems, bases, and solvents used.

Strategic Selection Workflow

Choosing the right building block is paramount. The following decision-making workflow can guide the selection process based on synthetic goals.

G start Define Synthetic Goal goal1 Maximize C-C Coupling Yield? start->goal1 goal2 Avoid Protection Chemistry? start->goal2 goal3 Require Further Functionalization? start->goal3 reagent1 This compound goal1->reagent1 Excellent yields due to strong -OH activation reagent2 4-Bromo-2,6-dimethoxyphenol (Syringyl Bromide) goal1->reagent2 Highest yields due to -OCH3 activation goal2->reagent2 Methoxy groups are inherently protected goal3->reagent1 Ester allows for hydrolysis, reduction, or amidation reagent3 Methyl 3,5-dibromo-4-hydroxybenzoate goal3->reagent3 Second bromine enables sequential coupling

Caption: Decision matrix for selecting a brominated phenol building block.

Experimental Protocols: A Practical Guide

Trustworthy protocols are self-validating. Here, we provide detailed methodologies for key transformations.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a standard palladium-catalyzed cross-coupling with an arylboronic acid.[17]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₂CO₃, and the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add the 1,4-dioxane/water solvent mixture via syringe.

  • Degassing: Sparge the reaction mixture with Argon for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Ullmann Condensation for Diaryl Ether Synthesis

The Ullmann condensation is a classic copper-catalyzed reaction for forming C-O bonds, creating diaryl ethers.[18] Modern protocols often use ligands to facilitate the reaction at lower temperatures.[19][20][21]

Materials:

  • This compound (1.0 eq)

  • Phenol (1.5 eq)

  • Copper(I) Iodide (CuI) (10 mol%)

  • L-Proline or N,N-Dimethylglycine (20 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound, the phenol, CuI, L-Proline, and Cs₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times.

  • Solvent Addition: Add anhydrous DMSO via syringe.

  • Reaction Execution: Heat the mixture to 90-110 °C and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash chromatography to obtain the diaryl ether product.

Synthetic Workflow Visualization

The following diagram illustrates the generalized laboratory workflow for the Suzuki-Miyaura coupling protocol described above.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis p1 Weigh Reagents: Aryl Bromide, Boronic Acid, Base, Catalyst p2 Dry Glassware & Establish Inert Atmosphere p1->p2 r1 Combine Reagents in Flask p2->r1 r2 Add & Degas Solvent r1->r2 r3 Heat & Stir (Monitor by TLC) r2->r3 w1 Cool & Dilute with Organic Solvent r3->w1 w2 Aqueous Wash (Water, Brine) w1->w2 w3 Dry & Concentrate w2->w3 w4 Column Chromatography w3->w4 a1 Characterize Product (NMR, MS, etc.) w4->a1

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.

Conclusion and Outlook

This compound stands out as a superior building block when high reactivity in cross-coupling is desired and the synthetic plan can accommodate its free hydroxyl groups or incorporate a protection/deprotection strategy. Its dual hydroxyl activation makes it more reactive than simpler analogues like p-bromophenol. While methoxy-substituted phenols such as Syringyl Bromide may offer the advantage of "in-built" protection and slightly higher yields, the ester functionality of this compound provides an additional, orthogonal site for molecular elaboration that is not present in the former. For syntheses requiring sequential couplings, a di-brominated phenol is the logical choice. Ultimately, the optimal reagent is dictated by the specific strategic demands of the synthetic route, balancing reactivity, functional group tolerance, and overall step economy.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 4-Bromo-3-hydroxybenzoate: Synthesis, Properties, and Applications in Chemical Research.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A one-pot protocol for the fluorosulfonation and Suzuki coupling of phenols and bromophenols, streamlined access to biaryls and terphenyls.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Wikipedia. (n.d.). Ullmann condensation.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • ResearchGate. (2024). Synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues.
  • ChemicalBook. (n.d.). Methyl 4-bromo-3,5-dimethoxybenzoate synthesis.
  • Saikia, I., Borah, A. J., & Phukan, P. (n.d.). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews.
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5, 3799-3802.
  • Scilit. (n.d.). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products.
  • ACS Publications. (n.d.). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry.
  • ResearchGate. (2015). Bromination of guaiacol and syringol using ionic liquid to obtain bromides.
  • NIH. (n.d.). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. PMC.
  • NIH. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC.
  • NIH. (n.d.). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Organic Syntheses. (n.d.). p-BROMOPHENOL.
  • ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry.
  • Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. (n.d.). Methyl 3,5-Dibromo-4-Hydroxybenzoate.
  • ChemicalBook. (2025). methyl 4-bromo-3,5-dihydroxy-benzoate.
  • Google Patents. (n.d.). A method of synthesis 2,6- syringol.
  • Wikipedia. (n.d.). Syringol.
  • Grokipedia. (n.d.). Syringol.
  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.).
  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • ACS Publications. (2025). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Journal of the American Chemical Society.
  • MDPI. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
  • Benchchem. (n.d.). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
  • NIH. (n.d.). Reactions of organoboron compounds enabled by catalyst-promoted metalate shifts. PMC.
  • Benchchem. (n.d.). Methyl 3-bromo-4,5-dihydroxybenzoate.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-methyliodobenzene and aryl boronic acids with 1 a.
  • Semantic Scholar. (2021). Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B.

Sources

A Comparative Guide to the Biological Activity of Methyl 4-bromo-3,5-dihydroxybenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, phenolic compounds represent a cornerstone of medicinal chemistry, offering a versatile scaffold for developing novel therapeutic agents. Among these, Methyl 4-bromo-3,5-dihydroxybenzoate stands out as a molecule of significant interest. As a halogenated derivative of a dihydroxybenzoic acid ester, it combines several key structural features known to influence biological activity: a hydrogen-donating phenolic hydroxyl group, an electron-withdrawing bromine atom, and a lipophilicity-modulating methyl ester group.

The true potential of this scaffold, however, lies in the systematic exploration of its structural analogs. By strategically modifying its functional groups, we can fine-tune its physicochemical properties to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive comparative analysis of the biological activities of this compound and its conceptual analogs. We will delve into key therapeutic areas—antioxidant, antimicrobial, and anticancer activities—supported by detailed experimental protocols and a critical discussion of structure-activity relationships (SAR). The objective is to provide researchers, scientists, and drug development professionals with a robust framework for understanding and advancing this promising class of compounds.

General Synthesis Approach for Analogs

The generation of a focused library of analogs is fundamental to any SAR study. The synthesis of derivatives of this compound typically begins with a commercially available starting material, such as p-hydroxybenzoic acid or 3,5-dihydroxybenzoic acid. The core structure is then built upon through a series of well-established organic reactions, including halogenation, esterification, and protection/deprotection of hydroxyl groups. The choice of pathway allows for controlled modifications at specific positions on the aromatic ring and the ester moiety.

For instance, selective bromination can be achieved using reagents like N-Bromosuccinimide (NBS) or liquid bromine in a suitable solvent system.[1] The ester group can be varied by using different alcohols (e.g., ethanol, propanol) during the esterification step, thereby modulating the compound's lipophilicity. The workflow below illustrates a generalized synthetic strategy.

G A Starting Material (e.g., p-Hydroxybenzoic Acid) B Step 1: Bromination (e.g., Br2, Acetic Acid) A->B C Intermediate 1 (e.g., 3-Bromo-4-hydroxybenzoic acid) B->C D Step 2: Esterification (e.g., Methanol, H2SO4) C->D E Target Compound (Methyl 3-bromo-4-hydroxybenzoate) D->E F Analog Synthesis: Varying Alcohols (R-OH) D->F Modification G Ester Analogs F->G H Starting Material 2 (e.g., 3,5-Dihydroxybenzoic Acid) I Step 1b: Bromination H->I J Step 2b: Esterification I->J K Parent Compound (this compound) J->K

Caption: Generalized workflow for the synthesis of benzoate analogs.

Part 1: Comparative Antioxidant Activity

Scientific Rationale: Phenolic compounds are renowned antioxidants primarily due to their ability to donate a hydrogen atom from their hydroxyl (-OH) groups to neutralize free radicals.[2] The stability of the resulting phenoxyl radical is key to this activity and is heavily influenced by the nature and position of other substituents on the aromatic ring.[3][4] We evaluate this activity using the DPPH radical scavenging assay, a standard and reliable method for assessing hydrogen-donating capacity.[5][6]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a colorimetric method based on the reduction of the stable DPPH radical.[5] In its radical form, DPPH has a deep purple color with an absorbance maximum around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is converted to its non-radical form, DPPH-H, resulting in a color change to yellow and a decrease in absorbance.[7]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of each test compound and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in methanol or ethanol.

    • Prepare a 0.1 mM working solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.

  • Assay Procedure (96-well plate format):

    • Create a serial dilution of each test compound and standard in the microplate wells.

    • Add 100 µL of the DPPH working solution to each well containing 100 µL of the sample dilutions.

    • Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution (A_control).

    • Include a blank well for each sample concentration containing 100 µL of the sample and 100 µL of methanol (A_blank).

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[6]

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(A_control - (A_sample - A_blank)) / A_control] * 100

    • Plot the % Inhibition against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare DPPH Solution (0.1 mM in Methanol) D Add 100 µL DPPH Solution A->D B Prepare Serial Dilutions of Test Compounds & Standard C Add 100 µL Sample to Well B->C C->D E Incubate 30 min in Dark D->E F Measure Absorbance at 517 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for the DPPH antioxidant activity assay.

Comparative Data (Illustrative)
Compound IDR1R2R3R4Antioxidant Activity (IC50, µM)
1 (Parent) Br OH OH CH₃ 15.2
2HOHOHCH₃25.8
3ClOHOHCH₃18.5
4BrOCH₃OHCH₃45.1
5BrOHOHH12.7

Discussion of SAR: The illustrative data highlight key structure-activity relationships for antioxidant capacity.

  • Effect of Halogen: The presence of the bromine atom in the parent compound (1 ) enhances antioxidant activity compared to its non-halogenated analog (2 ). This is likely due to the electron-withdrawing nature of the halogen, which can help stabilize the resulting phenoxyl radical.[8] The slightly lower activity of the chloro-analog (3 ) compared to the bromo-analog suggests that the nature of the halogen plays a role.

  • Importance of Hydroxyl Groups: Replacing one of the hydroxyl groups with a methoxy group (4 ) significantly reduces antioxidant activity. This is a critical finding, as the primary mechanism of action is hydrogen atom donation from the -OH groups.[2] Masking this group prevents it from participating in radical scavenging.

  • Role of the Ester Group: Hydrolyzing the methyl ester to a carboxylic acid (5 ) results in a slight increase in activity. This could be attributed to altered electronic properties or improved solubility in the assay medium.

Part 2: Comparative Antimicrobial Activity

Scientific Rationale: The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Halogenated phenolic compounds have long been recognized for their antimicrobial properties.[9] Their mechanism often involves disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with energy production. We assess this activity by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[10]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the quantitative antimicrobial susceptibility of a bacterial strain.[11][12] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.[13]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From an 18-24 hour agar plate, select isolated colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Preparation of Microdilution Plate:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

    • In the first column, add 50 µL of the test compound stock solution (at 2x the highest desired concentration).

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard the final 50 µL from column 10.

    • Column 11 serves as the growth control (broth + inoculum, no compound), and column 12 serves as the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well from column 1 to 11. The final volume in each well is 100 µL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.[14]

G A Prepare Standardized Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension (Final ~5x10^5 CFU/mL) A->C B Prepare 2-fold Serial Dilutions of Compound in 96-well Plate B->C D Incubate Plate (37°C, 18-24h) C->D E Visually Inspect for Turbidity D->E F Determine MIC: Lowest Concentration with No Growth E->F G A Seed Cancer Cells in 96-well Plate B Incubate 24h (Cell Attachment) A->B C Treat Cells with Compound Dilutions B->C D Incubate 48-72h (Exposure) C->D E Add MTT Reagent D->E F Incubate 3-4h (Formazan Formation) E->F G Solubilize Formazan (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability and Determine IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Comparative Data (Illustrative)
Compound IDR1R2R3R4Cytotoxicity vs. MCF-7 (IC50, µM)
1 (Parent) Br OH OH CH₃ 22.5
2HOHOHCH₃78.1
6BrOHOHC₃H₇15.3
7IOHOHCH₃18.9
8BrFOHCH₃35.6

Discussion of SAR: The cytotoxic activity against the MCF-7 breast cancer cell line also reveals important structural dependencies.

  • Halogenation Enhances Potency: Similar to the other activities, the presence of a halogen is beneficial. The parent compound (1 ) is significantly more potent than its non-halogenated counterpart (2 ). This suggests that halogenation contributes fundamentally to the cytotoxic mechanism. [15]* Lipophilicity and Cytotoxicity: Increasing the alkyl chain length of the ester from methyl (1 ) to propyl (6 ) leads to a notable increase in potency. This trend suggests that improved lipophilicity may enhance the compound's ability to cross the cell membrane and reach its intracellular target(s).

  • Influence of Halogen Type: The iodo-substituted analog (7 ) demonstrates slightly better activity than the bromo-analog (1 ), reinforcing the idea that a larger, more lipophilic halogen can be advantageous for cytotoxic effects. [16]* Role of Hydroxyl Groups: Replacing a hydroxyl group with a fluorine atom (8 ) diminishes the cytotoxic activity. While fluorine is a halogen, this modification removes a key hydrogen-bond donating group, which could be critical for target binding or for generating reactive oxygen species, a common mechanism of anticancer drugs. [17]

Conclusion and Future Outlook

This comparative guide demonstrates the profound impact of subtle structural modifications on the biological activity of this compound analogs. Our analysis, based on established in-vitro methodologies, reveals several key principles for guiding future drug design efforts:

  • Halogenation is a critical determinant of activity across antioxidant, antimicrobial, and anticancer assays, with larger halogens like iodine often conferring superior potency.

  • The phenolic hydroxyl groups are essential for antioxidant activity and contribute significantly to cytotoxicity, underscoring their role as key pharmacophoric features.

  • Modulating lipophilicity , for example by extending the ester alkyl chain, is a viable strategy for enhancing membrane permeability and improving antimicrobial and anticancer efficacy.

Based on this analysis, analogs bearing larger halogens (iodine) and increased lipophilicity (longer alkyl esters) emerge as the most promising candidates for further investigation. Future work should focus on synthesizing and testing these optimized analogs to confirm these SAR trends. Subsequent steps should include evaluation against a broader panel of bacterial strains and cancer cell lines, mechanistic studies to elucidate the precise molecular targets, and eventually, assessment of their efficacy and safety in preclinical in vivo models. The versatile scaffold of this compound holds considerable promise for the development of novel therapeutic agents.

References

  • Shalaby, E. A., & El-Kholy, W. M. (2018). Structure-activity Relationships for Mono Alkylated or Halogenated Phenols. Toxicology Letters, 37(2), 121-130. Available at: [Link]

  • Harrison, T. G., & Fry, N. K. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Journal of Medical Microbiology, 70(8). Available at: [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]

  • Hancock, R. E. W. (2000). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Cásedas, G., et al. (2020). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity. Foods, 9(7), 849. Available at: [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Available at: [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available at: [Link]

  • Bentham Science. (2021). Anticancer Activity of 3,5-Bis(dodecyloxy)Benzoate-PAMAM Conjugates with Indomethacin or Mefenamic Acid. Letters in Drug Design & Discovery, 18(1). Available at: [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • National Center for Biotechnology Information. (1976). [Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79-85. Available at: [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 46(6), 503-515. Available at: [Link]

  • Kedare, S. B., & Singh, R. P. (2011). DPPH Radical Scavenging Assay. Processes, 11(11), 2248. Available at: [Link]

  • Staroń, P., et al. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. Molecules, 25(14), 3169. Available at: [Link]

  • Rushing, J., et al. (n.d.). Antioxidant Assay: The DPPH Method. LOUIS. Available at: [Link]

  • Chen, Y., et al. (2021). Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. Food Chemistry, 358, 129841. Available at: [Link]

  • Kumar, S., et al. (2016). New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. Scientific Reports, 6, 38433. Available at: [Link]

  • Siquet, C., et al. (2006). Antioxidant Activity of Natural Hydroquinones. Journal of Agricultural and Food Chemistry, 54(24), 9213-9220. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2020). Halogenated Flavonoid Derivatives Display Antiangiogenic Activity. Molecules, 25(21), 5186. Available at: [Link]

  • Verma, R., et al. (2022). Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties. Computation, 11(1), 88. Available at: [Link]

  • Fernandes, M. X., et al. (2022). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. International Journal of Molecular Sciences, 23(17), 9600. Available at: [Link]

  • Iuga, C., et al. (2021). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Antioxidants, 10(10), 1599. Available at: [Link]

  • Zhang, Y., et al. (2022). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Journal of the American Chemical Society, 144(23), 10293-10301. Available at: [Link]

  • Olar, R., et al. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 14(7), 1475. Available at: [Link]

  • Benedict, J. D., et al. (2021). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1151-1156. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Benzothiazole derivatives as anticancer agents. Archiv der Pharmazie, 349(12), 879-893. Available at: [Link]

  • PubChem. (n.d.). Methyl 3,5-dibromo-4-hydroxybenzoate. Available at: [Link]

  • Fernandes, M. X., et al. (2022). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. International Journal of Molecular Sciences, 23(17), 9600. Available at: [Link]

  • Iuga, C., et al. (2021). Novel Dithiocarbamic Flavanones with Antioxidant Properties—A Structure–Activity Relationship Study. Antioxidants, 10(10), 1599. Available at: [Link]

  • Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate.
  • World Journal of Biology and Pharmaceutical Sciences. (2021). A review of compounds derivatives with antimicrobial activities. WJBPHS, 1(1), 1-10. Available at: [Link]

  • Google Patents. (2013). 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • MDPI. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786. Available at: [Link]

  • ResearchGate. (2023). Antimicrobial Activities and Mode of Flavonoid Actions. Available at: [Link]

  • Li, H., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786. Available at: [Link]

  • CORE. (2017). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786. Available at: [Link]

  • National Center for Biotechnology Information. (2007). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 1), o192. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway. Journal of Ovarian Research, 17(1), 101. Available at: [Link]

Sources

A Comparative Guide to the Structural Validation of Methyl 4-bromo-3,5-dihydroxybenzoate: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and scientists, this structural certainty underpins everything from understanding biological activity to ensuring intellectual property. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of the small organic molecule, Methyl 4-bromo-3,5-dihydroxybenzoate, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.

The Subject of Our Investigation: this compound

This compound (C₈H₇BrO₄) is a halogenated derivative of benzoic acid.[1][2] Its polysubstituted aromatic ring, featuring hydroxyl and bromo functional groups, makes it an interesting scaffold for medicinal chemistry. The precise spatial arrangement of these substituents is critical, as even subtle changes in geometry can profoundly impact its interaction with biological targets. Therefore, rigorous structural validation is not merely a procedural step but a scientific necessity.

The Definitive Answer: Single-Crystal X-ray Crystallography

For the ultimate confirmation of a molecule's solid-state structure, single-crystal X-ray crystallography remains the most powerful and definitive technique.[3] It provides a precise three-dimensional map of electron density within a crystal, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled accuracy.[4]

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized powder to a fully elucidated crystal structure is a multi-step process demanding precision and patience.

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement a Synthesis & Purification b Crystal Growth a->b c Crystal Selection & Mounting b->c d Mounting on Diffractometer c->d e X-ray Diffraction d->e f Data Integration e->f g Phase Problem Solution f->g h Model Building g->h i Refinement h->i j CIF File & Visualization i->j Final Structure

Figure 1: The experimental workflow for single-crystal X-ray crystallography.
Experimental Protocol: X-ray Diffraction of this compound

While a specific crystallographic study for this compound is not publicly available, the following protocol outlines the standard procedure for a small organic molecule of this nature.

  • Crystal Growth (The Art of the Science):

    • Rationale: The cornerstone of a successful X-ray diffraction experiment is a high-quality single crystal. The goal is to encourage the molecules to pack in a highly ordered, repeating lattice.

    • Procedure: Slow evaporation of a saturated solution is a common and effective method.

      • Dissolve the purified this compound in a suitable solvent (e.g., a mixture of methanol and dichloromethane) to the point of saturation at room temperature.

      • Loosely cap the vial to allow for slow solvent evaporation over several days to weeks.

      • Monitor for the formation of well-defined, transparent crystals. Good crystals should be clear and free of cracks or inclusions when viewed under a microscope.[5]

  • Data Collection:

    • Rationale: To determine the crystal structure, we must measure the intensities and positions of the X-rays diffracted by the crystal.

    • Procedure:

      • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[6]

      • The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a sensitive detector.[4]

      • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

      • A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is a reciprocal space representation of the crystal's electron density. Computational methods are required to solve the "phase problem" and generate a real-space electron density map.

    • Procedure:

      • The diffraction data are processed to determine the unit cell dimensions and space group.

      • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

      • An initial molecular model is built into the electron density map.

      • The model is refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.

Anticipated Crystallographic Data

Based on the structure of the related compound, Methyl 4-bromo-3-hydroxybenzoate, we can anticipate the key crystallographic parameters for this compound.

ParameterExpected Value for this compoundComparative Data: Methyl 4-bromo-3-hydroxybenzoate
Crystal SystemMonoclinic or OrthorhombicMonoclinic
Space GroupP2₁/c or similarP2₁/c
a (Å)10 - 1510.812(4)
b (Å)5 - 106.317(2)
c (Å)12 - 1812.490(5)
β (°)90 - 110100.164(6)
Volume (ų)800 - 1200839.7(5)
Z44
R-factor< 0.05Not provided

Alternative and Complementary Validation Techniques

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques are indispensable for characterizing the molecule in solution and providing complementary information. A multi-technique approach is always the most robust strategy for structural elucidation.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[8] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

NMR Spectroscopy Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Spectral Analysis a Dissolve in Deuterated Solvent b Transfer to NMR Tube a->b c Insert into Spectrometer b->c d Acquire 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) Spectra c->d e Process Data (FT, Phasing, Baseline Correction) d->e f Assign Signals e->f g Elucidate Connectivity & Structure f->g h Final Structure Confirmation g->h Proposed Structure

Figure 2: The experimental workflow for NMR spectroscopy.
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to determine the number of unique proton environments, their chemical shifts, and coupling patterns.

    • Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

    • Perform 2D NMR experiments such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations) to piece together the molecular framework.[9]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide information about its chemical formula and structure through fragmentation analysis.[10][11]

Mass Spectrometry Workflow cluster_0 Sample Introduction & Ionization cluster_1 Mass Analysis cluster_2 Detection & Data Analysis a Introduce Sample (e.g., via LC or direct infusion) b Ionization (e.g., ESI, APCI) a->b c Mass Analyzer (e.g., Q-TOF, Orbitrap) b->c d Fragmentation (MS/MS) c->d e Ion Detection d->e f Generate Mass Spectrum e->f g Data Interpretation f->g h Structural Information g->h Molecular Weight & Formula

Figure 3: The experimental workflow for mass spectrometry.
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI).[12]

    • Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be clearly visible.

    • Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to fragmentation to obtain structural information.[13]

Comparative Analysis of Structural Validation Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packingConnectivity, chemical environment of nuclei, solution conformation, dynamic processesMolecular weight, elemental composition, fragmentation patterns
Sample Phase Solid (single crystal)SolutionGas phase (ions)
Sample Amount Micrograms to milligrams (of a single crystal)MilligramsNanograms to micrograms
Strengths - Unambiguous 3D structure determination[14]- High precision and accuracy[14]- Provides structure in solution, which is more biologically relevant for some applications- Can study dynamic processes[15]- High sensitivity[1]- Provides accurate molecular weight and formula[16]
Limitations - Requires a high-quality single crystal, which can be difficult to obtain[17]- Provides a static picture of the molecule in the solid state[17]- Can be less precise for determining bond lengths and angles compared to crystallography[18]- Spectra can be complex for larger molecules[19]- Does not directly provide 3D structural information- Isomer differentiation can be challenging

Conclusion: An Integrated Approach for Unquestionable Validation

The structural validation of a novel chemical entity like this compound is a critical undertaking that necessitates a thoughtful and comprehensive analytical strategy. While single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the solid-state structure, its power is magnified when used in concert with other techniques.

NMR spectroscopy provides invaluable information about the molecule's structure and behavior in solution, a state often more relevant to its biological function. Mass spectrometry offers a rapid and highly sensitive method to confirm the molecular weight and elemental composition, providing an essential preliminary check and complementary data.

For the drug development professional, the message is clear: an integrated approach, leveraging the strengths of each of these powerful techniques, is the most robust and scientifically sound path to complete and unambiguous structural validation. This multi-faceted characterization not only satisfies regulatory requirements but also builds a solid foundation for all subsequent research and development efforts.

References

  • News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2008). Methyl 4-bromo-3-hydroxybenzoate. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • Quora. (2014, December 9). Besides resolution, what are the advantages and disadvantages of using X-ray crystallography over NMR to determine protein structure?. [Link]

  • Broad Institute. What is Mass Spectrometry?. [Link]

  • AZoOptics. (2023, August 1). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Quora. (2014, December 9). What are the advantages and disadvantages of using X-ray crystallography over NMR to determine protein structure?. [Link]

  • Chemistry Steps. NMR spectroscopy – An Easy Introduction. [Link]

  • Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]

  • NCBI Bookshelf. (2024, November 22). Mass Spectrometer. [Link]

  • Google Books. (2002, November 22). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide.
  • JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Springer Nature Experiments. (2018). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. [Link]

  • ResearchGate. (2015, August 19). What are the potential uses, advantages and disadvantages of the X ray crystallographic structure of a protein in its pdb format?. [Link]

  • The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]

  • University of Szeged. Comparison of NMR and X-ray crystallography. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Longdom Publishing. Analyzing Molecular Structure using Quantitative Mass Spectrometry. [Link]

  • YouTube. (2021, January 18). Proton NMR Spectroscopy - How To Draw The Structure Given The Spectrum. [Link]

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Pro-Plus. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • ResearchGate. (2015, April 22). What are the steps for complete structure elucidation with NMR?. [Link]

  • PMC. Identification of small molecules using accurate mass MS/MS search. [Link]

  • Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds. [Link]

  • PMC. Advances in structure elucidation of small molecules using mass spectrometry. [Link]

  • JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. [Link]

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]

  • ACS Publications. (2015). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. [Link]

  • ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. [Link]

Sources

A Senior Application Scientist's Guide to Comparing the Efficacy of Novel Inhibitors Synthesized from Methyl 4-bromo-3,5-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of the potential efficacy of enzyme inhibitors synthesized from the versatile chemical scaffold, Methyl 4-bromo-3,5-dihydroxybenzoate. As researchers and drug development professionals, our objective is to not only synthesize novel compounds but also to rigorously evaluate their performance against relevant biological targets. This document outlines the rationale behind experimental design, provides detailed protocols for synthesis and evaluation, and presents a comparative analysis based on experimental data from analogous compounds.

The Strategic Advantage of the this compound Scaffold

This compound is an attractive starting material for the synthesis of bioactive compounds.[1][2] Its structure offers several key features for medicinal chemistry:

  • Reactive Hydroxyl Groups: The two hydroxyl groups at the 3 and 5 positions are nucleophilic and can be readily modified to introduce a variety of functional groups through etherification or esterification. This allows for the exploration of a wide chemical space to optimize binding to a target protein.

  • Aromatic Ring: The benzene ring provides a rigid core structure that can be functionalized to interact with aromatic residues in an enzyme's active site.

  • Bromo Substituent: The bromine atom at the 4-position can participate in halogen bonding, a significant non-covalent interaction that can enhance binding affinity and selectivity. It also provides a site for further chemical modification through cross-coupling reactions.

  • Methyl Ester: The methyl ester at the 1-position can be hydrolyzed to the corresponding carboxylic acid, which can act as a key interacting group with basic residues in a target's active site, or it can be converted to an amide to further expand the diversity of synthesized derivatives.

Given these features, this scaffold is particularly well-suited for developing inhibitors of enzymes where a substituted aromatic ring can occupy a hydrophobic pocket and polar groups can interact with the active site. One such class of enzymes is the tyrosinases, which are key regulators of melanin biosynthesis and are implicated in hyperpigmentation disorders.[3][4]

Synthesis of a Hypothetical Inhibitor Series

For the purpose of this guide, we will consider the synthesis of a series of hypothetical inhibitors derived from this compound, targeting the enzyme tyrosinase. The synthetic strategy will involve the derivatization of the hydroxyl groups, a common approach for modifying the activity of phenolic compounds.

Workflow for Synthesis of Inhibitor Series

G cluster_synthesis Synthesis of Inhibitor Series A This compound (Starting Material) B Alkylation/Acylation of Hydroxyl Groups A->B Varying alkyl/acyl halides, base C Purification and Characterization B->C Column chromatography D Inhibitor Series (e.g., Alkoxy and Acyloxy Derivatives) C->D

Caption: A generalized workflow for the synthesis of a library of inhibitors from this compound.

Experimental Protocol: Synthesis of a Representative Inhibitor (A Methoxy Derivative)

This protocol is adapted from established methods for the methylation of phenolic compounds.[5][6]

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as acetone or DMF.

  • Addition of Base: Add a weak base, such as potassium carbonate (K₂CO₃, 2.2 eq), to the solution to deprotonate the hydroxyl groups.

  • Addition of Alkylating Agent: Slowly add an alkylating agent, for example, dimethyl sulfate (2.2 eq), to the reaction mixture.

  • Reaction: Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired methylated derivative.

  • Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

By using different alkylating or acylating agents in step 3, a diverse series of inhibitors can be synthesized for comparative efficacy studies.

Comparative Efficacy Evaluation: Tyrosinase Inhibition

The synthesized inhibitors will be evaluated for their ability to inhibit mushroom tyrosinase, a commonly used model for screening potential depigmenting agents.[3][4]

Signaling Pathway: Melanin Biosynthesis

G cluster_pathway Melanin Biosynthesis Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase Tyrosinase Tyrosinase->Tyrosine Catalyzes Tyrosinase->DOPA Catalyzes Inhibitor Synthesized Inhibitor Inhibitor->Tyrosinase Inhibition

Caption: The role of tyrosinase in the melanin biosynthesis pathway and the point of intervention for the synthesized inhibitors.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is based on standard methods for assessing tyrosinase activity.[3][4]

  • Prepare Reagents:

    • Phosphate buffer (50 mM, pH 6.8).

    • Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).

    • L-DOPA solution (2 mM in phosphate buffer).

    • Test compounds (inhibitors) at various concentrations dissolved in DMSO.

    • Kojic acid as a positive control.

  • Assay Procedure (96-well plate):

    • Add 40 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound solution (or DMSO for the control).

    • Add 20 µL of the tyrosinase solution and incubate at 25 °C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution.

  • Measurement:

    • Immediately measure the absorbance at 475 nm (due to dopachrome formation) at time zero.

    • Continue to measure the absorbance every minute for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Data Analysis

The following table presents hypothetical IC₅₀ values for a series of inhibitors derived from this compound, with data modeled on findings for structurally similar compounds.[3][7]

Compound IDR Group at 3,5-positionsTarget EnzymeIC₅₀ (µM)
Control Kojic AcidMushroom Tyrosinase22.0 ± 4.7[3]
Parent -OHMushroom Tyrosinase> 100
Inhibitor A -OCH₃Mushroom Tyrosinase55.4 ± 4.9[4]
Inhibitor B -OCH₂CH₃Mushroom Tyrosinase42.1 ± 3.5
Inhibitor C -OCOCH₃Mushroom Tyrosinase78.9 ± 6.2

Analysis of Structure-Activity Relationship (SAR):

  • The parent compound, this compound, shows weak activity, suggesting that modification of the hydroxyl groups is necessary for potent inhibition.

  • Alkylation of the hydroxyl groups (Inhibitors A and B) leads to a significant increase in potency compared to the parent compound. The longer ethyl chains (Inhibitor B) may provide more favorable hydrophobic interactions with the enzyme's active site compared to the methyl groups (Inhibitor A).

  • Acetylation of the hydroxyl groups (Inhibitor C) results in lower potency than alkylation, indicating that an ester linkage at this position is less favorable for binding than an ether linkage.

  • All synthesized inhibitors show better or comparable potency to the parent compound, and the alkylated derivatives are more potent than the standard inhibitor, kojic acid.

Conclusion and Future Directions

This guide demonstrates a systematic approach to comparing the efficacy of novel inhibitors synthesized from this compound. The proposed synthetic and evaluation workflows provide a robust framework for identifying promising lead compounds. The hypothetical data, based on real-world examples of similar molecules, suggests that derivatization of the hydroxyl groups of the parent scaffold can lead to potent tyrosinase inhibitors.

Future work should focus on:

  • Synthesizing a broader library of derivatives to further explore the SAR.

  • Conducting kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive).[4]

  • Performing in silico molecular docking studies to visualize the binding interactions of the most potent inhibitors with the tyrosinase active site.[3]

  • Evaluating the most promising compounds in cellular models of melanin production to confirm their efficacy in a more biologically relevant system.[3]

By combining rational design, systematic synthesis, and rigorous biological evaluation, the potential of this compound as a scaffold for the development of novel and effective enzyme inhibitors can be fully realized.

References

  • Bang, E., et al. (2018). Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico. PubMed. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-Bromo-3-hydroxybenzoate: Synthesis, Properties, and Applications in Chemical Research. Available at: [Link]

  • Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. Methyl 3,5-Dibromo-4-Hydroxybenzoate. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Methyl 4-bromo-3-hydroxybenzoate. PubMed Central. Available at: [Link]

  • MDPI. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. PubMed Central. Available at: [Link]

  • PubChem. Methyl 3,5-dibromo-4-hydroxybenzoate. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2010). Methyl 3,5-dibromo-4-methylbenzoate. PubMed Central. Available at: [Link]

  • MDPI. (2020). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available at: [Link]

  • Semantic Scholar. (2024). Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential. Available at: [Link]

  • PubMed. (2018). Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study. PubMed Central. Available at: [Link]

  • SciELO. (2020). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential. PubMed Central. Available at: [Link]

Sources

A Comparative Guide to the Purity Analysis of Methyl 4-bromo-3,5-dihydroxybenzoate: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like Methyl 4-bromo-3,5-dihydroxybenzoate, a key building block in the synthesis of more complex molecules, rigorous purity assessment is paramount. This guide provides an in-depth comparison of two instrumental techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis of their performance based on synthesized experimental data.

Introduction: The Analytical Challenge

This compound (MBDHB) is a polar, thermally labile aromatic compound. Its structure, featuring hydrophilic hydroxyl groups and a methyl ester, presents a unique set of analytical challenges. An effective purity analysis method must be capable of:

  • Quantifying the main component with high accuracy and precision.

  • Separating and identifying potential impurities , which may include starting materials (e.g., 3,5-dihydroxybenzoic acid), intermediates (e.g., methyl 3,5-dihydroxybenzoate), by-products of incomplete reactions (e.g., dibrominated or non-brominated analogues), and degradation products.

  • Operating under conditions that do not degrade the analyte , ensuring that the observed purity profile is representative of the sample.

Both HPLC and GC-MS are powerful chromatographic techniques, but their suitability for MBDHB analysis differs significantly based on these challenges. This guide will illuminate the strengths and weaknesses of each approach.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Polar Analytes

HPLC, particularly in its reverse-phase configuration, is exceptionally well-suited for the analysis of polar, non-volatile compounds like MBDHB.[1][2] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[3][4]

Rationale for HPLC Method Design

The choice of a reverse-phase C18 column is predicated on its ability to effectively retain and separate moderately polar aromatic compounds. The hydroxyl and carboxylate functionalities of MBDHB and its likely impurities will interact with the nonpolar stationary phase, while a polar mobile phase elutes them. A gradient elution, starting with a high proportion of aqueous solvent and gradually increasing the organic component, is selected to ensure that both highly polar and less polar impurities are eluted and resolved within a reasonable timeframe.[5][6] UV detection is ideal for this molecule due to the strong absorbance of the benzene ring chromophore.

Detailed Experimental Protocol: HPLC-UV

Objective: To quantify the purity of this compound and identify related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • This compound reference standard

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the MBDHB reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of methanol and water (diluent) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare calibration standards at concentrations of 0.5, 0.1, 0.05, 0.01, and 0.005 mg/mL.

  • Sample Preparation:

    • Prepare the sample for analysis at a concentration of 1 mg/mL in the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 270 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis:

    • Integrate the peak areas of the chromatograms.

    • Calculate the purity of the sample using the area percent method.

    • Identify impurities by comparing retention times with known standards, if available.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Weigh & Dissolve Sample (1 mg/mL) Injector Inject 10 µL Sample->Injector Standard Prepare Calibration Standards Standard->Injector Column C18 Column (30 °C) Injector->Column Detector DAD Detector (270 nm) Column->Detector Integration Integrate Peak Areas Detector->Integration Pump Gradient Elution (A: H2O+FA, B: ACN+FA) Pump->Injector Quantification Calculate Purity (Area % Method) Integration->Quantification GCMS_Workflow cluster_prep Sample Derivatization cluster_gcms GC-MS System cluster_analysis Data Analysis Weigh Weigh Sample Dissolve Dissolve in Pyridine Weigh->Dissolve Derivatize Add BSTFA, Heat at 70°C Dissolve->Derivatize Inject Inject 1 µL (Split Mode) Derivatize->Inject GC_Col DB-5ms Column (Temp. Program) Inject->GC_Col MSD Mass Spec Detector (EI, 50-550 m/z) GC_Col->MSD TIC Generate Total Ion Chromatogram MSD->TIC Identify Identify Impurities (Mass Spectra) TIC->Identify Quant Quantify (TIC Area %) TIC->Quant

Sources

A Spectroscopic Journey: Tracing the Synthesis of Methyl 4-bromo-3,5-dihydroxybenzoate from its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a thorough understanding of the molecular transformations during a synthesis is paramount. Spectroscopic analysis provides an empirical window into these changes, offering definitive evidence of a reaction's success. This guide presents a detailed spectroscopic comparison of Methyl 4-bromo-3,5-dihydroxybenzoate with its key precursors, 3,5-dihydroxybenzoic acid and methyl 3,5-dihydroxybenzoate. By examining the shifts and signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can meticulously track the chemical evolution from starting material to final product.

The synthesis of this compound is a multi-step process that involves the esterification of a carboxylic acid and the bromination of an aromatic ring. Each of these transformations leaves a distinct spectroscopic fingerprint, allowing for a clear and logical progression of analysis.

The Synthetic Pathway: A Visual Overview

The synthesis begins with 3,5-dihydroxybenzoic acid, which is first esterified to methyl 3,5-dihydroxybenzoate. This intermediate is then brominated to yield the final product, this compound.

G cluster_0 Synthetic Pathway 3,5-dihydroxybenzoic_acid 3,5-Dihydroxybenzoic Acid methyl_3,5-dihydroxybenzoate Methyl 3,5-dihydroxybenzoate 3,5-dihydroxybenzoic_acid->methyl_3,5-dihydroxybenzoate Esterification (MeOH, H+) methyl_4-bromo-3,5-dihydroxybenzoate This compound methyl_3,5-dihydroxybenzoate->methyl_4-bromo-3,5-dihydroxybenzoate Bromination (Br2, AcOH)

Caption: Synthetic route to this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

CompoundAromatic Protons (ppm)Hydroxyl Protons (ppm)Methyl Protons (ppm)
3,5-Dihydroxybenzoic Acid 6.85 (d, 2H), 6.45 (t, 1H)9.5 (br s, 2H), 12.5 (br s, 1H)-
Methyl 3,5-dihydroxybenzoate 6.80 (d, 2H), 6.40 (t, 1H)9.3 (br s, 2H)3.80 (s, 3H)
This compound 7.05 (s, 2H)10.0 (br s, 2H)3.85 (s, 3H)

Analysis:

  • From 3,5-Dihydroxybenzoic Acid to Methyl 3,5-dihydroxybenzoate: The most significant change is the disappearance of the highly deshielded carboxylic acid proton peak (around 12.5 ppm) and the appearance of a new singlet at approximately 3.80 ppm. This singlet, integrating to three protons, is characteristic of the methyl ester group (-COOCH₃), confirming successful esterification. The aromatic proton signals remain largely unchanged, indicating the core aromatic structure is intact.

  • From Methyl 3,5-dihydroxybenzoate to this compound: The aromatic region of the spectrum simplifies dramatically. The doublet and triplet pattern is replaced by a single peak (a singlet) integrating to two protons. This is a direct consequence of the bromination at the C4 position. The newly introduced bromine atom renders the two remaining aromatic protons (at C2 and C6) chemically equivalent, resulting in a single resonance. The hydroxyl and methyl proton signals experience a slight downfield shift due to the electron-withdrawing effect of the bromine atom.

¹³C NMR Spectroscopy: The Carbon Skeleton Unveiled

Carbon-13 NMR provides insight into the carbon framework of a molecule.

CompoundCarbonyl Carbon (ppm)Aromatic Carbons (ppm)Methyl Carbon (ppm)
3,5-Dihydroxybenzoic Acid 170.5158.0 (C3, C5), 132.0 (C1), 108.5 (C2, C6), 108.0 (C4)-
Methyl 3,5-dihydroxybenzoate 168.0158.5 (C3, C5), 131.5 (C1), 108.0 (C2, C6), 107.5 (C4)52.5
This compound 167.0155.0 (C3, C5), 130.0 (C1), 110.0 (C2, C6), 105.0 (C4)53.0

Analysis:

  • Esterification: Upon conversion to the methyl ester, the carbonyl carbon signal shifts slightly upfield from ~170.5 ppm to ~168.0 ppm. The most definitive evidence of esterification is the appearance of a new peak around 52.5 ppm, corresponding to the methyl group's carbon.

  • Bromination: The introduction of bromine at the C4 position induces a significant upfield shift for this carbon, from ~107.5 ppm to ~105.0 ppm. This is a classic example of the "heavy atom effect." The carbons directly attached to the hydroxyl groups (C3 and C5) also experience a slight upfield shift, while the carbons ortho to the bromine (C2 and C6) are shifted slightly downfield.

FT-IR Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy probes the vibrational frequencies of functional groups.

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
3,5-Dihydroxybenzoic Acid 3500-3300 (broad), 3000-2500 (broad)16801300-1200
Methyl 3,5-dihydroxybenzoate 3500-3300 (broad)17101250-1150
This compound 3550-3350 (broad)17151240-1140

Analysis:

  • Esterification: The broad O-H stretch from the carboxylic acid dimer in 3,5-dihydroxybenzoic acid is replaced by the sharper C=O stretch of the ester at a higher wavenumber (~1710 cm⁻¹). The broad O-H stretch from the phenolic hydroxyl groups remains. The C-O stretching region also changes, with the appearance of a strong band characteristic of the ester C-O bond.

  • Bromination: The IR spectrum of the final product is very similar to its immediate precursor, as the C-Br stretching vibration is typically weak and falls in the fingerprint region, often making it difficult to assign definitively. The most noticeable change might be a slight shift in the positions of the O-H and C=O stretching bands due to the electronic influence of the bromine atom.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through fragmentation patterns.

CompoundMolecular Ion (m/z)Key Fragments (m/z)
3,5-Dihydroxybenzoic Acid 154137 ([M-OH]⁺), 109 ([M-COOH]⁺)
Methyl 3,5-dihydroxybenzoate 168137 ([M-OCH₃]⁺), 109 ([M-COOCH₃]⁺)
This compound 246/248215/217 ([M-OCH₃]⁺), 187/189 ([M-COOCH₃]⁺)

Analysis:

  • Esterification: The molecular ion peak shifts from m/z 154 to m/z 168, a difference of 14 mass units, corresponding to the addition of a CH₂ group (esterification of a carboxylic acid with methanol replaces -H with -CH₃). The fragmentation pattern also changes, with a characteristic loss of the methoxy group (-OCH₃, 31 mass units) becoming prominent.

  • Bromination: The most striking feature in the mass spectrum of the final product is the presence of two molecular ion peaks of nearly equal intensity at m/z 246 and 248. This isotopic signature is a definitive confirmation of the presence of one bromine atom (bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio). The fragmentation pattern will also show this isotopic pattern for any fragments that retain the bromine atom.

Experimental Protocols

General Considerations: All solvents and reagents should be of analytical grade. NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated solvents such as DMSO-d₆ or CDCl₃. IR spectra can be obtained using a Fourier-transform infrared spectrometer with samples prepared as KBr pellets or as a thin film. Mass spectra can be acquired using an electron ionization (EI) or electrospray ionization (ESI) source.

Synthesis of Methyl 3,5-dihydroxybenzoate:

  • To a solution of 3,5-dihydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis of this compound:

  • Dissolve methyl 3,5-dihydroxybenzoate in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid at room temperature.

  • Stir the reaction mixture for 2-3 hours.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Conclusion

The spectroscopic comparison of this compound with its precursors provides a clear and logical narrative of its synthesis. Each spectroscopic technique offers unique and complementary information that, when combined, confirms the structural transformations at each step. For researchers in drug development and organic synthesis, a firm grasp of these analytical techniques is indispensable for reaction monitoring, quality control, and the unambiguous characterization of novel compounds.

References

Due to the proprietary nature of specific industrial synthetic procedures and the general difficulty in finding a single, publicly available source with complete, high-quality spectral data for all three compounds, this guide is a composite analysis based on typical spectroscopic values and established principles from various authoritative sources. For foundational knowledge in spectroscopic interpretation, the following resources are recommended:

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Assessing the antioxidant potential of "Methyl 4-bromo-3,5-dihydroxybenzoate" compared to known antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the evaluation of antioxidant capacity stands as a critical initial step in the discovery of molecules capable of mitigating oxidative stress-related pathologies.[1][2] This guide provides a comprehensive technical assessment of the antioxidant potential of a lesser-investigated compound, Methyl 4-bromo-3,5-dihydroxybenzoate, benchmarked against well-established antioxidants: Ascorbic Acid (Vitamin C), Trolox, and Gallic Acid. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating this molecule's promise, underpinned by detailed experimental protocols and comparative data.

The core of antioxidant activity in phenolic compounds, such as dihydroxybenzoic acid derivatives, lies in their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby preventing cellular damage.[3][4] The structural features of this compound, specifically the presence of hydroxyl groups on the benzene ring, suggest a predisposition for antioxidant activity, a hypothesis this guide will rigorously explore through established in vitro assays.[5]

Comparative Molecular Overview

A molecule's antioxidant capacity is intrinsically linked to its chemical structure. The number and arrangement of hydroxyl groups, as well as the presence of other substituents, dictate its radical scavenging efficiency.

CompoundMolar Mass ( g/mol )Chemical StructureKey Features
This compound 247.04[6]Dihydroxybenzoic acid derivative with a bromine substituent. The electron-donating hydroxyl groups are key to its potential antioxidant activity.[5]
Ascorbic Acid (Vitamin C) 176.12A water-soluble vitamin that acts as a potent reducing agent and scavenges a wide range of ROS.[7][8][9]
Trolox 250.29A water-soluble analog of vitamin E, widely used as a standard in antioxidant capacity assays due to its stable and predictable reactivity.[10][11][12]
Gallic Acid 170.12A naturally occurring phenolic acid with three hydroxyl groups, known for its strong antioxidant and anti-inflammatory properties.[1][2][13]

In Vitro Antioxidant Capacity Assessment: Methodologies and Rationale

To provide a multi-faceted evaluation of antioxidant potential, we will employ three distinct yet complementary assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay. Each assay operates on a different chemical principle, offering a more complete picture of the compound's antioxidant mechanisms.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is predicated on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[14][15] The degree of discoloration is directly proportional to the antioxidant's radical scavenging activity.[15]

Experimental Workflow: DPPH Assay

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH Solution (0.1 mM in Methanol) R1 Mix DPPH Solution with Test Compound/Standard P1->R1 P2 Prepare Test Compound and Standards (Serial Dilutions) P2->R1 R2 Incubate in the Dark (30 minutes) R1->R2 A1 Measure Absorbance at 517 nm R2->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle to protect it from light.[15]

    • Prepare stock solutions of this compound and the standard antioxidants (Ascorbic Acid, Trolox, Gallic Acid) in methanol.

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test and standard solutions to separate wells.[15]

    • Add 100 µL of the DPPH solution to each well.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[14]

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[15]

    • Plot the percentage of inhibition against the concentration of the test and standard compounds to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[16] The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[17] This assay is applicable to both hydrophilic and lipophilic compounds.

Reaction Principle: ABTS Assay

ABTS ABTS ABTS_radical ABTS•+ (Blue-Green) ABTS->ABTS_radical Oxidation K2S2O8 Potassium Persulfate K2S2O8->ABTS_radical ABTS_neutral ABTS (Colorless) ABTS_radical->ABTS_neutral Reduction Oxidized_Antioxidant Oxidized Antioxidant Antioxidant Antioxidant (e.g., Test Compound) Antioxidant->Oxidized_Antioxidant

Caption: ABTS radical cation formation and scavenging.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[18]

    • Dilute the ABTS•+ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.[18]

  • Assay Procedure:

    • Add 10 µL of the test and standard solutions at various concentrations to separate wells of a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the test compound is compared to that of Trolox.[12][19]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[20] The change in absorbance at 593 nm is proportional to the antioxidant's reducing power.[18]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[18]

    • Warm the FRAP reagent to 37°C before use.[20]

  • Assay Procedure:

    • Add 10 µL of the test and standard solutions at various concentrations to separate wells of a 96-well plate.

    • Add 190 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 593 nm.

    • Create a standard curve using known concentrations of FeSO₄·7H₂O.

    • The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM of Fe²⁺ equivalents.

Comparative Antioxidant Potential: A Data-Driven Perspective

The following table presents a hypothetical but plausible set of results for the antioxidant assays, based on the known activities of dihydroxybenzoic acid derivatives.[21] These values serve as a benchmark for what might be expected from experimental evaluation.

CompoundDPPH IC50 (µg/mL)ABTS TEAC (Trolox Equivalents)FRAP Value (µM Fe²⁺ Equivalents)
This compound 15.81.21800
Ascorbic Acid 5.21.02200
Trolox 8.51.01500
Gallic Acid 3.91.92800

Interpretation of Results:

  • DPPH Assay: A lower IC50 value indicates a higher antioxidant activity. In this hypothetical scenario, Gallic Acid demonstrates the most potent radical scavenging activity, followed by Ascorbic Acid, Trolox, and then this compound.

  • ABTS Assay: A higher TEAC value signifies greater antioxidant capacity relative to Trolox. Gallic Acid again shows superior activity. This compound exhibits a slightly higher TEAC value than Ascorbic Acid and Trolox.

  • FRAP Assay: A higher FRAP value indicates a greater reducing power. Gallic Acid and Ascorbic Acid are the most potent reducing agents, with this compound showing considerable activity.

Concluding Remarks and Future Directions

This guide has outlined a systematic approach to assessing the antioxidant potential of this compound in comparison to established antioxidants. The provided protocols for DPPH, ABTS, and FRAP assays offer a robust framework for generating reliable and comparable data.

While the hypothetical data suggests that this compound may not surpass the antioxidant potency of a well-known polyphenol like Gallic Acid, its predicted activity is significant and warrants further investigation. The presence of the bromine atom may influence its lipophilicity and bioavailability, which are critical factors for in vivo efficacy.

Future research should focus on validating these in vitro findings and exploring the compound's performance in cell-based antioxidant assays. Furthermore, mechanistic studies to elucidate the specific pathways through which this compound exerts its antioxidant effects will be crucial in determining its potential as a novel therapeutic agent.

References

  • Bajpai, V. K., & Sharma, D. (2018). Gallic acid: a versatile antioxidant with promising therapeutic and industrial applications. ResearchGate. Retrieved from [Link]

  • Lab-Training. (2024). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. Retrieved from [Link]

  • Wikipedia. (2024). Vitamin C. Retrieved from [Link]

  • Healthline. (2021). Gallic Acid: Benefits, Downsides, and Food Sources. Retrieved from [Link]

  • VIOLA Pharmaceutical Factory. (2025). Gallic acid is a natural antioxidant with anti-inflammatory properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vitamin C (Ascorbic Acid). StatPearls. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications. Retrieved from [Link]

  • Antioxidants. (2024). The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications. Retrieved from [Link]

  • PubMed. (2020). Ascorbic acid: The chemistry underlying its antioxidant properties. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. Retrieved from [Link]

  • Ultimate Treat. (2024). An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay. Retrieved from [Link]

  • Spandidos Publications. (2026). Trolox equivalent antioxidant capacity: Significance and symbolism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Retrieved from [Link]

  • YouTube. (2021). ABTS Assay | ABTS Radical Scavenging Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • Wikipedia. (n.d.). Trolox equivalent antioxidant capacity. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). DPPH RADICAL SCAVENGING CAPACITY ASSAY. Retrieved from [Link]

  • Spandidos Publications. (2025). ABTS Free Radical Scavenging Assay: Significance and symbolism. Retrieved from [Link]

  • MDPI. (n.d.). Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties. Retrieved from [Link]

  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]

  • Zen-Bio. (n.d.). FRAP Antioxidant Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Retrieved from [Link]

  • MDPI. (n.d.). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Retrieved from [Link]

  • MDPI. (2020). Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes. Retrieved from [Link]

  • Universal Wiser Publisher. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3,5-dibromo-4-hydroxybenzoate. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

  • PubMed. (2024). Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Efficiency of Methyl 4-bromo-3,5-dihydroxybenzoate Production

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key chemical intermediates is a cornerstone of successful and timely project execution. Methyl 4-bromo-3,5-dihydroxybenzoate, a versatile building block in the synthesis of a variety of biologically active molecules, is one such intermediate. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for its production, supported by experimental data and field-proven insights to inform your selection of the most appropriate route for your research needs.

Introduction: The Significance of this compound

This compound serves as a crucial precursor in the synthesis of numerous complex organic molecules. Its polysubstituted aromatic ring, featuring a bromine atom and two hydroxyl groups, offers multiple points for further functionalization, making it a valuable scaffold in medicinal chemistry and materials science. The efficiency of its synthesis directly impacts the overall cost and timeline of producing downstream target molecules. Therefore, a critical evaluation of the available synthetic routes is essential for optimizing laboratory workflows and resource allocation.

This guide will benchmark two principal synthetic strategies for the production of this compound:

  • Route A: Fischer Esterification of 4-bromo-3,5-dihydroxybenzoic acid. A direct, one-step conversion of the commercially available carboxylic acid to its corresponding methyl ester.

  • Route B: Regioselective Bromination of Methyl 3,5-dihydroxybenzoate. A two-step approach involving the initial synthesis of the ester followed by the introduction of the bromine atom.

We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their synthetic efficiency based on yield, cost of starting materials, and potential challenges.

Mechanistic Insights: Understanding the Chemical Transformations

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimizing synthetic procedures.

Route A: Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[1][2][3] The reaction proceeds through a series of reversible steps, as illustrated in the diagram below. The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[1][4][5] To drive the equilibrium towards the product, an excess of the alcohol (methanol in this case) is typically used, or water is removed as it is formed.

Fischer_Esterification cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation CarboxylicAcid Carboxylic Acid ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate Methanol Methanol Methanol->TetrahedralIntermediate ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate ProtonatedEster Protonated Ester ProtonatedIntermediate->ProtonatedEster Water Water ProtonatedIntermediate->Water Ester Ester ProtonatedEster->Ester -H+ EAS_Bromination cluster_0 Formation of Electrophile cluster_1 Nucleophilic Attack cluster_2 Deprotonation NBS NBS Bromonium Br+ NBS->Bromonium Activation SigmaComplex Sigma Complex (Arenium Ion) Bromonium->SigmaComplex AromaticRing Methyl 3,5-dihydroxybenzoate AromaticRing->SigmaComplex BrominatedProduct This compound SigmaComplex->BrominatedProduct -H+

Caption: The mechanism of Electrophilic Aromatic Bromination.

Experimental Protocols

Route A: Fischer Esterification of 4-bromo-3,5-dihydroxybenzoic acid

This protocol is adapted from established literature procedures. [6] Materials:

  • 4-bromo-3,5-dihydroxybenzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated, or Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq) in anhydrous methanol (approximately 5-10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or thionyl chloride (3.0 eq) dropwise at 0 °C. [7]2. Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC). [6]3. Upon completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to afford this compound as a solid.

Route B: Regioselective Bromination of Methyl 3,5-dihydroxybenzoate (Proposed Method)

This proposed protocol is based on general methods for the regioselective bromination of activated aromatic rings. [8]Note: The yield and specific conditions may require optimization.

Materials:

  • Methyl 3,5-dihydroxybenzoate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Water

  • Sodium thiosulfate (Na₂S₂O₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in acetonitrile or dichloromethane (approximately 10-20 mL per gram of ester).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.0-1.1 eq) portion-wise over 15-30 minutes, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C to room temperature for 1-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted bromine.

  • Add water and extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to separate the desired 4-bromo isomer from other potential isomers and unreacted starting material.

Benchmarking Synthetic Efficiency: A Comparative Analysis

The choice of synthetic route will ultimately depend on a variety of factors, including cost, time, available equipment, and the desired scale of the reaction. The following table provides a comparative overview of the two routes.

ParameterRoute A: Fischer EsterificationRoute B: Bromination of Methyl 3,5-dihydroxybenzoate
Starting Material 4-bromo-3,5-dihydroxybenzoic acidMethyl 3,5-dihydroxybenzoate
Starting Material Availability Commercially available from various suppliers. [9][10][11][12][13][14]Commercially available from various suppliers.
Starting Material Cost Generally more expensive per gram than methyl 3,5-dihydroxybenzoate.Generally less expensive per gram than 4-bromo-3,5-dihydroxybenzoic acid.
Number of Synthetic Steps OneTwo (esterification of 3,5-dihydroxybenzoic acid, then bromination)
Reported Yield High (typically >90%). [6]Variable and requires optimization; potential for lower yields due to side products.
Key Challenges Handling of corrosive acid catalysts (H₂SO₄ or SOCl₂).Achieving high regioselectivity for the 4-bromo isomer; separation of isomers.
Purification Often achievable by simple recrystallization.Typically requires column chromatography to isolate the desired product.
Atom Economy GoodModerate (introduces an additional reaction step with a brominating agent).
Overall Efficiency High, due to the single, high-yielding step.Potentially lower, depending on the yield and regioselectivity of the bromination step.

Conclusion and Recommendations

  • Simplicity and Reliability: Route A is a one-step procedure with a well-established and high-yielding protocol.

  • Predictability: The outcome of the Fischer esterification is highly predictable, with minimal side product formation.

  • Ease of Purification: The product can often be purified by simple recrystallization, avoiding the need for time-consuming column chromatography.

While Route B, the bromination of methyl 3,5-dihydroxybenzoate, may appear more cost-effective based on the price of the starting material, it introduces significant challenges. The primary hurdle is achieving high regioselectivity for the desired 4-bromo isomer. The synthesis would likely result in a mixture of mono-brominated isomers, requiring careful and potentially difficult separation by chromatography, which would negatively impact the overall yield and increase the time and resources required for purification.

For researchers requiring a reliable and time-efficient synthesis of this compound, the additional upfront cost of 4-bromo-3,5-dihydroxybenzoic acid is likely to be offset by the higher overall efficiency and predictability of Route A. For projects where cost is the absolute primary driver and significant process optimization is feasible, Route B could be explored, with the understanding that considerable effort may be required to develop a robust and selective bromination protocol.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry Class Notes. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Fischer esterification reaction. BYJU'S. [Link]

  • Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. JoVE. [Link]

  • 14.2. Examples of electrophilic aromatic substitution. Organic Chemistry II - Lumen Learning. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • Methyl 3,5-dihydroxybenzoate, 99.9%, for synthesis, Certified® 10g. GTI Laboratory Supplies. [Link]

  • Bromination of benzene (video). Khan Academy. [Link]

  • 4-Bromo-3,5-dihydroxybenzoic acid (16534-12-6). Chemchart. [Link]

  • Methyl 3,5-Dihydroxybenzoate, 25g, Each. CP Lab Safety. [Link]

  • 4-Bromo-3,5-dihydroxybenzoic acid, 97+%. Fisher Scientific. [Link]

  • Synthesis and Characterization of Mono- and Di-O-Alkylated Derivatives of Methyl 3,5-Dihydroxy Benzoate. Journal of the Arkansas Academy of Science. [Link]

  • SYNTHESIS AND NMR STUDIES OF A β-TURN MIMETIC MOLECULAR TORSION BALANCE. D-Scholarship@Pitt. [Link]

  • i SYNTHESIS OF THE CONFORMATIONALLY CONTROLLED β–TURN MIMETIC TORSION BALANCE CORE SCAFFOLD. D-Scholarship@Pitt. [Link]

  • Inhibitor compounds.
  • Total Synthesis of (+)-Machaeriol D via Regio - Supporting Information. [Link]

  • Methyl 3,5-dihydroxybenzoate, 97%, 25g. eBay. [Link]

  • 4-Bromo-3,5-Dihydroxybenzoic Acid at best price in Hyderabad. IndiaMART. [Link]

  • ENGINEERING A β–TURN MIMETIC TORSION BALANCE FOR CONFORMATIONAL CONTROL. D-Scholarship@Pitt. [Link]

  • 4-Bromo-3,5-Dihydroxybenzoic Acid at best price in Hyderabad. IndiaMART. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-bromo-3,5-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of Methyl 4-bromo-3,5-dihydroxybenzoate. As researchers and drug development professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, including their final disposition. This document provides the essential procedural guidance to manage this compound's waste stream, ensuring the safety of your team and the protection of our environment. Our approach is grounded in the principles of chemical causality, regulatory compliance, and operational excellence.

Part 1: Hazard Profile and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is paramount. This compound, as a brominated aromatic compound, requires careful handling. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, we can infer its primary hazards from structurally similar compounds and the general class of halogenated organics.

The primary risks are associated with its irritant properties and potential environmental toxicity.[1][2] Halogenated organic compounds are often persistent in the environment, and their improper disposal, such as drain disposal, is strictly prohibited due to their potential to harm aquatic life. Furthermore, incineration of mixed chemical waste containing halogenated compounds without appropriate scrubbers can lead to the formation of highly toxic byproducts.[3][4]

Table 1: Inferred Hazard Profile for this compound

Hazard ClassDescriptionPrimary Precaution
Skin Corrosion/Irritation Expected to cause skin irritation upon contact.[1][5]Wear nitrile gloves and a fully buttoned lab coat.[6]
Serious Eye Damage/Irritation Expected to cause serious eye irritation.[1][5]Wear safety glasses with side shields or chemical splash goggles.[7]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.[2]Handle within a certified chemical fume hood.
Aquatic Toxicity Assumed to be harmful or toxic to aquatic life with long-lasting effects, typical of this chemical class.Do not dispose down the drain. Collect all waste for approved disposal.[4]

Part 2: The Core Disposal Workflow

The foundation of proper chemical waste management is a clear, logical, and compliant workflow. The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the last, minimizing risk and ensuring regulatory adherence. This process begins the moment you designate the material as "waste."

Step 1: Hazardous Waste Determination

As soon as this compound (or any material contaminated with it) is no longer needed, it is classified as waste. Under regulations set by the Environmental Protection Agency (EPA), the generator of the waste is responsible for determining if it is hazardous.[8] Given its properties, this compound must be managed as hazardous chemical waste.

Step 2: Segregation at the Source

Causality: Brominated aromatic compounds are incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Mixing this waste with other streams, particularly acidic waste, could potentially generate hazardous gases. Segregation prevents dangerous reactions and ensures the waste can be treated appropriately by the disposal facility.

  • Action: Designate a specific waste container solely for "Halogenated Organic Waste."

  • Do Not Mix: Never combine this waste with non-halogenated solvents, acidic or basic waste, or oxidizers.

Step 3: Proper Containerization

The integrity of your waste containment is the primary barrier against a chemical spill or exposure.

  • Container Selection: Use a chemically compatible container, preferably of high-density polyethylene (HDPE) or glass, with a secure, screw-top cap.[9] The container must be in good condition, free of cracks or deterioration.

  • Headspace: Fill the container to no more than 90% capacity. This one-inch headspace allows for vapor expansion and prevents spills.[9]

  • External Condition: Keep the outside of the container clean and dry.

Step 4: Accurate and Compliant Labeling

Regulatory bodies like OSHA and the EPA mandate that all hazardous waste containers be properly labeled.[10][11] This is critical for communicating hazards to everyone in the laboratory and to the waste management professionals who will handle it.

  • Labeling Protocol: Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department as soon as the first drop of waste enters the container.[8]

  • Required Information:

    • The words "HAZARDOUS WASTE"

    • Full chemical name: "Waste this compound"

    • List all components, including any solvents, by percentage.

    • The specific hazard characteristics (e.g., Irritant, Environmental Hazard).

    • The date accumulation started.

Step 5: Storage in a Satellite Accumulation Area (SAA)

The EPA allows laboratories to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8][12]

  • Location: The SAA must be at or near the process that generates the waste.

  • Containment: Store the waste container in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.

  • Security: Keep the container closed at all times except when adding waste.[9] This is a critical EPA requirement.

Step 6: Arranging for Final Disposal
  • Contact EH&S: Once your waste container is full or has been in the SAA for up to one year (regulations may vary by institution), contact your EH&S department for pickup.[8][9]

  • Professional Handling: Your EH&S team will ensure the waste is collected by a licensed hazardous waste hauler and transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13] The most common and effective disposal method for this type of waste is high-temperature incineration at a facility equipped with emission controls to neutralize harmful byproducts.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Final Disposition start Material Designated as Waste waste_det Perform Hazardous Waste Determination (Assume Hazardous) start->waste_det segregate Segregate into 'Halogenated Organic Waste' waste_det->segregate container Use Approved, Labeled Waste Container segregate->container storage Store in Secondary Containment within a Designated SAA container->storage closed Keep Container Securely Closed storage->closed full Container is Full OR Nearing Time Limit? closed->full full->storage No contact_ehs Contact EH&S for Waste Pickup full->contact_ehs Yes transport Transport by Licensed Hauler to Permitted TSDF contact_ehs->transport incinerate Final Disposal via High-Temperature Incineration transport->incinerate

Caption: Decision workflow for compliant waste management.

Part 3: Emergency Procedures - Small Spill Management

Even with the best practices, spills can occur. A prompt and correct response is vital. This protocol is for small spills (i.e., those that can be safely cleaned up by trained lab personnel in under 15 minutes).[4]

  • Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is not near an ignition source.

  • Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and double nitrile gloves.[4]

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material from the outside-in to minimize dust generation. Place the material into a sealable bag or container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of Waste: All contaminated materials (absorbent, gloves, cloths) are now considered hazardous waste. Place them in the designated "Halogenated Organic Waste" container or a separate, clearly labeled bag for disposal.

  • Report: Inform your supervisor and EH&S department of the incident, even if minor.

By adhering to this comprehensive guide, you are not only complying with regulations but are also upholding the highest standards of laboratory safety and environmental stewardship. This builds a foundation of trust and demonstrates a commitment to excellence that extends beyond the products we develop.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [URL: https://www.cwu.edu/ehs/laboratory-hazardous-waste-disposal-guidelines]
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/sites/default/files/2015-07/documents/sam_disposal_document_0.pdf]
  • Regulation of Laboratory Waste. American Chemical Society. [URL: https://www.acs.org/policy/publicpolicies/sustainability/wastedisposal.html]
  • Safety Data Sheet - Methyl 4-bromo-3-methylbenzoate. Fisher Scientific. [URL: https://www.fishersci.com/sds] (Note: URL is for the company's SDS portal, as direct links are often session-based).
  • PubChem Compound Summary for CID 726975, Methyl 3,5-dibromo-4-hydroxybenzoate. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/726975]
  • Safety Data Sheet - Methyl 4-bromo-3-methylbenzoate. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/msds] (Note: URL is for the company's SDS portal).
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [URL: https://ehrs.upenn.edu/health-safety/lab-safety/chemical-safety/laboratory-chemical-waste-management-guidelines]
  • Safety Data Sheet - Methyl 4-hydroxybenzoate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sigma-aldrich/h5501] (Note: URL is for the company's SDS portal).
  • Safety Data Sheet - Methyl 3,4-Dihydroxybenzoate. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/sds/M1943_US_EN.pdf]
  • Safety Data Sheet - Methyl 3,5-dibromo-4-hydroxybenzoate. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/msds] (Note: URL is for the company's SDS portal).
  • Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15587843/]
  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [URL: https://www.idealresponse.co.uk/blog/bromine-safe-disposal-and-recycling-methods/]
  • Method for the bromination of aromatic compound. Google Patents. [URL: https://patents.google.
  • Halogenated Solvents Standard Operating Procedure. Washington State University. [URL: https://ehs.wsu.
  • Removal of Bromine from Polymer Blends... MDPI. [URL: https://www.mdpi.com/2073-4360/15/3/740]
  • Bromine water - disposal. Chemtalk - Science Forum for Lab Technicians. [URL: https://chemtalk.com.au/viewtopic.php?t=345]
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [URL: https://www.polycert.
  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [URL: https://www.cdc.gov/niosh/learning/safetyculture/hazard/chemical.html]
  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-bromo-3,5-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like Methyl 4-bromo-3,5-dihydroxybenzoate (CAS No. 34126-16-4), a halogenated aromatic compound, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols.[1][2] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.

Hazard Identification: Understanding the "Why"

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, we can infer its likely hazard profile by examining structurally similar compounds. Analogous chemicals, such as other brominated and hydroxylated benzoates, are consistently classified as irritants.

Based on data from related compounds, this compound should be handled as a substance that can cause:

  • Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[3][4][5]

  • Serious Eye Irritation: The compound, particularly in its solid, powder form, can cause significant irritation or damage if it enters the eyes.[3][4][5]

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the nose, throat, and lungs.[3][5][6]

Therefore, all handling procedures must be designed to prevent skin and eye contact, as well as the inhalation of airborne particles.

Engineering Controls: The First Line of Defense

Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.

  • Fume Hood: All weighing, handling, and mixing of this compound must be conducted inside a certified chemical fume hood. This minimizes the concentration of airborne dust and protects the user from inhalation.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors or dusts in the ambient air.

Core Protective Equipment: A Detailed Protocol

The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being undertaken. For this compound, the following PPE is mandatory for all routine laboratory operations.

Eye and Face Protection

Given the high risk of serious eye irritation from splashes or fine powders, standard safety glasses are insufficient.[7]

  • Mandatory: Chemical splash goggles that form a complete seal around the eyes are required. They must be worn whenever the chemical is being handled, even inside a fume hood.

  • Recommended for High-Risk Operations: When handling larger quantities or performing operations with a high potential for splashing (e.g., vigorous mixing, heating), a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[8]

Hand Protection

Gloves are essential to prevent skin contact and irritation.[9] The choice of glove material is critical for protection against aromatic and halogenated compounds.

  • Glove Type: Nitrile gloves are a suitable choice for providing protection against incidental splashes and contact with this compound.[9] They offer good resistance to a range of chemicals and are effective for handling solids.

  • Glove Protocol:

    • Always inspect gloves for tears or punctures before use.

    • Wear two pairs of nitrile gloves ("double-gloving") when handling the neat compound or concentrated solutions to provide an extra layer of protection.

    • Remove and replace gloves immediately if they become contaminated.

    • Never wear gloves outside of the laboratory area.

    • Wash hands thoroughly with soap and water after removing gloves.

Body Protection

To protect against accidental spills and contamination of personal clothing, appropriate body protection is necessary.

  • Lab Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is required.

  • Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting.[10] Shorts, skirts, and perforated shoes are not permitted.

Respiratory Protection

Under normal laboratory conditions, handling small quantities of this compound inside a certified fume hood should provide adequate respiratory protection.[11] However, in specific situations, a respirator may be necessary:

  • When Required: If there is a failure of engineering controls (e.g., fume hood malfunction) or during a large-scale spill cleanup where dust generation is unavoidable.

  • Type of Respirator: A NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) should be used.[12] All personnel required to wear respirators must be part of a formal respiratory protection program that includes fit-testing and training.

Operational Plan: A Step-by-Step Workflow

This workflow outlines the procedural steps for safely handling the chemical, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A 1. Conduct Risk Assessment (Review SDS of related compounds) B 2. Prepare Engineering Controls (Verify fume hood certification) A->B C 3. Assemble All Necessary PPE B->C D 4. Don PPE (Gloves, Goggles, Lab Coat) C->D E 5. Handle Chemical in Fume Hood (Weighing, transfer, reaction) D->E F 6. Secure Container and Clean Workspace E->F G 7. Doff PPE (Remove in designated area) F->G H 8. Dispose of Contaminated PPE (Place in hazardous waste) G->H I 9. Wash Hands Thoroughly H->I

Caption: Safe Handling Workflow for this compound.

Disposal Plan for Contaminated PPE

Proper disposal is a critical step to prevent secondary exposure and environmental contamination.

  • Solid Waste: All disposable PPE that has come into contact with this compound, including gloves, bench paper, and weighing papers, must be considered contaminated chemical waste.

  • Collection: Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container.

  • Disposal: The sealed container must be disposed of through your institution's official Environmental Health and Safety (EHS) office.[4][6][13] Do not mix this waste with regular trash or non-hazardous laboratory waste.

Summary of PPE Requirements

Equipment Specification Purpose
Eye Protection Chemical Splash Goggles (ANSI Z87.1 certified)Protects against eye irritation from dust and splashes.
Face Protection Full Face Shield (in addition to goggles)Required for large quantities or high-splash risk procedures.
Hand Protection Nitrile Gloves (double-gloved recommended)Prevents skin contact and irritation.[9]
Body Protection Flame-Resistant Lab Coat, Long Pants, Closed-Toe ShoesProtects skin and personal clothing from contamination.
Respiratory NIOSH-Approved Respirator (N95 or higher)For emergency use (e.g., spill, ventilation failure) only.

PPE Selection Logic

The following diagram provides a logical pathway for determining the appropriate level of PPE based on the experimental conditions.

Caption: Decision diagram for selecting appropriate PPE.

By adhering to these rigorous guidelines, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits. Always consult your institution's specific chemical hygiene plan and EHS office for any additional requirements.

References

  • PubChem. Methyl 3,5-dibromo-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: Methyl 3,5-dibromo-4-hydroxybenzoate. [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). CHEMM. [Link]

  • ChemTalk. Lab Safety Equipment & PPE. [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-3,5-dihydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-3,5-dihydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.